molecular formula C18H24O4 B032476 Latanoprost lactone diol CAS No. 145667-75-0

Latanoprost lactone diol

Cat. No.: B032476
CAS No.: 145667-75-0
M. Wt: 304.4 g/mol
InChI Key: CQVHXVLSHMRWEC-UTSKFRMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a stereochemically defined prostaglandin F2α (PGF2α) analogue, a class of critical lipid mediators. Its intricate structure, featuring multiple chiral centers including the key (R)-configuration on the side chain, is essential for its biological activity and specificity. This high-purity compound is an invaluable research tool for probing the FP receptor signaling pathway. Researchers can utilize it to investigate a wide range of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, steroidogenesis, and reproductive biology. Its defined stereochemistry ensures reliable and reproducible results in studies aimed at elucidating the role of prostanoids in cellular communication, making it particularly useful for in vitro assays, receptor binding studies, and as a standard in analytical chemistry. This product is offered exclusively for fundamental biochemical and pharmacological research to advance scientific understanding.

Properties

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHXVLSHMRWEC-UTSKFRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437648
Record name (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145667-75-0
Record name (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Latanoprost lactone diol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Latanoprost lactone diol, a critical intermediate in the synthesis of the potent antiglaucoma drug, Latanoprost. The document details its chemical structure, physicochemical properties, biological significance, and relevant experimental protocols, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

This compound, with the CAS number 145667-75-0, is a phenyl-substituted prostaglandin (B15479496) F2α analog intermediate.[1][2] Its formal chemical name is (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one.[3] The structure features a fused bicyclic furanone core, characteristic of Corey lactones used in prostaglandin synthesis.[4]

Chemical Identifiers:

  • IUPAC Name: (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one[]

  • SMILES: O[C@@H]1C[C@H]2--INVALID-LINK--[C@H]1CC--INVALID-LINK--CCC3=CC=CC=C3[3]

  • InChI Key: CQVHXVLSHMRWEC-UTSKFRMZSA-N[3][]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₄O₄[1][6]
Molecular Weight 304.38 g/mol [1][6]
Appearance White or almost white crystalline powder[1][]
Melting Point 69-71 °C[1][]
Boiling Point 523.0 ± 35.0 °C (Predicted)[1][]
Density 1.202 ± 0.1 g/cm³[1][]
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; Chloroform (Slightly); Methanol (Slightly)[3][]
Storage Temperature -20°C[]
Stability ≥ 4 years (when stored properly)[3]

Biological Significance and Mechanism of Action

This compound is primarily significant as a direct precursor in the chemical synthesis of Latanoprost.[1][3][6] Latanoprost is a highly effective ocular hypotensive drug used in the treatment of open-angle glaucoma and ocular hypertension.[7][8]

Latanoprost itself is an isopropyl ester prodrug that, after topical administration to the eye, is absorbed through the cornea and rapidly hydrolyzed by esterases to its biologically active form, Latanoprost acid.[7][9] Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[9][10][11] Its mechanism of action involves binding to FP receptors located in the ciliary muscle and other tissues within the eye.[10][12] This binding initiates a signaling cascade that leads to the remodeling of the extracellular matrix of the ciliary muscle, reducing its hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[10][11][12] The enhanced drainage of aqueous humor results in a significant reduction of intraocular pressure (IOP).[8][12]

G Latanoprost Signaling Pathway for IOP Reduction cluster_cornea Cornea cluster_ciliary Ciliary Muscle Latanoprost Latanoprost (Prodrug) Hydrolysis Hydrolysis by Esterases Latanoprost->Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Hydrolysis->Latanoprost_Acid FP_Receptor FP Receptor Binding Latanoprost_Acid->FP_Receptor ECM_Remodeling Extracellular Matrix Remodeling FP_Receptor->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure (IOP) Reduction Uveoscleral_Outflow->IOP_Reduction

Latanoprost mechanism of action pathway.

Experimental Protocols

A common synthetic route involves the conversion of this compound to the final active pharmaceutical ingredient. The core of this conversion is the reduction of the lactone functional group to a lactol (a cyclic hemiacetal), followed by a Wittig reaction to introduce the alpha-chain of the prostaglandin structure.

Detailed Methodology:

  • Reduction of Lactone: The lactone group of this compound is selectively reduced to the corresponding lactol. A common reducing agent for this transformation is Diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out in an anhydrous aprotic solvent, such as toluene (B28343) or dichloromethane, at low temperatures (e.g., -78 °C) to prevent over-reduction.[3][13]

  • Wittig Reaction: The resulting lactol intermediate is subjected to a Wittig reaction. This involves reacting the lactol with a phosphorus ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction stereoselectively forms the Z-alkene of the alpha-chain, yielding Latanoprost acid.[3]

  • Esterification: The carboxylic acid group of Latanoprost acid is then esterified to form the isopropyl ester. This is typically achieved by reacting the acid with 2-iodopropane (B156323) in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate in a solvent like acetone (B3395972) or DMF.[13][14]

G Synthetic Workflow: this compound to Latanoprost Start This compound Reduction 1. Reduction Reagent: DIBAL-H Solvent: Toluene Temp: -78°C Start->Reduction Lactol Lactol Intermediate Reduction->Lactol Wittig 2. Wittig Reaction Reagent: Phosphorus Ylide Base: NaH Lactol->Wittig Latanoprost_Acid Latanoprost Acid Wittig->Latanoprost_Acid Esterification 3. Isopropyl Esterification Reagent: 2-Iodopropane Base: DBU Latanoprost_Acid->Esterification End Latanoprost Esterification->End

General synthesis of Latanoprost.

Purification of Latanoprost and its intermediates is crucial to remove diastereomers and other process-related impurities. Chromatographic techniques are central to achieving high purity.

Detailed Methodology:

  • Initial Purification (Gravimetric Chromatography): The crude product from synthesis is first subjected to gravimetric (flash) column chromatography on silica (B1680970) gel.[14][15]

  • Elution: An appropriate solvent system is used for elution. A common choice is a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropyl acetate.[14][15] The polarity of the eluant is gradually increased to separate the desired compound from impurities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[16]

  • Final Polishing (Preparative HPLC): For achieving pharmaceutical-grade purity (>99.5%), a final purification step using preparative HPLC may be employed.[15]

G General Purification Workflow Crude Crude Synthetic Product Column Load onto Silica Gel Column Crude->Column Elution Elute with Solvent Gradient (e.g., Heptane/Ethyl Acetate) Column->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC/HPLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation (Reduced Pressure) Pooling->Evaporation Pure Purified Product Evaporation->Pure

Chromatographic purification process.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the analysis and quantification of Latanoprost and its related substances, including the lactone diol intermediate.

Detailed Methodology:

  • Standard and Sample Preparation: Reference standard solutions of this compound are prepared in a suitable diluent (e.g., acetonitrile (B52724)/water mixture) at known concentrations to create a calibration curve. Test samples are accurately weighed and dissolved in the same diluent.[17][18]

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18 or a combination of chiral and cyano columns for isomer separation) is typically used.[18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[18]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, often around 210 nm.[18]

  • Injection and Data Acquisition: A fixed volume of the standard and sample solutions is injected into the HPLC system. The chromatogram is recorded, showing peaks corresponding to the analyte and any impurities.

  • Quantification: The peak area of the analyte in the sample chromatogram is compared against the calibration curve generated from the reference standards to determine its concentration. The method is validated for linearity, accuracy, precision, and sensitivity.[18]

G Analytical Workflow (HPLC) Prep 1. Prepare Standards & Samples in Diluent Inject 2. Inject into HPLC System Prep->Inject Separate 3. Chromatographic Separation (Reverse-Phase Column) Inject->Separate Detect 4. UV Detection (e.g., 210 nm) Separate->Detect Acquire 5. Data Acquisition (Chromatogram) Detect->Acquire Analyze 6. Data Analysis (Peak Integration & Quantification) Acquire->Analyze Result Concentration Report Analyze->Result

High-Performance Liquid Chromatography analysis.

References

A Technical Guide to the Synthesis of Latanoprost from Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, commencing from the chiral precursor, Corey lactone diol. Latanoprost is a first-line medication for the treatment of glaucoma and ocular hypertension, functioning by reducing intraocular pressure. The synthetic route detailed herein leverages key chemical transformations to construct the complex molecular architecture of Latanoprost with high stereochemical control.

Overall Synthetic Strategy

The synthesis of Latanoprost from Corey lactone diol is a multi-step process that strategically builds the final molecule by sequentially introducing its characteristic α-chain and ω-chain onto the core cyclopentane (B165970) ring. The Corey lactone diol serves as an excellent starting material as it already contains the requisite stereochemistry at several key positions.

The general synthetic pathway involves:

  • Protection of Hydroxyl Groups: The two free hydroxyl groups on the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.

  • Oxidation: The primary alcohol is selectively oxidized to an aldehyde.

  • Omega (ω) Chain Installation: The ω-chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction, forming an enone intermediate.

  • Stereoselective Reductions: The newly formed ketone on the ω-chain is stereoselectively reduced to the desired (S)-alcohol. Concurrently or in a separate step, the carbon-carbon double bond is reduced.

  • Lactone Reduction: The core lactone functional group is reduced to a lactol (a cyclic hemiacetal) using a hydride reducing agent.

  • Alpha (α) Chain Installation: The α-chain is appended through a Wittig reaction, which opens the cyclic hemiacetal.

  • Esterification and Deprotection: The terminal carboxylic acid of the α-chain is esterified to its isopropyl ester, and the protecting groups on the hydroxyls are removed to yield the final Latanoprost molecule.

Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for the key transformations in the synthesis of Latanoprost.

Step 1: Protection of Corey Lactone Diol

To begin the synthesis, the C11 and C15 hydroxyl groups of the Corey lactone diol are protected, often as silyl (B83357) ethers, to ensure their stability during subsequent oxidation and olefination reactions. Triethylsilyl (TES) groups are commonly employed for this purpose.

Experimental Protocol: To a solution of Corey lactone diol in dichloromethane (B109758) (DCM), triethylamine (B128534) is added, and the mixture is cooled. Triethylsilyl chloride (TESCl) is then added dropwise, and the reaction is allowed to proceed until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the product is extracted and purified.

Reactant/Reagent Molar Equiv. Typical Quantity Purpose
Corey Lactone Diol1.050 gStarting Material
Triethylamine3.528.5 mLBase
Triethylsilyl Chloride (TESCl)2.527 mLProtecting Agent
Dichloromethane (DCM)-500 mLSolvent
Reaction Time Temperature Yield
5 hours5 °C~95%[1]
Step 2: Oxidation to Corey Aldehyde

The protected primary alcohol is oxidized to an aldehyde. The Swern oxidation is a common and effective method for this transformation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride.

Experimental Protocol: A solution of oxalyl chloride in DCM is cooled to -78 °C. DMSO is added, followed by the dropwise addition of the TES-protected diol solution. After stirring, triethylamine is added to quench the reaction. The mixture is warmed to room temperature, and the aldehyde product is isolated through an aqueous workup and extraction.

Reactant/Reagent Molar Equiv. Typical Quantity Purpose
TES-Protected Diol1.050 gSubstrate
Oxalyl Chloride2.527 mLOxidant Activator
Dimethyl Sulfoxide (DMSO)3.528.5 mLOxidant
Triethylamine-100 mLBase (Quench)
Dichloromethane (DCM)-500 mLSolvent
Reaction Time Temperature Yield
4 hours-78 °C to -72 °C~90-95%[1]
Step 3: ω-Chain Installation via Horner-Wadsworth-Emmons Reaction

The ω-chain is installed by reacting the Corey aldehyde with a suitable phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons (HWE) reaction. This step creates the characteristic enone structure of the prostaglandin intermediate.

Experimental Protocol: To a suspension of sodium hydride in a solvent like dichloromethane, a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate is added dropwise at 0 °C. The mixture is stirred to generate the ylide. The previously prepared aldehyde in dichloromethane is then added, and the reaction proceeds until completion. The reaction is acidified and the resulting enone is extracted.[2]

Reactant/Reagent Molar Equiv. Typical Quantity Purpose
Protected Corey Aldehyde1.083.6 gSubstrate
Dimethyl (2-oxo-4-phenylbutyl)phosphonate1.169.1 gHWE Reagent
Sodium Hydride (NaH)1.211.9 gBase
Dichloromethane (DCM)-900 mLSolvent
Reaction Time Temperature Yield
1 hour0-5 °C~85%[2][3]
Step 4: Stereoselective Reductions

This crucial phase involves two key reductions: the stereoselective reduction of the C-15 ketone to an alcohol with (S) stereochemistry and the reduction of the C13-C14 double bond. A chemoenzymatic approach using yeast has been shown to be highly effective, performing C=C reduction, stereoselective C=O reduction, and ester deprotection in a single pot.[4][5] Alternatively, chemical methods such as catalytic hydrogenation can be used.[4]

Experimental Protocol (Chemoenzymatic): The enone substrate is added to a buffered suspension of Pichia anomala cells with a co-substrate like fumaric acid. The biotransformation is carried out at a controlled pH and temperature. The product, Lactondiol L, is then extracted and purified.[4][5]

Parameter Condition Purpose
Substrate Concentration1 g/LStarting Material
CatalystPichia anomala cells (20 g/L dry weight)Biocatalyst
Co-substrateFumaric Acid (1.5 g/L)Modulate Reaction Path
Buffer0.1 M Phosphate, pH 7.0Maintain pH
Reaction Time Temperature Yield (Diastereomeric Excess)
7 days28 °C82% (>97% d.e.)[4]
Step 5: Lactone Reduction to Lactol

The lactone ring is partially reduced to a lactol (a cyclic hemiacetal) using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This prepares the core for the introduction of the α-chain.

Experimental Protocol: A solution of the protected lactone intermediate in a solvent like THF is cooled to -78 °C. A solution of DIBAL-H is then added dropwise, maintaining the low temperature. The reaction is carefully monitored by TLC and quenched with methanol (B129727) upon completion. The lactol is then isolated after workup.

Reactant/Reagent Molar Equiv. Typical Quantity Purpose
Protected Lactone1.0-Substrate
DIBAL-H1.1 - 1.5-Reducing Agent
Tetrahydrofuran (THF)--Solvent
Reaction Time Temperature Yield
1 hour-78 °C to -70 °CHigh (~92%)[1][6]
Step 6: α-Chain Installation via Wittig Reaction

The α-chain is introduced using a Wittig reaction. The lactol intermediate is reacted with a phosphonium (B103445) ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, which opens the ring and forms the α-chain with the desired cis-double bond.

Experimental Protocol: The Wittig salt, (4-carboxybutyl)triphenylphosphonium bromide, is deprotonated with a strong base like potassium tert-butoxide in THF to form the ylide. The lactol solution is then added to the ylide, and the reaction is stirred until the lactol is consumed. The resulting carboxylic acid is then isolated.[1]

Reactant/Reagent Molar Equiv. Typical Quantity Purpose
Lactol Intermediate1.0-Substrate
(4-carboxybutyl)triphenylphosphonium bromide~2.0-Wittig Reagent
Potassium tert-butoxide~4.0-Base
Tetrahydrofuran (THF)--Solvent
Reaction Time Temperature Yield
6 hours5 °CHigh (often used crude in next step)
Step 7 & 8: Isopropyl Esterification and Deprotection

In the final steps, the carboxylic acid of the α-chain is esterified to form the isopropyl ester of Latanoprost. This is often followed by the removal of the silyl protecting groups to yield the final product.

Experimental Protocol (Esterification): The crude carboxylic acid from the Wittig reaction is dissolved in acetone. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-iodopropane (B156323) are added, and the mixture is stirred at room temperature. The product is then purified by column chromatography.[1]

Experimental Protocol (Deprotection): The protected Latanoprost is treated with a deprotecting agent such as aqueous acetic acid in THF or pyridinium (B92312) p-toluenesulfonate in ethanol (B145695) to remove the TES groups, yielding Latanoprost.[1][3]

Reactant/Reagent Molar Equiv. Typical Quantity Purpose
Latanoprost Acid1.00.95 gSubstrate
2-Iodopropane2.00.83 gEsterifying Agent
DBU or Cesium Carbonate1.51.20 gBase
Acetone or DMF-20 mLSolvent
Reaction Time Temperature Overall Yield (from lactol)
12-16 hours30-50 °C~65-75%[1][3][7]

Visualization of Pathways

Synthetic Workflow

The following diagram illustrates the key transformations from Corey lactone diol to Latanoprost.

G A Corey Lactone Diol B 1. Protection (TESCl) A->B C TES-Protected Diol B->C D 2. Swern Oxidation C->D E Protected Aldehyde D->E F 3. HWE Reaction (ω-Chain Installation) E->F G Enone Intermediate F->G H 4. Stereoselective Reductions (C=C and C=O) G->H I Saturated Lactone H->I J 5. Lactone Reduction (DIBAL-H) I->J K Lactol Intermediate J->K L 6. Wittig Reaction (α-Chain Installation) K->L M Latanoprost Acid (Protected) L->M N 7. Isopropyl Esterification M->N O Protected Latanoprost N->O P 8. Deprotection O->P Q Latanoprost P->Q

Caption: Synthetic route from Corey lactone diol to Latanoprost.

Mechanism of Action: Signaling Pathway

Latanoprost is a prodrug that is converted to its biologically active form, latanoprost acid, in the cornea. Latanoprost acid is a selective prostaglandin F receptor (FP receptor) agonist. Its mechanism for lowering intraocular pressure is detailed below.

G cluster_cornea Cornea cluster_ciliary Ciliary Muscle cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases L_Acid Latanoprost Acid (Active Drug) Esterases->L_Acid FP_Receptor Prostaglandin FP Receptor L_Acid->FP_Receptor Binds & Activates MMPs ↑ Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Activates Collagens ↓ Collagens I, III, IV, Fibronectin, etc. FP_Receptor->Collagens Downregulates Remodeling Extracellular Matrix Remodeling Uveoscleral ↑ Uveoscleral Outflow Remodeling->Uveoscleral Increases Permeability MMPs->Remodeling Collagens->Remodeling IOP ↓ Intraocular Pressure (IOP) Uveoscleral->IOP

Caption: Latanoprost's mechanism of action signaling pathway.

Mechanism of Action Summary

Latanoprost is an isopropyl ester prodrug that readily permeates the cornea.[8][9] Once inside, it is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[8][10] This active metabolite is a potent and selective agonist for the prostaglandin F (FP) receptor.[9][10]

Activation of the FP receptors, located in the ciliary muscle, initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the uveoscleral pathway.[8][10] This remodeling involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, and the downregulation of structural proteins like collagens I, III, and IV, fibronectin, and laminin.[8][11] The resulting changes in the extracellular matrix increase the permeability of the uveoscleral tissues, facilitating the outflow of aqueous humor from the eye.[10][12] This enhanced drainage through the uveoscleral pathway is the primary mechanism by which Latanoprost effectively reduces intraocular pressure.[10]

References

Key Intermediates in the Synthesis of Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediates in the synthesis of Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog widely used in the management of glaucoma and ocular hypertension. The synthesis of this complex molecule has evolved significantly since its inception, with various strategies developed to enhance efficiency, stereoselectivity, and overall yield. This document details the core synthetic routes, focusing on the preparation of key intermediates, and provides experimental protocols and comparative data to inform research and development efforts.

The Central Role of Key Intermediates

The asymmetric synthesis of Latanoprost hinges on the strategic construction of its cyclopentane (B165970) core, followed by the stereocontrolled introduction of the α- and ω-chains. Several key intermediates have emerged as focal points in these synthetic endeavors, serving as versatile platforms for the elaboration of the final drug molecule. The most prominent of these are the Corey lactone diol and a bicyclic enal intermediate . The choice of intermediate often defines the overall synthetic strategy, influencing factors such as step count, scalability, and the methods used for introducing the characteristic side chains.

The Classical Approach: The Corey Lactone Diol

The Corey lactone diol has historically been a cornerstone in the synthesis of prostaglandins, including Latanoprost.[1][2][3] Its rigid bicyclic structure provides excellent stereochemical control for subsequent transformations.

Synthesis of (-)-Corey Lactone Diol

A common industrial route to the chiral (-)-Corey lactone diol commences from dicyclopentadiene.[4][5][6] The synthesis involves a sequence of reactions including depolymerization, cyclization, oxidation, dechlorination, ring opening, resolution, a Prins reaction, and hydrolysis.[4][5][6]

Experimental Protocol: Synthesis of (-)-Corey Lactone Diol from Dicyclopentadiene (Representative)

Step 1: Depolymerization of Dicyclopentadiene Dicyclopentadiene (200 g) is heated with stirring until a clear solution is obtained.[5] Rectification is performed, and the fraction collected at 38-42°C yields 1,3-cyclopentadiene (192 g, 96% yield).[5]

Step 2: Cyclization This step involves the reaction of 1,3-cyclopentadiene with a ketene (B1206846) equivalent.

Step 3: Oxidation and Dechlorination To a solution of the cycloadduct (100 g) in methanol (B129727) (150 ml) and water (150 ml) in an ice-salt bath, 30% hydrogen peroxide (110 ml) is added dropwise, maintaining the internal temperature at -5°C.[5] Subsequently, a 5N aqueous sodium hydroxide (B78521) solution is slowly added, keeping the temperature below 30°C.[5] The mixture is stirred overnight at room temperature.[5]

Step 4: Work-up and Purification Excess hydrogen peroxide is quenched with sodium sulfite.[5] The solution is acidified with hydrochloric acid, and the resulting salt is filtered off.[5] The filtrate is extracted with ethyl acetate, and the organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5] The residue is dissolved in methanol, clarified, and crystallized by the addition of n-pentane to yield the product.[5]

Elaboration of the Corey Lactone Diol to Latanoprost

The Corey lactone diol serves as a scaffold for the sequential introduction of the ω- and α-chains. The ω-chain is typically installed via a Horner-Wadsworth-Emmons reaction, followed by reduction of the resulting enone. The α-chain is then introduced using a Wittig reaction after reduction of the lactone to a lactol.

Diagram: Corey Lactone Diol Pathway to Latanoprost

G CoreyLactone (-)-Corey Lactone Diol Enone Enone Intermediate CoreyLactone->Enone Horner-Wadsworth-Emmons Reaction Diol Diol Intermediate Enone->Diol Stereoselective Reduction Lactol Lactol Intermediate Diol->Lactol DIBAL-H Reduction Latanoprost Latanoprost Lactol->Latanoprost Wittig Reaction & Esterification

Caption: Synthetic route from Corey lactone diol.

Modern Approaches: The Bicyclic Enal Intermediate

More recent synthetic strategies have focused on improving efficiency and reducing the number of steps. A notable advancement is the use of an organocatalytic aldol (B89426) reaction to generate a key bicyclic enal intermediate.[1][7][8][9][10][11] This approach offers a more convergent and potentially more scalable route to Latanoprost.[1][7][8][9][10][11]

Organocatalytic Synthesis of the Bicyclic Enal Intermediate

This key intermediate is synthesized via an organocatalytic domino aldol reaction of succinaldehyde (B1195056).[1][7][8][9][10][11]

Experimental Protocol: Synthesis of the Bicyclic Enal Intermediate (Representative)

A solution of succinaldehyde is treated with an organocatalyst, such as L-proline, and a co-catalyst in an appropriate solvent. The reaction proceeds through a cascade of aldol reactions to furnish the bicyclic enal intermediate. The crude product is often purified by column chromatography.[12]

Conversion of the Bicyclic Enal to Latanoprost

The bicyclic enal is a versatile intermediate that allows for the introduction of the side chains in a controlled manner. The lower (ω) chain is typically introduced via a conjugate addition of a cuprate (B13416276) reagent. The upper (α) chain is then installed, often involving ozonolysis, reduction, and a subsequent Wittig reaction.

Diagram: Bicyclic Enal Experimental Workflow

G Succinaldehyde Succinaldehyde BicyclicEnal Bicyclic Enal Intermediate Succinaldehyde->BicyclicEnal Organocatalytic Aldol Reaction SilylEnolEther Silyl Enol Ether BicyclicEnal->SilylEnolEther 1,4-Conjugate Addition (Cuprate) Alcohol Alcohol Intermediate SilylEnolEther->Alcohol Ozonolysis & NaBH4 Reduction LatanoprostAcid Latanoprost Acid Alcohol->LatanoprostAcid DIBAL-H Reduction & Wittig Reaction Latanoprost Latanoprost LatanoprostAcid->Latanoprost Esterification

Caption: Organocatalytic route to Latanoprost.

Chemoenzymatic Strategies

Chemoenzymatic approaches have also been developed, offering high stereoselectivity in key transformations. These methods often utilize enzymes for specific reduction or hydrolysis steps, providing access to optically pure intermediates.[13] For instance, a one-pot, three-enzyme reaction has been employed to convert a ketoprostaglandin intermediate, derived from the Corey lactone benzoate, into key diol intermediates for both Latanoprost and Bimatoprost synthesis.[9][13]

Quantitative Data Summary

The following tables summarize quantitative data for key transformations in the synthesis of Latanoprost intermediates, allowing for a comparison of different methodologies.

Table 1: Synthesis of (-)-Corey Lactone Diol Precursor

StepReagents and ConditionsYield (%)Reference
DepolymerizationDicyclopentadiene, heat, rectification96[5]
Oxidation/Dechlorination30% H₂O₂, 5N NaOH, -5°C to RTNot specified[5]

Table 2: Elaboration of Intermediates to Latanoprost

ReactionIntermediateKey ReagentsConditionsYield (%)Reference
Horner-Wadsworth-EmmonsCorey Lactone DerivativePhosphonate, NaHDichloromethane, 0-5°CNot specified[14]
Wittig ReactionLactol IntermediatePhosphonium salt, baseTHF, 5°CNot specified[3]
Organocatalytic AldolSuccinaldehydeL-proline, co-catalystTHF14 (over 2 steps)[12]
EsterificationLatanoprost AcidIsopropyl iodide, DBUAcetone, RT65[15]

Conclusion

The synthesis of Latanoprost has been a fertile ground for the development of innovative synthetic methodologies. While the Corey lactone diol remains a viable and historically significant intermediate, modern approaches utilizing organocatalysis to form a bicyclic enal intermediate offer more concise and efficient routes. Chemoenzymatic strategies further enhance the stereochemical purity of key intermediates. The choice of synthetic route and the corresponding key intermediate will depend on factors such as scalability, cost of starting materials, and desired overall efficiency. This guide provides a foundational understanding of these critical intermediates and the experimental considerations for their synthesis, serving as a valuable resource for professionals in the field of drug development.

References

Physicochemical Properties of Latanoprost Lactone Diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Latanoprost lactone diol, an essential intermediate in the synthesis of the ophthalmic drug Latanoprost. Understanding these properties is critical for formulation development, quality control, and ensuring the therapeutic efficacy of the final active pharmaceutical ingredient.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₄O₄[1][2][3][4][5][][7]
Molecular Weight 304.38 g/mol [1][2][5][]
Appearance White or almost white crystalline powder[1][]
Melting Point 69-71 °C[1][]
Boiling Point (Predicted) 523.0 ± 35.0 °C[1][]
Density (Predicted) 1.202 ± 0.1 g/cm³[1][]
XLogP3 0.60 - 2.3[1]
Solubility DMSO: 100 mg/mL (328.54 mM)[2], 20 mg/mL[3]Ethanol: 30 mg/mL[3]DMF: 20 mg/mL[3]PBS (pH 7.2): 0.3 mg/mL[3][2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are outlined below. These represent standard experimental protocols in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[8][9]

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The concentration of the saturated solution represents the solubility of the compound in that specific solvent at that temperature.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD) are mixed and allowed to saturate each other.[13]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Analysis: The concentration of the analyte in each phase is measured, typically by HPLC-UV.[13]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[12]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[14]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the curve. The pKa is then determined as the pH at the half-equivalence point.[15][16]

Visualizations

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) A Excess Latanoprost lactone diol added to solvent B Agitation at constant temperature (24-48h) A->B C Filtration to remove undissolved solid B->C D Quantification of dissolved compound by HPLC C->D E Solubility Value D->E

Workflow for Solubility Determination.
Signaling Pathway of Latanoprost

This compound is a precursor to Latanoprost. The diagram below illustrates the mechanism of action of Latanoprost in reducing intraocular pressure.

G Mechanism of Action of Latanoprost cluster_0 Eye A Latanoprost (Prodrug) B Hydrolysis in Cornea A->B Topical Administration C Latanoprost Acid (Active Drug) B->C D Binds to Prostaglandin F Receptor in Ciliary Muscle C->D E Increased Uveoscleral Outflow of Aqueous Humor D->E F Reduced Intraocular Pressure E->F

Signaling Pathway of Latanoprost.

References

Latanoprost Lactone Diol: A Comprehensive Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility and stability profile of latanoprost (B1674536) lactone diol, a key intermediate in the synthesis of the prostaglandin (B15479496) F2α analogue, latanoprost.[1][2] Understanding these core physicochemical properties is paramount for the successful development, formulation, and storage of latanoprost and related compounds. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key processes to support research and development efforts.

Core Physicochemical Properties

Latanoprost lactone diol is a crystalline solid with the formal name (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one.[2] Its lipophilic nature plays a significant role in its solubility characteristics and its utility as a synthetic intermediate.[3]

Solubility Profile

The solubility of this compound has been determined in various organic solvents and aqueous buffers. This data is crucial for developing appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)20 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[2]
Dimethyl sulfoxide (DMSO) with ultrasonic agitation100 mg/mL[1]
Ethanol30 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)0.3 mg/mL[2]

Stability Profile

The stability of this compound is a critical factor for ensuring its purity and integrity during storage and handling. While detailed forced degradation studies for the lactone diol are not extensively published, information on its storage conditions provides insight into its general stability. For a more comprehensive understanding of potential degradation pathways, the stability of the final active pharmaceutical ingredient, latanoprost, is also discussed as a relevant analogue.

Storage and Handling Recommendations

Proper storage is essential to prevent degradation. The following conditions are recommended for this compound:

Table 2: Recommended Storage Conditions for this compound

ConditionDurationReference
Solid Form at -20°C≥ 4 years[2]
Stock Solution at -80°C6 months[1]
Stock Solution at -20°C1 month[1]

It is also advised to handle prostaglandin analogues with care, using appropriate personal protective equipment.[4] When preparing solutions, it is good practice to purge with an inert gas like nitrogen or argon to prevent oxidation.[4] Aqueous solutions of prostaglandin analogues are generally not recommended for storage for more than one day and should be prepared fresh.[4][5]

Degradation Profile of Latanoprost (as a reference)

Forced degradation studies on latanoprost reveal its susceptibility to several environmental factors. These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]

Key Degradation Factors for Latanoprost:

  • pH: Latanoprost is susceptible to both acidic and alkaline hydrolysis.[6][9] The primary degradation product under these conditions is latanoprost acid (Impurity H).[6][9] The optimal pH for latanoprost stability in aqueous solutions is between 5.0 and 6.25.[10]

  • Temperature: Latanoprost exhibits thermal instability. While stable at 4°C and 25°C for at least 30 days, degradation accelerates at higher temperatures.[11][12][13] At 50°C, the time for 10% degradation (t90) is approximately 8.25 days, which decreases to 1.32 days at 70°C.[11][12][13]

  • Light: Exposure to light, particularly ultraviolet (UV) B radiation, causes rapid degradation of latanoprost.[11][12][13] Therefore, it should be protected from light.

  • Oxidation: Latanoprost is also prone to degradation by oxidation.[7][8]

The degradation of latanoprost can be mitigated through formulation strategies such as the use of cyclodextrins or non-ionic surfactants to form protective complexes or micelles.[14][15][16][17]

Experimental Protocols

Detailed experimental protocols for assessing the solubility and stability of this compound are outlined below. These are based on standard pharmaceutical industry practices and methodologies reported for latanoprost.

Solubility Determination

A general workflow for determining the solubility of a compound like this compound is depicted below.

G cluster_0 Solubility Determination Workflow A Prepare saturated solution of this compound in selected solvent B Equilibrate at a constant temperature (e.g., 25°C) with agitation A->B C Separate solid phase from the solution (centrifugation/filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant C->D E Analytical Technique (e.g., HPLC-UV, LC-MS) D->E

Caption: Workflow for Solubility Assessment.

Protocol:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMF, DMSO, Ethanol, PBS).

  • Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][11]

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

G cluster_0 Forced Degradation Study Design A Prepare solutions of this compound B Expose to Stress Conditions A->B C Acid Hydrolysis (e.g., HCl) B->C D Base Hydrolysis (e.g., NaOH) B->D E Oxidation (e.g., H2O2) B->E F Thermal Stress (e.g., 50°C, 70°C) B->F G Photolytic Stress (e.g., UV light) B->G H Analyze samples at time intervals using a stability-indicating method (e.g., HPLC) C->H D->H E->H F->H G->H I Identify and quantify degradation products H->I J Determine degradation pathways I->J

Caption: Forced Degradation Experimental Design.

Protocol for Forced Degradation of Latanoprost (Adaptable for Lactone Diol):

  • Sample Preparation: Solutions of the test compound are prepared in appropriate solvents.

  • Stress Conditions: The solutions are subjected to various stress conditions as outlined in the diagram above. The strength of the stress conditions should be selected to achieve partial degradation (e.g., 5-20%).[9]

  • Time Points: Samples are collected at various time points during the stress testing.

  • Analysis: The samples are analyzed using a validated stability-indicating chromatographic method (e.g., HPLC, LC-MS/MS).[6][8] This method must be able to separate the parent compound from all significant degradation products.

  • Data Evaluation: The percentage of degradation is calculated, and the degradation products are identified and characterized. A mass balance is often calculated to ensure that all degradation products are accounted for.[9]

Signaling Pathways

Latanoprost, the product of this compound synthesis, is a prostaglandin F2α analogue that acts as a selective FP prostanoid receptor agonist.[1] Its mechanism of action involves increasing the outflow of aqueous humor from the eye, which reduces intraocular pressure.

G cluster_0 Latanoprost Mechanism of Action A Latanoprost (Prodrug) B Corneal Esterases A->B Hydrolysis C Latanoprost Acid (Active Drug) B->C D FP Prostanoid Receptor C->D Agonist Binding E Increased Uveoscleral Outflow D->E F Reduced Intraocular Pressure E->F

Caption: Latanoprost Activation and Signaling.

This guide provides a foundational understanding of the solubility and stability of this compound. For drug development professionals, this information is critical for informed decision-making throughout the development lifecycle, from synthesis and purification to formulation and storage. Further specific studies on the lactone diol are recommended to fully elucidate its degradation profile.

References

Spectroscopic Analysis of Latanoprost Lactone Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Its mechanism of action involves the reduction of intraocular pressure by enhancing the uveoscleral outflow of aqueous humor.[1][2][3] The synthesis of this complex molecule involves several key intermediates, among which Latanoprost lactone diol, formally known as (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one, is of significant interest. The precise characterization of this intermediate is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, publicly available experimental spectra for this compound are limited, this guide will present detailed data for the closely related final product, Latanoprost, to serve as a valuable reference. Furthermore, it outlines detailed experimental protocols and visual workflows to aid researchers in their analytical endeavors.

Physicochemical Properties of this compound

PropertyValue
Chemical Name (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one
CAS Number 145667-75-0
Molecular Formula C₁₈H₂₄O₄
Molecular Weight 304.38 g/mol

Spectroscopic Data

Due to the limited availability of public domain spectroscopic data for this compound, the following tables summarize the spectral data for the final active pharmaceutical ingredient, Latanoprost (C₂₆H₄₀O₅, MW: 432.59 g/mol ). This information is highly relevant for researchers working on the synthesis and characterization of Latanoprost and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Latanoprost

¹H-NMR (400 MHz, CDCl₃) Chemical Shifts (δ)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.33 - 7.17m5HAromatic protons
5.45 - 5.35m2H-CH=CH-
5.00sept1H-CH(CH₃)₂
4.15q1H-
3.95m1H-
3.68m1H-
2.86 - 2.63m2H-
2.45d1HOH
2.39 - 2.07m6H-
1.90 - 1.30m14H-
1.23d6H-CH(CH₃)₂

¹³C-NMR (125 MHz, CDCl₃) Chemical Shifts (δ)

Chemical Shift (ppm)
173.46
142.09
129.44
129.34
128.33 (4C)
125.73
78.62
74.48
71.23
67.60
52.67
51.75
42.46
38.97
35.72
34.01
32.06
29.53
26.56
24.88
21.76 (2C)
Infrared (IR) Spectroscopy Data of Latanoprost
Wavenumber (cm⁻¹)Interpretation
3394O-H stretching (alcohol)
2978, 2932, 2860C-H stretching (aliphatic)
1728C=O stretching (ester)
1108C-O stretching
Mass Spectrometry (MS) Data of Latanoprost
m/zInterpretation
433.2[M+H]⁺ (Calculated for C₂₆H₄₁O₅: 433.2954)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The instrument used is typically a 400 or 500 MHz NMR spectrometer.

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Introduce the sample into the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For carbon (¹³C) NMR, a larger sample quantity (20-50 mg) may be necessary. Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Instrument Setup and Data Acquisition:

    • A Fourier Transform Infrared (FT-IR) spectrometer is used.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H, C=O, C-O) using correlation tables to confirm the presence of these groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The solvent should be of high purity (LC-MS grade).

  • Instrument Setup and Data Acquisition (Electrospray Ionization - ESI):

    • An ESI source coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight) is commonly used.

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For Latanoprost and its intermediates, positive ion mode is often suitable for detecting protonated molecules [M+H]⁺.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Compare the observed m/z with the calculated exact mass of the expected molecular formula to confirm the compound's identity. High-resolution mass spectrometry can provide mass accuracy within a few parts per million (ppm).

    • Analyze the fragmentation pattern (if tandem MS is performed) to gain further structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS/IR) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR NMR Tube IR IR Spectroscopy Dissolve->IR ATR Crystal / KBr Pellet MS Mass Spectrometry Dissolve->MS Direct Infusion / LC Structure Structural Elucidation & Confirmation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight, Formula Report Report Structure->Report Final Report

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathway of Latanoprost

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, Latanoprost acid. Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[4] The activation of FP receptors in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][3] Some studies also suggest a role for the PI3K-Akt-mTOR signaling pathway in the neuroprotective effects of Latanoprost.

Latanoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Physiological Outcome Latanoprost_acid Latanoprost Acid FP_receptor Prostaglandin F2α (FP) Receptor Latanoprost_acid->FP_receptor binds to G_protein Gq/11 Protein FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG generates Ca2_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_release PKC Protein Kinase C (PKC) IP3_DAG->PKC activates MMPs ↑ Matrix Metalloproteinases (MMPs) Ca2_release->MMPs PKC->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction ↓ Intraocular Pressure Uveoscleral_outflow->IOP_reduction Glaucoma_relief Glaucoma_relief IOP_reduction->Glaucoma_relief Relief of Glaucoma

References

An In-depth Technical Guide to the Discovery and Synthesis of Latanoprost Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies, each with its own set of key intermediates. This technical guide provides a comprehensive overview of the historical and modern approaches to Latanoprost synthesis, with a focus on the core intermediates, detailed experimental protocols, and comparative data.

Historical Perspective: The Corey Lactone Approach

The seminal work in prostaglandin synthesis was pioneered by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. The "Corey lactone" has historically been a pivotal intermediate in the synthesis of a wide array of prostaglandins, including Latanoprost.[1][2][3] This approach, while robust and reliable, typically involves a multi-step sequence.[4]

The classical synthesis of Latanoprost commencing from the Corey lactone diol involves a sequence of oxidation, olefination, reduction, and functional group manipulations to construct the α- and ω-side chains.

Key Intermediates in the Corey Lactone Pathway
  • Corey Lactone Diol: The chiral starting material that sets the stereochemistry of the cyclopentane (B165970) core.

  • Corey Aldehyde: Obtained by the oxidation of the primary alcohol of the Corey lactone diol.

  • Enone Intermediate: Formed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a suitable phosphonate (B1237965) ylide, introducing the ω-side chain.

  • 15-keto-prostaglandin Intermediate: Resulting from the olefination reaction.

  • Lactol Intermediate: Formed by the reduction of the lactone functionality, which is then poised for the introduction of the α-side chain via a Wittig reaction.

Experimental Protocols: Corey Lactone Route

1. Swern Oxidation of Corey Lactone Diol [5]

To a solution of oxalyl chloride (2.5 mmol) in dichloromethane (B109758) (500 mL) and dimethyl sulfoxide (B87167) (3.5 mmol) at -72°C, a solution of Corey lactone diol (1 mmol) is slowly added. The reaction mixture is stirred for 4 hours at the same temperature. Triethylamine (100 mL) is then added, and the reaction is quenched with water. The organic layer is extracted, dried, and concentrated to yield the corresponding aldehyde, which is often used in the next step without further purification.

2. Horner-Wadsworth-Emmons Olefination [4][6][7]

Sodium hydride (1.1 mmol) is added to a solution of the appropriate phosphonate (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C. The mixture is stirred for 30 minutes, after which a solution of the Corey aldehyde (1 mmol) in THF is added dropwise. The reaction is stirred for several hours at room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, dried, and purified by column chromatography.

3. Stereoselective Reduction of the 15-Keto Group [8]

The enone intermediate (1 mmol) is dissolved in THF and cooled to -25°C. A solution of (-)-B-chlorodiisopinocamphenylborane (1.2 mmol) in THF is added dropwise. The mixture is stirred for 8 hours at this temperature and then quenched with methanol. The product is worked up and purified to yield the 15(S)-alcohol.

4. Reduction of the Lactone to the Lactol [4][8]

A solution of the lactone intermediate (1 mmol) in toluene (B28343) is cooled to -78°C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.1 mmol) is added dropwise. The reaction is stirred for 1 hour at -78°C and then quenched with methanol. After workup, the resulting lactol is typically used immediately in the subsequent Wittig reaction.

5. Wittig Reaction for the α-Chain Formation [5]

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 mmol) in THF, a solution of potassium tert-butoxide (4.0 mmol) in THF is added at 0°C. The resulting red ylide solution is stirred for 30 minutes, and then a solution of the lactol (1 mmol) in THF is added. The reaction is stirred for several hours at room temperature, quenched with water, and the product is extracted and purified.

6. Esterification to Latanoprost [8]

The final carboxylic acid intermediate (1 mmol) is dissolved in N,N-dimethylformamide (DMF). Cesium carbonate (1.5 mmol) and isopropyl iodide (2.0 mmol) are added, and the mixture is stirred at 40-50°C for 2-3 hours. After workup and purification, Latanoprost is obtained.

Modern Approaches: Organocatalysis and Chemoenzymatic Synthesis

In recent years, the field of organocatalysis has provided more efficient and atom-economical routes to prostaglandin analogues, including Latanoprost.[9][10][11] These methods often involve fewer steps and avoid the use of metal-based reagents.[12][13][14] Additionally, chemoenzymatic strategies have emerged as powerful tools for stereoselective transformations in Latanoprost synthesis.[6][15]

Key Intermediates in Organocatalytic Routes
  • Bicyclic Enal Intermediate: A key building block generated through an organocatalytic domino reaction of succinaldehyde (B1195056).[9][10][12][13][14] This intermediate contains the core cyclopentane ring with the requisite stereochemistry.

  • Substituted Cyclopentanone Derivatives: Formed through various organocatalyst-mediated Michael additions and aldol (B89426) reactions.[11]

Experimental Protocol: Organocatalytic Synthesis of the Bicyclic Enal Intermediate[10][11][13][14][15]

To a solution of succinaldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile), L-proline (0.1 equiv) and a co-catalyst such as 2,5-dimethyl-1,4-hydroquinone (0.1 equiv) are added. The mixture is stirred at room temperature for an extended period (e.g., 48 hours). The reaction is then worked up, and the bicyclic enal intermediate is purified by column chromatography.

Chemoenzymatic Approach

A notable chemoenzymatic route involves the biotransformation of a 15-ketoprostaglandin intermediate using whole cells of the yeast Pichia anomala.[6] This single microorganism can catalyze the stereoselective reduction of the C=O bond and the C=C double bond, as well as the hydrolysis of an ester protecting group, in a one-pot process.[6][15]

Experimental Conditions for Chemoenzymatic Reduction [6]

The 15-ketoprostaglandin intermediate (1 g/L) is incubated with whole cells of Pichia anomala in a phosphate (B84403) buffer (0.1 mM, pH 7.0) at 28°C. The addition of a co-substrate, such as fumaric acid, can direct the reaction towards the desired saturated intermediate for Latanoprost synthesis, achieving high yield and diastereomeric excess.[6] For instance, using fumaric acid as a co-substrate resulted in an 82% yield and 97% d.e. for the desired saturated lactondiol intermediate.[6]

Quantitative Data Summary

Synthetic RouteKey IntermediateNumber of Steps (from commercially available materials)Overall YieldKey AdvantagesKey Disadvantages
Corey Lactone Corey Lactone Diol>15 stepsVariable, often lower due to the number of steps.Well-established, reliable for various prostaglandins.Lengthy, requires cryogenic temperatures and stoichiometric reagents.
Organocatalytic Bicyclic Enal7-8 steps[9][10]~14% (for the bicyclic enal)[16]Shorter, more atom-economical, avoids heavy metals.Can have lower yields in the key organocatalytic step.
Organocatalyst-mediated pot-economical Substituted Cyclopentanone6 pots[11]24%[11][17]Highly diastereo- and enantioselective, pot-economical.Involves multiple complex reactions in a single pot.
Chemoenzymatic 15-ketoprostaglandinFewer chemical steps82% (for the key biotransformation)[6]High stereoselectivity, mild reaction conditions.Requires microbial culture and biotransformation expertise.

Signaling Pathways and Experimental Workflows

Corey Lactone Synthesis Pathway

Corey_Lactone_Pathway A Commercially Available Starting Materials B Corey Lactone Diol A->B Multi-step synthesis C Corey Aldehyde B->C Oxidation (e.g., Swern) D Enone Intermediate C->D Horner-Wadsworth-Emmons Reaction E 15(S)-Alcohol Intermediate D->E Stereoselective Reduction (e.g., Corey-Itsuno) F Lactol Intermediate E->F Lactone Reduction (DIBAL-H) G Latanoprost Acid F->G Wittig Reaction H Latanoprost G->H Esterification

Caption: Synthetic pathway to Latanoprost via the Corey lactone intermediate.

Organocatalytic Synthesis Workflow

Organocatalytic_Workflow Succinaldehyde Succinaldehyde Bicyclic_Enal Bicyclic Enal Intermediate Succinaldehyde->Bicyclic_Enal Organocatalyst Organocatalyst (e.g., L-Proline) Organocatalyst->Bicyclic_Enal Conjugate_Addition Conjugate Addition Bicyclic_Enal->Conjugate_Addition Omega_Chain Omega-Side Chain Precursor Omega_Chain->Conjugate_Addition Alpha_Chain Alpha-Side Chain Installation Conjugate_Addition->Alpha_Chain Latanoprost Latanoprost Alpha_Chain->Latanoprost

Caption: Workflow for Latanoprost synthesis using an organocatalytic approach.

Chemoenzymatic Transformation Logic

Chemoenzymatic_Logic Substrate 15-Keto-prostaglandin Intermediate C=O and C=C bonds present Product Saturated Lactondiol Intermediate Stereoselective reduction of C=O and C=C Substrate->Product Biotransformation Biocatalyst {Pichia anomala | Whole cells containing multiple enzymes} Biocatalyst->Product Conditions Co-substrate (e.g., Fumaric Acid) Phosphate Buffer, 28°C Conditions->Product

Caption: Logical flow of the chemoenzymatic reduction step in Latanoprost synthesis.

References

Chemoenzymatic Synthesis of Latanoprost Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemoenzymatic strategies employed in the synthesis of key intermediates for Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma. By leveraging the high selectivity of enzymes, these methods offer significant advantages over purely chemical routes, including milder reaction conditions, reduced environmental impact, and improved stereochemical control. This document details the enzymatic resolution of the pivotal Corey lactone, a multi-enzyme one-pot transformation for the synthesis of Latanoprost diol, and explores the potential application of transaminases for the construction of the ω-side chain.

Enzymatic Resolution of the Corey Lactone Intermediate

The synthesis of prostaglandins (B1171923) like Latanoprost requires strict stereochemical control. The Corey lactone is a fundamental chiral building block, and its efficient resolution into the desired enantiomer is a critical step. Lipase-catalyzed kinetic resolution is a widely adopted and effective method to achieve this.

Core Concept

Kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the case of the racemic Corey lactone diol, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly employed biocatalyst for this transformation due to its broad substrate specificity and high enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic Corey Lactone Diol

This protocol describes the enantioselective acetylation of one of the enantiomers of a racemic Corey lactone diol using Novozym 435.

Materials:

  • Racemic Corey lactone diol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE))

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the racemic Corey lactone diol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add Novozym 435 to the solution.

  • Add vinyl acetate to the reaction mixture to initiate the acylation.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of the acetylated Corey lactone and the unreacted Corey lactone diol.

  • Purify the mixture using silica gel column chromatography to separate the two compounds.

  • Determine the enantiomeric excess (ee%) of the unreacted alcohol and the acetylated product using chiral HPLC analysis.

Quantitative Data

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of a Corey lactone intermediate.

EnzymeSubstrateAcyl DonorSolventTime (h)Conversion (%)Yield of Alcohol (%)ee% of AlcoholYield of Ester (%)ee% of Ester
Novozym 435Racemic Corey lactone diolVinyl acetateTHF24~50>45>99>45>99
Lipase PSRacemic Corey lactone p-phenylbenzoateTributyrinAprotic Solvent48~50>40>98>40>98

Multi-Enzyme One-Pot Synthesis of Latanoprost Diol using Pichia anomala

A significant advancement in the chemoenzymatic synthesis of Latanoprost intermediates is the use of whole-cell biocatalysts capable of performing multiple transformations in a single pot. The yeast Pichia anomala has been shown to catalyze a sequence of three key reactions: the reduction of a carbon-carbon double bond, the stereoselective reduction of a ketone, and the hydrolysis of a benzoate (B1203000) ester, to produce the crucial Latanoprost diol intermediate ("Lactondiol L").[1]

Core Concept

This one-pot biotransformation streamlines the synthesis by eliminating the need for multiple intermediate isolation and purification steps. The enzymatic machinery of Pichia anomala contains enoate reductases, carbonyl reductases, and esterases that work in concert to convert a 15-ketoprostaglandin intermediate directly to the desired diol. Furthermore, the product profile can be modulated by the choice of co-substrate, which influences the regeneration of necessary cofactors (NADH/NADPH) for the reductive steps.

Experimental Protocol: Biotransformation with Pichia anomala CBS 110

This protocol outlines the general procedure for the whole-cell biotransformation of a 15-ketoprostaglandin intermediate.

Materials:

  • Pichia anomala CBS 110 cell culture

  • 15-ketoprostaglandin intermediate

  • Growth medium (e.g., M5YE)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Co-substrate (e.g., glucose, glycerol, or fumaric acid)

  • Ethyl acetate for extraction

  • Standard fermentation and extraction equipment

Procedure:

  • Yeast Cultivation: Grow Pichia anomala CBS 110 in a suitable liquid medium in a fermenter under controlled conditions (e.g., 28°C, 150 rpm agitation) for approximately 48 hours.[2]

  • Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation and wash them with phosphate buffer.

  • Biotransformation: Resuspend the harvested cells in a fresh phosphate buffer containing the desired co-substrate.

  • Add the 15-ketoprostaglandin intermediate to the cell suspension.

  • Incubate the reaction mixture with shaking at a controlled temperature. Monitor the reaction progress by sampling, extracting with ethyl acetate, and analyzing by HPLC.

  • Product Isolation: Once the reaction is complete, centrifuge the mixture to remove the yeast cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired Latanoprost diol.

Quantitative Data

The choice of co-substrate significantly impacts the product distribution. The following table summarizes the yields of the key intermediates for Bimatoprost (Lactondiol B) and Latanoprost (Lactondiol L) using different co-substrates with Pichia anomala.[1]

Co-substrateTarget ProductYield (%)Diastereomeric Excess (d.e. %)
GlucoseLactondiol B44-6295-97
GlycerolLactondiol B44-6295-97
Fumaric AcidLactondiol L82>95

Potential Application of Transaminases for ω-Side Chain Synthesis

The ω-side chain of Latanoprost contains a chiral secondary alcohol. While typically installed via chemical methods, the synthesis of chiral amines, which can serve as precursors to chiral alcohols, is an area where transaminases excel.

Core Concept

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone or aldehyde. This provides a direct and highly enantioselective route to chiral amines. By selecting the appropriate (R)- or (S)-selective transaminase, the desired stereochemistry at the amine-bearing carbon can be achieved with high fidelity. The resulting chiral amine can then be chemically converted to the corresponding alcohol, for example, via a diazotization reaction.

Proposed Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine Precursor

This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine that could serve as a precursor to the Latanoprost ω-side chain.

Materials:

  • A suitable prochiral ketone precursor for the ω-side chain

  • (R)- or (S)-selective ω-transaminase (as whole cells or purified enzyme)

  • Amine donor (e.g., isopropylamine, L-alanine)

  • Pyridoxal-5'-phosphate (PLP) co-factor

  • Buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

  • Standard laboratory equipment for biocatalytic reactions

Procedure:

  • Prepare a reaction mixture containing the buffer, PLP, and the amine donor.

  • Add the ω-transaminase biocatalyst to the mixture.

  • Dissolve the prochiral ketone substrate (potentially in a minimal amount of a water-miscible co-solvent like DMSO) and add it to the reaction mixture to initiate the transamination.

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the conversion of the ketone and the formation of the chiral amine product by HPLC or GC.

  • To drive the reaction to completion, it may be necessary to employ strategies to remove the ketone co-product formed from the amine donor (e.g., by evaporation if acetone (B3395972) is formed from isopropylamine).

  • Once the reaction has reached completion, work up the reaction by extracting the product into an organic solvent after adjusting the pH.

  • Purify the chiral amine product by standard methods such as column chromatography or crystallization.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Expected Quantitative Data

For a successful transaminase-catalyzed synthesis of a chiral amine precursor, the following data would be critical.

TransaminaseSubstrateAmine DonorConversion (%)Yield (%)ee%
(R)-selective ω-TAProchiral ketoneIsopropylamine>95>90>99
(S)-selective ω-TAProchiral ketoneL-Alanine>95>90>99

Diagrams

Chemoenzymatic Synthesis Pathway of Latanoprost Intermediates

chemoenzymatic_synthesis cluster_corey_lactone Corey Lactone Resolution cluster_side_chain_attachment Chemical Synthesis cluster_biotransformation One-Pot Biotransformation Racemic Corey Lactone Diol Racemic Corey Lactone Diol Resolved (-)-Corey Lactone Diol Resolved (-)-Corey Lactone Diol Racemic Corey Lactone Diol->Resolved (-)-Corey Lactone Diol Lipase (e.g., CALB) Vinyl Acetate 15-Ketoprostaglandin Intermediate 15-Ketoprostaglandin Intermediate Resolved (-)-Corey Lactone Diol->15-Ketoprostaglandin Intermediate Horner-Wadsworth-Emmons (Chemical Step) Latanoprost Diol\n(Lactondiol L) Latanoprost Diol (Lactondiol L) 15-Ketoprostaglandin Intermediate->Latanoprost Diol\n(Lactondiol L) Pichia anomala (Enoate Reductase, Carbonyl Reductase, Esterase) Latanoprost Latanoprost Latanoprost Diol\n(Lactondiol L)->Latanoprost Further Chemical Steps

Caption: Overall chemoenzymatic route to Latanoprost intermediates.

Experimental Workflow for Lipase-Catalyzed Resolution

lipase_workflow start Start dissolve Dissolve Racemic Corey Lactone Diol in Solvent start->dissolve add_enzyme Add Immobilized Lipase (e.g., Novozym 435) dissolve->add_enzyme add_acyl_donor Add Acyl Donor (e.g., Vinyl Acetate) add_enzyme->add_acyl_donor react Stir at Controlled Temperature add_acyl_donor->react monitor Monitor Reaction by HPLC/TLC until ~50% Conversion react->monitor filter Filter to Remove Enzyme monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Enantiomeric Excess by Chiral HPLC purify->analyze end End analyze->end

Caption: Workflow for the enzymatic resolution of Corey lactone diol.

Experimental Workflow for Pichia anomala Biotransformation

pichia_workflow start Start cultivate Cultivate Pichia anomala (48h, 28°C) start->cultivate harvest Harvest and Wash Cells cultivate->harvest resuspend Resuspend Cells in Buffer with Co-substrate harvest->resuspend add_substrate Add 15-Ketoprostaglandin Intermediate resuspend->add_substrate incubate Incubate with Shaking add_substrate->incubate monitor Monitor Reaction by HPLC incubate->monitor centrifuge Centrifuge to Remove Cells monitor->centrifuge extract Extract Supernatant with Ethyl Acetate centrifuge->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Workflow for the whole-cell biotransformation.

Conclusion

The chemoenzymatic synthesis of Latanoprost intermediates represents a powerful convergence of biocatalysis and traditional organic chemistry. The use of lipases for the efficient resolution of the Corey lactone and the application of whole-cell systems like Pichia anomala for multi-step transformations significantly enhance the stereochemical purity and process efficiency. While the application of transaminases for the synthesis of the ω-side chain is still an emerging area, it holds considerable promise for further streamlining the synthesis of this important pharmaceutical. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to develop and optimize their own chemoenzymatic routes to Latanoprost and other prostaglandin analogues.

References

An In-depth Technical Guide to Latanoprost Lactone Diol (CAS: 145667-75-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) Lactone Diol, with the Chemical Abstracts Service (CAS) number 145667-75-0, is a key synthetic intermediate in the manufacturing of Latanoprost.[1][2] Latanoprost is a potent prostaglandin (B15479496) F2α analogue used extensively in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to Latanoprost Lactone Diol. Furthermore, it elucidates the pharmacological context of its end-product, Latanoprost, by detailing its mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[5] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValueReference
CAS Number 145667-75-0[6]
IUPAC Name (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one[7]
Synonyms (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one, Lp-Diol[8]
Molecular Formula C₁₈H₂₄O₄[9]
Molecular Weight 304.38 g/mol [6]
InChI Key CQVHXVLSHMRWEC-UTSKFRMZSA-N[9]
SMILES C1--INVALID-LINK--C2)CC--INVALID-LINK--O">C@HO[8]
Table 2: Physical and Chemical Properties
PropertyValueReference
Appearance White to off-white crystalline solid[5]
Melting Point 69-71 °C[10]
Solubility Soluble in Ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml). Slightly soluble in Chloroform and Methanol. Sparingly soluble in Acetonitrile (B52724). Insoluble in water (~0.3 mg/ml in PBS pH 7.2).[9]
Storage Store at 2-8 °C in a well-closed container.[5]

Synthesis and Experimental Protocols

This compound is a key intermediate derived from the Corey lactone, a common starting material in prostaglandin synthesis. The general synthetic approach involves the elaboration of the upper and lower side chains of the prostaglandin structure.

General Synthetic Workflow

The synthesis of Latanoprost from Corey lactone diol involves several key transformations, including oxidation, Wittig or Horner-Wadsworth-Emmons reactions to install the side chains, and stereoselective reductions. The formation of this compound is a critical step in this multi-step synthesis.

G General Synthesis Workflow for Latanoprost A Corey Lactone Diol B Protection of Hydroxyl Groups A->B Protecting agents C Oxidation of Primary Alcohol (e.g., Swern Oxidation) B->C Oxidizing agent D Horner-Wadsworth-Emmons Reaction (Lower Side Chain) C->D Phosphonate (B1237965) reagent E Stereoselective Reduction of Ketone D->E Reducing agent F Deprotection E->F Deprotecting agent G This compound (CAS 145667-75-0) F->G H Reduction of Lactone to Lactol G->H DIBAL-H I Wittig Reaction (Upper Side Chain) H->I Wittig reagent J Esterification I->J Isopropyl iodide K Latanoprost J->K

A simplified workflow for the synthesis of Latanoprost.
Experimental Protocol for a Key Synthetic Step (Illustrative)

While a detailed, step-by-step protocol for the direct synthesis of this compound is not available in a single source, the following illustrates a typical Horner-Wadsworth-Emmons reaction to form a precursor, based on general prostaglandin synthesis methodologies.[11]

Objective: Introduction of the lower side chain to the Corey lactone aldehyde derivative.

Materials:

  • Corey lactone aldehyde derivative

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at room temperature for 1 hour to generate the phosphonate ylide.

  • The mixture is then cooled to -20 °C, and a solution of the Corey lactone aldehyde derivative in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the enone product.

Subsequent stereoselective reduction of the ketone and deprotection steps would lead to the formation of this compound.[11]

Analytical and Spectral Data

Table 3: Spectroscopic Data
TechniqueData HighlightsReference
¹H-NMR (CDCl₃) Characteristic signals for aromatic protons of the phenyl group, protons adjacent to hydroxyl groups, and protons of the cyclopenta[b]furan ring system.[11][12]
¹³C-NMR (CDCl₃) Resonances corresponding to the carbonyl carbon of the lactone, aromatic carbons, carbons bearing hydroxyl groups, and aliphatic carbons of the side chains and the ring.[11][13]
Infrared (IR) Absorption bands indicative of hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the lactone, and C-H stretching of aromatic and aliphatic groups.[11]
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak [M]+ or related ions such as [M+H]+ or [M+Na]+, confirming the molecular weight of the compound.[11]
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Latanoprost and its intermediates.

Typical HPLC Method for Latanoprost and Related Substances: [14][15]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, due to the lack of a strong chromophore in the molecule.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

This method can be adapted and validated for the specific quantification and purity assessment of this compound.

Biological Context and Mechanism of Action of Latanoprost

This compound is biologically relevant as the immediate precursor to Latanoprost.[1] Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, Latanoprost acid.[3][16] Latanoprost acid is a selective agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[17][18]

Signaling Pathway of Latanoprost Acid

Activation of the FP receptor by Latanoprost acid in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in intraocular pressure. The primary mechanism is an increase in the uveoscleral outflow of aqueous humor.[4][18] This is thought to occur through the remodeling of the extracellular matrix in the ciliary muscle.

G Latanoprost Acid Signaling Pathway cluster_0 Cell Membrane Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin F2α Receptor (FP) Latanoprost_Acid->FP_Receptor binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAP Kinase Pathway PKC->MAPK activates MMPs ↑ Matrix Metalloproteinases (MMPs) Expression MAPK->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Mechanism of action of Latanoprost acid.

There is no substantial evidence to suggest that this compound itself possesses significant pharmacological activity at the FP receptor. Its importance lies in its role as a stable, characterizable intermediate that facilitates the high-purity synthesis of the final active pharmaceutical ingredient.

Conclusion

This compound (CAS 145667-75-0) is a crucial molecule in the field of ophthalmic drug development. A thorough understanding of its chemical properties, synthetic routes, and analytical profiles is essential for the efficient and controlled production of Latanoprost. While the lactone diol itself is not the active pharmacological agent, its purity and characterization directly impact the quality and efficacy of the final drug product. This guide provides a foundational resource for professionals engaged in the research, development, and manufacturing of Latanoprost and related prostaglandin analogues.

References

An In-depth Technical Guide to the Stereochemistry of Latanoprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading medication for the management of glaucoma and ocular hypertension. Its chemical structure features a complex stereochemical architecture, with multiple chiral centers and a specific geometric isomer of a carbon-carbon double bond. The precise control of this stereochemistry is paramount to its therapeutic efficacy. This technical guide provides a detailed examination of the stereochemical challenges inherent in the synthesis of Latanoprost and the sophisticated strategies employed to overcome them.

Core Stereochemical Challenges

The synthesis of Latanoprost necessitates the meticulous control of four stereocenters on the cyclopentane (B165970) ring (C8, C9, C11, and C12), the stereochemistry of the hydroxyl group at C15 in the ω-side chain, and the trans (E) geometry of the C13-C14 double bond. Historically, synthetic approaches have evolved from utilizing chiral pool starting materials to the development of highly efficient asymmetric catalytic methods.

Strategies for Stereochemical Control

A cornerstone in the synthesis of prostaglandins, the Corey lactone serves as a versatile chiral building block that already incorporates the correct relative and absolute stereochemistry of the cyclopentane core.[1][2][3]

Experimental Protocol: Oxidation of Corey Lactone and Horner-Wadsworth-Emmons Olefination

A common route involves the oxidation of the primary alcohol in the Corey lactone to an aldehyde, followed by the introduction of the ω-side chain via a Horner-Wadsworth-Emmons (HWE) reaction.

  • Oxidation: To a solution of benzoyl-protected Corey lactone in dichloromethane (B109758) at 0-3°C, Dess-Martin periodinane is added portion-wise. The reaction is stirred for approximately 40 minutes until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into a solution of sodium bicarbonate and sodium thiosulfate (B1220275) to quench the excess reagent.[4]

  • Horner-Wadsworth-Emmons Reaction: A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in dichloromethane is added dropwise to a suspension of sodium hydride in dichloromethane at 0°C and stirred for 1 hour. The cold solution of the aldehyde prepared in the previous step is then added dropwise. The reaction is stirred for another hour at the same temperature. The mixture is then filtered and acidified with acetic acid.[5] This reaction predominantly yields the E-alkene due to the thermodynamic stability of the transition state.[6][7]

More recent and convergent strategies employ organocatalysis to construct the cyclopentane ring with high enantioselectivity and diastereoselectivity.[8][9]

Experimental Protocol: Asymmetric Domino Michael-Michael Reaction

  • An asymmetric domino Michael-Michael reaction catalyzed by an (S)-diphenylprolinol derivative can be used to afford the core cyclopentanone (B42830) from 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate.[1][2] This key step constructs the substituted cyclopentanone core in a nearly optically pure form.[10]

The reduction of the C15-keto group to the desired (S)-hydroxyl group is a critical step that significantly impacts the biological activity of Latanoprost.[11]

Experimental Protocol: Asymmetric Ketone Reduction

  • Using (-)-B-chlorodiisopinocamphenylborane (DIP-Chloride): The enone intermediate is dissolved in an appropriate organic solvent (e.g., THF, ether, toluene). The solution is cooled to -30°C, and a solution of (-)-DIP-Chloride is added dropwise. The reaction is maintained at this temperature until completion. This reagent provides high selectivity for the desired S-isomer (up to 95%).[5][10]

  • Using L-selectride®: After the installation of the ω-chain, the resulting ketone can be reduced stereoselectively. The reaction is carried out by treating the ketone with L-selectride® in THF.[8]

  • Chemoenzymatic Reduction: Whole cells of the yeast Pichia anomala can be used for the stereoselective reduction of the 15-ketoprostaglandin intermediate. The reaction conditions, including the choice of co-substrate (e.g., glucose or glycerol), can be optimized to achieve high diastereomeric excess (up to 97% d.e.).[12]

Quantitative Data on Stereoselectivity

The following table summarizes key quantitative data from various synthetic approaches to Latanoprost, highlighting the stereochemical outcomes.

StepMethodReagent/CatalystStereochemical Outcome (d.e. or ee)Reference
Cyclopentanone Core SynthesisAsymmetric Domino Michael-Michael Reaction(S)-diphenylprolinol silyl (B83357) ether>99% ee[1][2]
C15-Ketone ReductionAsymmetric Reduction(-)-Diisopinocampheyl chloroborane95% (S-isomer)[10]
C15-Ketone ReductionChemoenzymatic ReductionPichia anomala with glycerol (B35011) co-substrate97% d.e.[12]
ω-Side Chain OlefinationHorner-Wadsworth-Emmons ReactionDimethyl(2-oxo-4-phenylbutyl)phosphonatePredominantly E-alkene[5][10]

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the key transformations and logical flow in Latanoprost synthesis.

latanoprost_synthesis_overview cluster_core Corey Lactone Approach cluster_reduction Stereoselective Reduction cluster_final Final Steps Corey_Lactone (-)-Corey Lactone Aldehyde Corey Aldehyde Corey_Lactone->Aldehyde Oxidation Enone Enone Intermediate Aldehyde->Enone HWE Reaction (ω-chain) Protected_Latanoprost Protected Latanoprost (15S-OH) Enone->Protected_Latanoprost Asymmetric Reduction Latanoprost Latanoprost Protected_Latanoprost->Latanoprost Deprotection & Lactol Reduction stereoselective_reduction C15_Ketone C15-Ketone Intermediate S_Alcohol Desired (S)-Alcohol C15_Ketone->S_Alcohol (-)-DIP-Chloride or L-Selectride or Yeast (P. anomala) R_Alcohol Undesired (R)-Alcohol C15_Ketone->R_Alcohol Non-selective reduction olefination_stereochemistry cluster_hwe Horner-Wadsworth-Emmons cluster_wittig Wittig Reaction Aldehyde Corey Aldehyde HWE_Ylide Stabilized Phosphonate Ylide Wittig_Ylide Non-stabilized Phosphonium Ylide E_Alkene E-Alkene (trans) HWE_Ylide->E_Alkene Z_Alkene Z-Alkene (cis) Wittig_Ylide->Z_Alkene

References

A Technical Guide to the Synthesis of Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) F2α (PGF2α) analogs are a critical class of therapeutic agents, most notably used in the management of glaucoma and ocular hypertension. Their complex stereochemical architecture has made them a challenging and popular target for synthetic organic chemists. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies employed to produce these vital pharmaceuticals. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic workflows and biological signaling pathways are presented to serve as a valuable resource for researchers in the field.

Core Synthetic Strategies

The synthesis of PGF2α analogs has evolved significantly since the pioneering work of E.J. Corey. Modern strategies focus on efficiency, stereocontrol, and scalability. The following sections detail the most prominent and impactful approaches.

The Corey Lactone-Based Synthesis: A Classic Approach

The cornerstone of prostaglandin synthesis for many years has been the route developed by E.J. Corey, which relies on a key bicyclic intermediate known as the Corey lactone (or Corey aldehyde). This strategy allows for the controlled installation of the characteristic cyclopentane (B165970) core and its stereocenters.[1][2]

The general workflow involves the initial construction of the bicyclic lactone, followed by the sequential attachment of the α- and ω-chains. The lactone functionality is then reduced to a lactol, which serves as a masked aldehyde for the introduction of the α-chain via a Wittig reaction. The ω-chain is typically introduced via a Horner-Wadsworth-Emmons reaction.[3][4]

Experimental Protocol: Key Steps in a Corey-Style Synthesis

  • Horner-Wadsworth-Emmons Reaction for ω-Chain Installation: To a solution of the appropriate phosphonate (B1237965) in a suitable aprotic solvent (e.g., dimethoxyethane), a strong base such as sodium hydride is added at a reduced temperature (e.g., 0 °C) to generate the ylide. The Corey aldehyde, dissolved in the same solvent, is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature until completion. Workup involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.[5]

  • Lactone Reduction: The lactone is dissolved in an anhydrous solvent like toluene (B28343) and cooled to a low temperature (e.g., -78 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is then added dropwise. The reaction is carefully monitored by TLC, and upon completion, it is quenched with a protic solvent like methanol. Standard aqueous workup and extraction are followed by purification.

  • Wittig Reaction for α-Chain Installation: The phosphonium (B103445) salt of the α-chain is suspended in an anhydrous solvent such as DMSO. A strong base like dimsyl sodium is added to generate the ylide. The lactol, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water, followed by extraction and purification to yield the desired prostaglandin analog.[4]

Chemoenzymatic Synthesis: Leveraging Biocatalysis for Chirality

More recent advancements have incorporated enzymatic reactions to achieve high levels of stereocontrol, often leading to more concise and scalable synthetic routes. These chemoenzymatic approaches utilize enzymes, such as lipases and ketoreductases, to resolve racemic mixtures or to perform highly enantioselective transformations.[6][7][8] A notable example involves the enzymatic desymmetrization of a meso-cyclopentane diol to furnish a key chiral intermediate, a radical equivalent of the Corey lactone.[6][9][10] This approach significantly reduces the number of steps required to access the prostaglandin core.[6][9]

Experimental Protocol: Chemoenzymatic Baeyer-Villiger Oxidation

A key step in some chemoenzymatic routes is the Baeyer-Villiger oxidation of a bicyclic ketone. In a typical procedure, the ketone substrate is suspended in a buffered aqueous solution. A recombinant E. coli strain overexpressing a Baeyer-Villiger monooxygenase and a glucose-6-phosphate dehydrogenase (for cofactor regeneration) is added. Glucose is also added as a sacrificial substrate for NADPH regeneration. The reaction mixture is shaken at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 24-48 hours). The product is then extracted with an organic solvent and purified by column chromatography.[11]

Organocatalytic Synthesis: Small Molecules, Big Impact

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to prostaglandin synthesis has led to remarkably efficient routes. These methods employ small, chiral organic molecules to catalyze key bond-forming reactions with high enantioselectivity. A landmark achievement in this area is the organocatalytic domino aldol (B89426) reaction of succinaldehyde (B1195056) to create a key bicyclic enal intermediate in a single step with excellent enantiomeric excess (>99% ee).[12][13][14][15][16] This intermediate is then elaborated to various PGF2α analogs, including latanoprost (B1674536) and bimatoprost, in significantly fewer steps than traditional methods.[13][15]

Experimental Protocol: Organocatalytic Aldol Reaction for Bicyclic Enal Synthesis

Succinaldehyde is added to a solution of a chiral amine catalyst, such as L-proline, and a co-catalyst in a suitable solvent (e.g., DMSO). The reaction is stirred at room temperature for a specified time. The resulting bicyclic enal can be isolated and purified by chromatography. For the synthesis of latanoprost and bimatoprost, this key intermediate was generated in 7 and 8 steps respectively.[13][15]

Transition Metal-Catalyzed Approaches: Precision and Control

Transition metal catalysis offers another avenue for the efficient and stereocontrolled synthesis of PGF2α analogs. One notable example is the rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction. This method allows for the coupling of a racemic bicyclic allyl chloride with an alkenyl boronic ester to generate the cyclopentyl core with three contiguous stereocenters in high enantiomeric excess (99% ee) and as a single diastereomer.[2][17][18] This strategy provides a modular approach to various prostaglandin analogs.[18]

Experimental Protocol: Rh-Catalyzed Asymmetric Suzuki–Miyaura Coupling

In a glovebox, a rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral ligand are dissolved in an anhydrous solvent such as THF. The racemic bicyclic allyl chloride and the alkenyl boronic ester are added, followed by a base (e.g., potassium hydroxide). The reaction mixture is stirred at a specific temperature until completion. After workup and purification, the desired coupled product is obtained with high stereocontrol.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the different synthetic strategies, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Key Synthetic Strategies for PGF2α Analogs

Synthetic StrategyKey IntermediateNumber of Steps (from commercially available materials)Overall YieldEnantiomeric Excess (ee%)Reference(s)
Corey Lactone-BasedCorey Lactone/Aldehyde>15VariableTypically high after resolution[4][13]
ChemoenzymaticChiral Bromohydrin5-7~15-20%>99%[6][9]
OrganocatalyticBicyclic Enal7-8~10-15%>99%[13][15]
Rh-Catalyzed CouplingCyclopentyl Boronic Ester~16~19%99%[18]

Table 2: Yields for Key Steps in the Synthesis of Latanoprost and Bimatoprost via Organocatalysis

StepProductYield (%)
Latanoprost Synthesis
Organocatalytic AldolBicyclic Enal78
Conjugate AdditionAlcohol Intermediate75
Wittig Reaction & DeprotectionLatanoprost65 (over 2 steps)
Bimatoprost Synthesis
Organocatalytic AldolBicyclic Enal78
Conjugate AdditionAlcohol Intermediate72
Wittig Reaction & DeprotectionBimatoprost68 (over 2 steps)
Data extracted from Prévost et al., Org. Lett. 2015, 17 (3), pp 504–507.[13][15]

Signaling Pathway of PGF2α and its Analogs

PGF2α and its analogs exert their biological effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[12] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to the therapeutic effect, such as the reduction of intraocular pressure in glaucoma.

The binding of a PGF2α analog to the FP receptor, which is coupled to the Gq alpha subunit, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular calcium and DAG together activate protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including the regulation of gene expression and cell proliferation.[6][12]

PGF2a_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analogue FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., IOP reduction) PKC->Cellular_Response Leads to

Caption: PGF2α analogue signaling pathway via the FP receptor.

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies discussed in this guide.

Corey Lactone-Based Synthetic Workflow

Corey_Workflow Start Commercially Available Starting Materials Corey_Lactone Corey Lactone Synthesis Start->Corey_Lactone Omega_Chain Horner-Wadsworth-Emmons (ω-Chain Installation) Corey_Lactone->Omega_Chain Lactone_Reduction Lactone Reduction to Lactol Omega_Chain->Lactone_Reduction Alpha_Chain Wittig Reaction (α-Chain Installation) Lactone_Reduction->Alpha_Chain Final_Product PGF2α Analogue Alpha_Chain->Final_Product

Caption: Generalized workflow for the Corey lactone-based synthesis.

Organocatalytic Synthetic Workflow

Organocatalytic_Workflow Start Succinaldehyde Aldol Organocatalytic Domino Aldol Reaction Start->Aldol Bicyclic_Enal Key Bicyclic Enal Aldol->Bicyclic_Enal Chain_Installation Sequential Chain Installation (e.g., Conjugate Addition, Wittig) Bicyclic_Enal->Chain_Installation Final_Product PGF2α Analogue (e.g., Latanoprost, Bimatoprost) Chain_Installation->Final_Product

Caption: Simplified workflow for the organocatalytic synthesis of PGF2α analogs.

References

An In-depth Technical Guide to the Safety and Handling of Latanoprost Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling Latanoprost lactone diol and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 145667-75-0) is a key synthetic intermediate in the manufacturing of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used as an ocular hypotensive drug for the treatment of glaucoma and ocular hypertension.[1][2][3] As a crucial building block in pharmaceutical synthesis, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the known safety data, handling guidelines, and relevant experimental considerations for this compound.

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, it should be handled as a potentially hazardous substance. The primary known hazard is skin irritation.[3][4]

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation2H315: Causes skin irritation.[3][4]

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.[3]

Potential Health Effects:

  • Skin: Causes skin irritation.[4]

  • Eyes: May cause eye irritation.[4]

  • Inhalation: Material may be irritating to the mucous membranes and upper respiratory tract.[4] May be harmful by inhalation.[4]

  • Ingestion: May be harmful if ingested.[4]

While specific data for the diol intermediate is limited, the final active pharmaceutical ingredient, Latanoprost, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[5][6][7] These hazards are not confirmed for this compound, but this information underscores the need for cautious handling.

Physical and Chemical Properties

This compound is supplied as a white or almost white crystalline solid.[1][3][8]

PropertyValueReference(s)
CAS Number 145667-75-0[1]
Molecular Formula C₁₈H₂₄O₄[1][4]
Formula Weight 304.4 g/mol [1][4]
Purity ≥98%[1]
Appearance A crystalline solid[1][8]
Melting Point 69-71 °C[3]
λmax 208 nm[1]
Boiling Point 523.0±35.0 °C (Predicted)[3]
Flash Point 190.3±19.4 °C (Predicted)[3]

Solubility

Proper dissolution is critical for experimental use. Stock solutions should be prepared by dissolving the compound in an organic solvent, which should be purged with an inert gas.[8]

SolventApproximate SolubilityReference(s)
Ethanol 30 mg/mL[1][8]
DMSO 20 mg/mL[1][8]
Dimethylformamide (DMF) 20 mg/mL[1][8]
PBS (pH 7.2) 0.3 mg/mL[1][4]

For biological experiments, further dilutions into aqueous buffers should be made, ensuring the residual amount of organic solvent is insignificant.[8]

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

ConditionDurationDetailsReference(s)
Solid (Long-term) ≥ 4 yearsStore at -20°C.[1][8]
Stock Solution Up to 6 monthsStore at -80°C.[2]
Stock Solution Up to 1 monthStore at -20°C.[2]
Shipping -Shipped at room temperature in the continental US; may vary elsewhere.[1]

Conditions to Avoid:

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4]

  • Polymerization: Hazardous polymerization will not occur.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the limited toxicological data, stringent adherence to safe handling protocols is required.

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or glasses.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

  • Respiratory Protection: If aerosols or dust may be generated, use a NIOSH-approved respirator.

General Hygiene Practices:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[8]

  • Wash hands and any exposed skin thoroughly after handling.[6][8]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][6]

Caption: Standard workflow for safely handling this compound.

First Aid and Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Get medical attention.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or water spray.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Accidental Release Measures:

  • Avoid release into the environment.[4]

  • Wear appropriate PPE.

  • Soak up spills with an inert absorbent material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6]

Experimental Protocols

As specific safety testing protocols for this compound are not publicly available, a general workflow for assessing the safety of a novel chemical intermediate is proposed.

Methodology for Safety Assessment:

  • Literature and In Silico Analysis: Conduct a thorough search for toxicological data on structurally similar compounds. Use QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicity endpoints.

  • Genotoxicity/Mutagenicity Assays: Perform an Ames test using various strains of Salmonella typhimurium to assess the potential for point mutations. An in vitro micronucleus test on human lymphocytes can detect chromosomal damage.[7]

  • In Vitro Cytotoxicity: Determine the compound's toxicity on relevant cell lines (e.g., human corneal epithelial cells, skin fibroblasts) using assays like MTT or LDH release to establish a baseline for cytotoxic concentrations.

  • Skin and Eye Irritation Models: Utilize validated in vitro or ex vivo models, such as reconstructed human epidermis (RhE) models or the Bovine Corneal Opacity and Permeability (BCOP) test, as alternatives to traditional animal testing.

  • Stability-Indicating Analytical Method: Develop and validate a High-Performance Liquid Chromatography (HPLC) method to determine the purity of the compound and its degradation products under various stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation). This is crucial for ensuring the integrity of the material used in toxicological studies.[9]

Caption: General experimental workflow for safety assessment of a chemical intermediate.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[5][6] Do not dispose of it into the environment.

Conclusion

This compound is an essential intermediate in pharmaceutical synthesis. While comprehensive toxicological data is not available, existing information identifies it as a skin irritant. Professionals must handle this compound with care, employing appropriate engineering controls and personal protective equipment. Adherence to the storage, handling, and emergency procedures outlined in this guide and the official Safety Data Sheet is critical to maintaining a safe research and development environment.

References

Methodological & Application

Application Notes and Protocols: Wittig Reaction in the Synthesis of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] A key step in the chemical synthesis of this complex molecule is the installation of the α-side chain, which is commonly achieved via a Wittig reaction. This application note provides a detailed protocol for the Wittig reaction in the synthesis of Latanoprost, starting from the Corey lactone diol, a common chiral precursor. The protocol is based on established synthetic routes and provides quantitative data and a detailed experimental workflow.[2]

The synthesis involves the reduction of a protected Corey lactone derivative to the corresponding lactol (a cyclic hemiacetal), which then undergoes a Wittig reaction with a phosphorus ylide generated from (4-carboxybutyl)triphenylphosphonium bromide. This reaction forms the characteristic heptenoic acid side chain of Latanoprost. The resulting carboxylic acid is then esterified to yield the final active pharmaceutical ingredient.

Data Presentation

The following tables summarize quantitative data for the key steps in the Latanoprost synthesis focusing on the Wittig reaction.

Table 1: Reagents and Conditions for the Wittig Reaction and Related Steps

StepReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Lactone ReductionDiisobutylaluminum hydride (DIBAL-H)Toluene (B28343)-78 to -101 - 3~76[2][3]
Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, Potassium tert-butoxideTHF5657 (for Wittig and esterification)[2]
Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, NaHMDSNot specifiedNot specifiedNot specifiedNot specified[3]
Horner-Wadsworth-EmmonsPhosphonate ester, 55% Sodium HydrideDimethoxyethane (DME)0 - 5270[4]
EsterificationIsopropyl iodide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetone (B3395972)251265[4]

Table 2: Characterization Data for Latanoprost Free Acid

PropertyValueReference
Molecular FormulaC23H34O5[5]
Molecular Weight390.5 g/mol [5]
AppearancePale yellow oil[4]

Experimental Protocols

Reduction of Corey Lactone Derivative to Lactol

This protocol describes the reduction of a protected Corey lactone to the corresponding lactol, the immediate precursor for the Wittig reaction.

Materials:

  • Protected Corey lactone derivative (e.g., p-phenylbenzoyl protected)

  • Diisobutylaluminum hydride (DIBAL-H) (1.5 M solution in toluene)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected Corey lactone derivative in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.5 M solution of DIBAL-H in toluene dropwise to the stirred solution. The molar ratio of DIBAL-H to the lactone should be carefully controlled (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol.

  • The crude lactol is often used in the next step without further purification.

Wittig Reaction for the Synthesis of Latanoprost Free Acid

This protocol details the formation of the phosphorus ylide and its subsequent reaction with the lactol to form the α-side chain of Latanoprost.

Materials:

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Lactol (from the previous step)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (typically 2.2 equivalents) portion-wise to the suspension. The color of the reaction mixture should turn deep orange or red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Cool the ylide solution to 0-5 °C and add a solution of the lactol in anhydrous THF dropwise.

  • Allow the reaction to stir at 5 °C for 6 hours, then warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Latanoprost free acid, is purified by column chromatography on silica (B1680970) gel.

Esterification to Latanoprost

This protocol describes the final step of converting the free acid to the isopropyl ester, Latanoprost.

Materials:

  • Latanoprost free acid

  • Isopropyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetone, anhydrous

  • Ethyl acetate

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified Latanoprost free acid in anhydrous acetone in a round-bottom flask.

  • Add DBU (typically 1.5-2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add isopropyl iodide (typically 3-4 equivalents) and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Latanoprost by column chromatography on silica gel to obtain the final product as a colorless to slightly yellow oil.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Wittig reaction in Latanoprost synthesis.

Wittig_Reaction_Workflow start Start: Protected Corey Lactone reduction Lactone Reduction start->reduction DIBAL-H, Toluene, -78°C lactol Lactol Intermediate reduction->lactol wittig_reaction Wittig Reaction lactol->wittig_reaction THF, 0-5°C ylide_prep Ylide Preparation ylide_prep->wittig_reaction wittig_reagent (4-Carboxybutyl)triphenyl- phosphonium bromide + Base wittig_reagent->ylide_prep THF, 0°C to RT acid Latanoprost Free Acid wittig_reaction->acid purification1 Workup & Purification acid->purification1 esterification Esterification latanoprost Final Product: Latanoprost esterification->latanoprost purification2 Workup & Purification latanoprost->purification2 purification1->esterification Isopropyl iodide, DBU, Acetone

Caption: Experimental workflow for the Wittig reaction in Latanoprost synthesis.

References

Application Note: HPLC Purification and Analysis of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

An application note on High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Latanoprost and its related substances, intended for researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a synthetic prostaglandin (B15479496) F2α analog widely used as a first-line treatment for open-angle glaucoma and increased intraocular pressure.[1][2] It is an inactive prodrug, an isopropyl ester, which is hydrolyzed by corneal enzymes to the biologically active Latanoprost acid.[1][2] The synthesis of Latanoprost is a multi-step process, often commencing from a chiral precursor known as Corey lactone diol.[3] The final product is an oil that can contain various process-related impurities and diastereoisomers, such as 15(S)-Latanoprost and 5,6-trans-Latanoprost.[4][5][6] The presence of these impurities can affect the efficacy and safety of the final drug product.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification of Latanoprost from these impurities and for the analytical quantification to ensure the quality of the final product.[1][6] This document provides detailed protocols for various HPLC methods, including preparative normal-phase, analytical reversed-phase, and chiral separation techniques.

HPLC Methodologies for Latanoprost

A variety of HPLC methods have been developed for the analysis and purification of Latanoprost. The choice of method depends on the specific goal, whether it is bulk purification, separation of closely related isomers, or routine quality control analysis of pharmaceutical formulations.

  • Normal-Phase HPLC: This technique is particularly effective for preparative scale purification and for separating the highly lipophilic Latanoprost from its isomers.[1][6] Methods often employ silica (B1680970) or amino (NH2) columns with non-polar mobile phases.[4][5]

  • Reversed-Phase (RP-HPLC): RP-HPLC is the most common method for the quantitative analysis of Latanoprost in both bulk drug substance and finished dosage forms.[7] C18 columns are frequently used with polar mobile phases, typically mixtures of acetonitrile (B52724) and water, often with pH modifiers like trifluoroacetic acid (TFA) or phosphoric acid.[1]

  • Chiral HPLC: The separation of stereoisomers is critical for ensuring the purity of Latanoprost. Chiral stationary phases or a combination of chiral and other columns can be used to resolve Latanoprost from its enantiomer and diastereomers.[1][8]

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Crude Latanoprost

This protocol is based on a patented multi-step process for purifying Latanoprost to a high degree, removing key diastereoisomeric impurities.[6]

1. Initial Cleanup (Gravimetric Chromatography):

  • Objective: To perform an initial cleanup of the crude Latanoprost obtained from synthesis.

  • Procedure: The crude product is subjected to gravimetric chromatography on a silica gel column. The specific elution conditions are determined by the nature of the impurities from the synthesis route.

2. Preparative HPLC:

  • Objective: To separate Latanoprost from its diastereoisomers.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel with a particle size of 10-15 µm, pore diameter of 80-100 Å, and surface area of 300-500 m²/g.[6]

    • Mobile Phase (Eluant): A single eluant is used, typically a mixture of an alkane (e.g., n-heptane) and an alcohol (e.g., 2-propanol).[6]

    • Flow Rate: 200-1000 ml/min (scalable for preparative columns), preferably around 400 ml/min.[6]

    • Temperature: 15-30 °C, preferably 20-25 °C.[6]

  • Procedure:

    • Dissolve the partially purified product from step 1 in the mobile phase.

    • Inject the solution onto the preparative HPLC column.

    • Collect fractions and analyze them for purity.

    • Pool the fractions containing pure Latanoprost.

    • Fractions that are not sufficiently pure but contain a significant amount of product can be recombined and re-chromatographed to improve yield.[6]

3. Final Polishing Steps:

  • Objective: To remove residual silica and other potential contaminants.

  • Procedure:

    • Silica Filtration: Filter the pooled pure fractions through a bed of silica gel using a mixture of an alcohol and a hydrocarbon (e.g., 5:95 v/v 2-propanol/n-heptane).[6]

    • Membrane Filtration: After solvent evaporation, dissolve the Latanoprost oil in a solvent like acetone (B3395972) and filter through a 0.22 µm membrane.[6]

    • Finally, filter the pure Latanoprost oil through a 0.45 µm membrane.[6]

Protocol 2: Analytical RP-HPLC for Latanoprost and Related Substances

This stability-indicating method is designed for the simultaneous quantification of Latanoprost and its key isomers and degradants in ophthalmic solutions.[1]

  • Objective: To separate and quantify Latanoprost, (15S)-Latanoprost, 5,6-trans Latanoprost, and other related substances.

  • Chromatographic System:

    • Stationary Phase: A combined system comprising a chiral column and a cyano column.[1]

    • Mobile Phase A: Acetonitrile, water, and 85% orthophosphoric acid (300:700:5 v/v/v).[2]

    • Mobile Phase B: 100% Acetonitrile.[2]

    • Detection: UV at 210 nm.[1]

  • Gradient Elution Program: A specific gradient program is used to achieve separation (details in the source).[2]

  • Sample Preparation: Ophthalmic solutions can be directly injected in some cases.[2] For bulk material, dissolve in a suitable solvent like acetonitrile.

Protocol 3: Isocratic RP-HPLC for Latanoprost Quantification

This is a simple, fast, and sensitive isocratic method for quantifying Latanoprost in pure form or in pharmaceutical preparations.[5][9]

  • Objective: Rapid quantification of Latanoprost.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size).[9]

    • Mobile Phase: Acetonitrile and water (70:30 v/v) containing 0.1% v/v trifluoroacetic acid, pH adjusted to 3.0.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 205 nm.[9]

    • Injection Volume: 20 µL.

    • Run Time: Approximately 3.0 minutes.[9]

Data Presentation

The performance of various HPLC methods for Latanoprost analysis is summarized in the tables below.

Table 1: Summary of HPLC Methods and Chromatographic Conditions

Method TypeColumnMobile PhaseFlow RateDetectionReference
Normal-Phase (Isomer Separation) NH2 ColumnHeptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with a small amount of waterNot SpecifiedNot Specified[4][5]
Reversed-Phase (Gradient) Chiral + Cyano Column SystemA: ACN:H₂O:H₃PO₄ (300:700:5) B: ACNNot SpecifiedUV 210 nm[1][2]
Reversed-Phase (Isocratic) Agilent Eclipse XDB-C18 (150x4.6mm, 3.5µm)ACN:H₂O (70:30 v/v) with 0.1% TFA, pH 3.01.0 mL/minUV 205 nm[9]
Reversed-Phase (Isocratic) Waters Symmetry C18 (250x4.6mm, 5µm)ACN:H₂O (60:40 v/v) with 0.05% TFA1.0 mL/minUV 210 nm

ACN: Acetonitrile, H₂O: Water, H₃PO₄: Orthophosphoric Acid, TFA: Trifluoroacetic Acid

Table 2: Method Validation and Performance Data

ParameterMethod: RP-HPLC (Gradient)[1]Method: RP-HPLC (Isocratic)[9]
Analyte(s) Latanoprost & related substancesLatanoprost
Linearity Range Latanoprost: 40–60 µg/mL; Impurities: 0.05–2.77 µg/mL0.0125–1 µg/mL
Correlation Coefficient (r) 0.9990.999
Limit of Detection (LOD) 0.025 µg/mL3 ng/mL
Limit of Quantification (LOQ) 0.35 µg/mL10 ng/mL
Accuracy (% Recovery) 98.0–102.0%Average 100.15%
Precision (Intra/Inter-day RSD) Not Specified<2.0%

Visualized Workflows and Relationships

Diagrams created using Graphviz to illustrate the purification workflow and the principle of isomeric separation.

G Purification Workflow for Latanoprost cluster_0 Initial Purification cluster_1 Preparative HPLC cluster_2 Final Polishing cluster_3 Final Product crude Crude Latanoprost (from synthesis) grav_chrom Gravimetric Chromatography crude->grav_chrom prep_hplc High-Pressure Liquid Chromatography (HPLC) grav_chrom->prep_hplc fractions Collect Latanoprost-rich fractions prep_hplc->fractions rechrom Re-chromatography of unsuitable fractions prep_hplc->rechrom silica_filt Filtering on Silica Gel fractions->silica_filt rechrom->prep_hplc Recycle membrane_filt_sol Membrane Filtering (in solvent) silica_filt->membrane_filt_sol membrane_filt_oil Membrane Filtering (as pure oil) membrane_filt_sol->membrane_filt_oil pure_latanoprost Pure Latanoprost Oil membrane_filt_oil->pure_latanoprost

Caption: A multi-step workflow for the purification of Latanoprost from crude synthesis product.[6]

G HPLC Separation of Latanoprost and its Isomers cluster_input cluster_hplc HPLC System cluster_output Separated Components input_mixture Sample Mixture (Latanoprost + Isomers) hplc_column HPLC Column (e.g., Chiral, NH2, C18) input_mixture->hplc_column Injection latanoprost Latanoprost hplc_column->latanoprost Elution isomer1 15(S)-Latanoprost (Impurity I) hplc_column->isomer1 Elution isomer2 5,6-trans-Latanoprost (Impurity II) hplc_column->isomer2 Elution

Caption: Logical diagram of HPLC separating Latanoprost from its key process-related isomers.[1][4]

References

Quantitative Analysis of Latanoprost and its Intermediates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the quantification of Latanoprost and its key intermediates. Detailed application notes and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quality control, stability studies, and pharmacokinetic analysis of this critical ophthalmic drug.

Introduction to Latanoprost and its Intermediates

Latanoprost is a prostaglandin (B15479496) F2α analogue used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3] The manufacturing process and degradation pathways of Latanoprost can result in several related substances and intermediates that need to be monitored to ensure the quality, safety, and efficacy of the final drug product. Key intermediates and impurities include Latanoprost acid, 15(S)-Latanoprost, and 5,6-trans-Latanoprost.[4][5]

Analytical Techniques for Quantification

The primary analytical techniques for the quantification of Latanoprost and its intermediates are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of biological samples and trace-level impurities.[4][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a commonly employed method for the simultaneous determination of Latanoprost and its related substances in pharmaceutical formulations.[1] The method's simplicity and reliability make it a valuable tool for quality control laboratories.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity, such as the analysis of Latanoprost and its metabolites in biological matrices (e.g., plasma, aqueous humor), LC-MS/MS is the method of choice.[6][7] Its ability to provide structural information and quantify analytes at very low concentrations is crucial for pharmacokinetic and metabolism studies.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the HPLC-UV and LC-MS/MS methods described in the subsequent protocols.

Table 1: HPLC-UV Method Quantitative Data

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Latanoprost40 - 60[1]0.025[1]0.35[1]98.0 - 102.0[1]
Latanoprost Related Substances0.05 - 2.77[1]--90.0 - 110.0[1]
Latanoprost (alternative method)1 - 10[5]0.06[4]0.41[4]-
15(S)-Latanoprost0.5 - 15[5]0.06[4]0.39[4]-
5,6-trans-Latanoprost3 - 24[5]0.06[4]0.42[4]-

Table 2: LC-MS/MS Method Quantitative Data

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Latanoprost0.5 - 50[6]-0.5[6]>90[6]
Latanoprost Acid0.5 - 50[6]-0.5[6]>90[6]
Latanoprost Acid (in Aqueous Humor)10 - 160[7]0.03066-97.51 - 98.04[7]
Latanoprost Acid (in Ciliary Body)80 - 1280 (ng/g)[7]0.23775 (ng/g)-97.06 - 98.01[7]

Experimental Protocols

Protocol 1: HPLC-UV for Latanoprost and Related Substances in Ophthalmic Solutions

This protocol is adapted from a validated stability-indicating HPLC method.[1][8]

4.1.1. Materials and Reagents

  • Latanoprost Reference Standard

  • Latanoprost Intermediates/Impurities Reference Standards (e.g., Latanoprost acid, 15(S)-Latanoprost, 5,6-trans-Latanoprost)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Water (HPLC grade)

  • Latanoprost Ophthalmic Solution (Sample)

4.1.2. Chromatographic Conditions

  • Column: Zodiacsil C18 (150 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: 0.01N Ammonium acetate: Methanol (55:45 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 225 nm[8]

  • Column Temperature: 30°C[8]

  • Injection Volume: 10 µL[8]

4.1.3. Standard Solution Preparation

  • Prepare a stock solution of Latanoprost reference standard in the mobile phase.

  • Prepare separate stock solutions for each Latanoprost intermediate/impurity reference standard in the mobile phase.

  • From the stock solutions, prepare a series of working standard solutions of varying concentrations to establish a calibration curve.

4.1.4. Sample Preparation

  • Accurately transfer a known volume of the Latanoprost ophthalmic solution into a volumetric flask.

  • Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5. Analysis

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of Latanoprost and its intermediates in the sample by comparing the peak areas with the calibration curve.

4.1.6. System Suitability

Perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.

Protocol 2: LC-MS/MS for Latanoprost and Latanoprost Acid in Biological Matrices

This protocol is based on a method for the quantification of Latanoprost and its free acid in plasma.[6]

4.2.1. Materials and Reagents

  • Latanoprost and Latanoprost Acid Reference Standards

  • Deuterated Latanoprost and Latanoprost Acid (Internal Standards)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma (or other biological matrix) sample

4.2.2. LC-MS/MS Conditions

  • LC System: Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm particle size)[6]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in water[6] (gradient elution may be required)

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4.2.3. Standard Solution Preparation

  • Prepare stock solutions of Latanoprost, Latanoprost acid, and their deuterated internal standards in acetonitrile.

  • Prepare a series of calibration standards by spiking blank biological matrix with known amounts of the analytes and a fixed amount of the internal standards.

4.2.4. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the plasma sample, add the internal standard solution.

  • Add a protein precipitating agent (e.g., 3 volumes of cold acetonitrile).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.2.5. Analysis

  • Inject the prepared calibration standards to construct a calibration curve.

  • Inject the prepared samples.

  • Quantify the analytes based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Latanoprost Signaling Pathway

Latanoprost, a prostaglandin F2α analogue, exerts its therapeutic effect in glaucoma by increasing the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure.[9][10] This is primarily mediated through its interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3]

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases in Cornea FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates MMPs Matrix Metalloproteinases (MMPs) Activation PKC->MMPs Leads to ECM_Remodeling Extracellular Matrix (ECM) Remodeling MMPs->ECM_Remodeling Causes Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Results in IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost signaling pathway in the eye.

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the general workflow for the quantification of Latanoprost and its intermediates using HPLC-UV.

HPLC_Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep HPLC_System HPLC-UV System Sample_Prep->HPLC_System Chrom_Separation Chromatographic Separation HPLC_System->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition (Chromatogram) UV_Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calibration Curve) Data_Acquisition->Data_Analysis Quantification Quantification of Latanoprost and Intermediates Data_Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for HPLC-UV analysis.

Logical Relationship of Analytical Method Validation

This diagram outlines the key parameters evaluated during the validation of an analytical method for Latanoprost quantification, demonstrating their logical interconnection.

Method_Validation Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters of analytical method validation.

References

Application Notes and Protocols: DIBAL-H Mediated Lactone Reduction in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of lactones to their corresponding lactols (cyclic hemiacetals) is a pivotal transformation in the total synthesis of prostaglandins (B1171923) and their analogues. Diisobutylaluminium hydride (DIBAL-H) has emerged as a reagent of choice for this delicate conversion due to its ability to selectively perform a partial reduction, halting the reaction at the lactol stage without proceeding to the over-reduced diol.[1] This selectivity is crucial for the subsequent introduction of the α-side chain in many prostaglandin (B15479496) synthetic routes, such as the widely adopted Corey synthesis.[2][3] The precise control of reaction parameters, particularly temperature, is paramount to the success of this reduction.

This document provides detailed application notes, experimental protocols, and comparative data on the use of DIBAL-H for lactone reduction in the context of prostaglandin synthesis.

Reaction Mechanism and Specificity

The reduction of a lactone with DIBAL-H proceeds through a well-defined mechanism. The electrophilic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the lactone, thereby activating the carbonyl group for nucleophilic attack. Subsequently, a hydride ion is transferred from the bulky diisobutylaluminium moiety to the carbonyl carbon, leading to the formation of a stable tetrahedral intermediate.[1] At low temperatures, typically -78 °C, this intermediate is stable and does not collapse to the aldehyde.[1][4] The reaction is then quenched, and an aqueous work-up hydrolyzes the intermediate to afford the desired lactol.[1]

The key to the partial reduction lies in the stability of this tetrahedral intermediate at low temperatures.[4] If the reaction is allowed to warm, the intermediate can break down to an aldehyde, which would then be further reduced by any excess DIBAL-H to the primary alcohol, resulting in the corresponding diol.[4]

Core Applications in Prostaglandin Synthesis

A cornerstone of many prostaglandin syntheses is the use of a bicyclic lactone intermediate, often referred to as the Corey lactone.[2][3][5] The reduction of this lactone to the corresponding lactol is a critical step that sets the stage for the introduction of the α-chain via a Wittig reaction.[6][7] For instance, in the synthesis of Latanoprost, a PGF2α analogue, the transformation of a protected Corey lactone derivative into the corresponding lactol using DIBAL-H is a well-documented and essential step.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data for the DIBAL-H reduction of various lactones relevant to prostaglandin synthesis, compiled from multiple sources to facilitate comparison.

Table 1: DIBAL-H Reduction of Corey Lactone Derivatives

Substrate (Lactone)Protecting GroupsDIBAL-H (Equivalents)SolventTemperature (°C)Reaction TimeYield (%)Reference
Corey Lactone Diol Derivativep-Phenylbenzoyl (PPB)Not SpecifiedTHF-701 hNot Specified[7]
Oxo LactoneNot SpecifiedExcessNot SpecifiedNot SpecifiedNot Specified63[6]
Protected LactoneBenzoyl (Bz)Not SpecifiedNot Specified-78Not Specified55 (overall yield for deprotection and reduction)[6]
Unsaturated Ester (precursor to γ-lactone)Benzyl ether1.0Not Specified-78Not Specified90[3]

Table 2: Comparison with Other Reducing Agents

Lactone SubstrateReducing AgentConditionsProductYield (%)CommentsReference
Sugar LactoneDIBAL-HCH₂Cl₂, -78 °C, 30 minLactol90Efficient but requires low temperature.[8]
Sugar LactoneNaBH₄EtOH, 0 °C, 30 minLactol~10Low conversion, over-reduction to diol observed.[8]
Sugar LactoneLiAlH₄Not SpecifiedDiolNot SpecifiedTypically leads to complete reduction.[1]
Unsaturated EsterLiAlH₄Room TemperatureAldehyde (after oxidation)91Used for complete reduction to alcohol, followed by oxidation.[3]

Experimental Protocols

Protocol 1: General Procedure for DIBAL-H Reduction of a Lactone to a Lactol

This protocol provides a general methodology for the selective reduction of a lactone to a lactol using DIBAL-H at low temperatures.

Materials:

  • Lactone substrate

  • Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • DIBAL-H (typically 1.0 M solution in a suitable solvent like toluene or THF)

  • Methanol (B129727) (for quenching)

  • Rochelle's salt solution (aqueous potassium sodium tartrate) or dilute HCl

  • Organic solvent for extraction (e.g., Ethyl acetate (B1210297) or DCM)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Celite

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the lactone substrate (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of DIBAL-H to prevent over-reduction.[9]

  • Slowly add DIBAL-H (1.0-1.2 equivalents) dropwise to the cooled solution via a syringe.

  • Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H. This quenching process is highly exothermic and should be performed with caution.[1]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, a dilute solution of HCl can be used for the work-up.[1]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with the extraction solvent.[9]

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (e.g., ethyl acetate or DCM).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude lactol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure lactol.[1]

Visualizations

Lactone_Reduction_Mechanism cluster_step1 Step 1: Coordination and Hydride Transfer cluster_step2 Step 2: Hydrolysis Lactone Lactone Intermediate Tetrahedral Intermediate Lactone->Intermediate + DIBAL-H (-78 °C) DIBALH DIBAL-H Intermediate2 Tetrahedral Intermediate Lactol Lactol Intermediate2->Lactol + H₃O⁺ (Aqueous Work-up)

Caption: Reaction mechanism for the partial reduction of a lactone with DIBAL-H.

Experimental_Workflow Start Dissolve Lactone in Anhydrous Solvent Cool Cool to -78 °C Start->Cool Add_DIBALH Slowly Add DIBAL-H Cool->Add_DIBALH Stir Stir at -78 °C (Monitor by TLC) Add_DIBALH->Stir Quench Quench with Methanol at -78 °C Stir->Quench Warm Warm to Room Temperature Quench->Warm Workup Aqueous Work-up (Rochelle's Salt or HCl) Warm->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Pure Lactol Purify->Product

Caption: Experimental workflow for DIBAL-H mediated lactone reduction.

Safety Considerations

Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent that reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. The quenching of DIBAL-H is a highly exothermic process and must be performed slowly and at low temperatures to control the evolution of hydrogen gas.[1] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Conclusion

The reduction of lactones to lactols using DIBAL-H is a powerful and widely utilized transformation in the synthesis of prostaglandins. The success of this reaction hinges on the careful control of reaction conditions, particularly temperature, to achieve high selectivity and yield. The protocols and data presented herein provide a comprehensive guide for researchers in the field of prostaglandin synthesis to effectively employ this critical synthetic step.

References

Application Notes: Cell-Based Assays for Testing Latanoprost Precursor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a highly effective prostaglandin (B15479496) F2α analogue used as a first-line treatment for glaucoma and ocular hypertension.[1] It functions as a prodrug, which is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2] The active acid is a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3][4] Activation of the FP receptor is believed to lower intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor.[3][5] This process involves the remodeling of the extracellular matrix within the ciliary muscle.[6][7]

Developing novel Latanoprost precursors requires robust and reliable in vitro methods to assess their bioactivity and characterize their pharmacological profile. Cell-based assays are indispensable tools for this purpose, providing a physiologically relevant environment to screen compounds, determine potency and efficacy, and elucidate mechanisms of action. This document provides detailed protocols for key cell-based assays designed to evaluate the activity of Latanoprost precursors.

Key Signaling Pathway of Latanoprost

Latanoprost acid binds to the FP receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein.[8][9] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10][11] This increase in intracellular calcium is a hallmark of FP receptor activation and serves as a direct readout for agonist activity.

Latanoprost Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Latanoprost Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ (intracellular) ER->Ca Releases Response Cellular Response (e.g., Gene Expression) Ca->Response

Caption: Latanoprost acid activates the FP receptor, initiating a Gq-mediated signaling cascade.

Assay 1: Intracellular Calcium Mobilization Assay

This is the primary functional assay to determine the potency and efficacy of Latanoprost precursors at the FP receptor. The assay measures the increase in intracellular calcium concentration following receptor activation.[10][12]

Recommended Cell Lines
  • Recombinant: HEK293 or CHO cells stably expressing the human FP receptor. These lines provide a robust and specific assay system. U2OS cells are also a suitable host.[13]

  • Endogenous: Human Trabecular Meshwork (HTM) cells or Ishikawa human endometrial cells, which endogenously express the FP receptor, can provide a more physiologically relevant context.[11][14]

Experimental Protocol
  • Cell Plating:

    • Seed HEK293-FP cells (or other chosen cell line) into black-walled, clear-bottom 96-well or 384-well microplates at a density of 25,000-50,000 cells per well.

    • Culture overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each Latanoprost precursor in DMSO.

    • Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range from, for example, 1 pM to 10 µM. Include Latanoprost acid as a positive control.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[12][15] An equal volume of probenecid (B1678239) solution may be included to prevent dye leakage from the cells.

    • Aspirate the culture medium from the cell plate and add 50-100 µL of the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Measurement:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of simultaneous liquid handling and kinetic fluorescence reading.[16]

    • Set the instrument to record fluorescence (e.g., Excitation: 488 nm, Emission: 525 nm for Fluo-4).[12]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds a specific volume (e.g., 20 µL) of the compound dilutions to the wells.

    • Immediately record the fluorescence signal kinetically for 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Normalize the data to the maximum response of the positive control (Latanoprost acid).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.

Data Presentation

Table 1: Potency (EC₅₀) and Efficacy (Emax) of Latanoprost Precursors in Calcium Mobilization Assay

CompoundEC₅₀ (nM)Emax (% of Latanoprost Acid)
Latanoprost Acid (Control)1.5100
Precursor A5.298
Precursor B25.875
Precursor C>1000<10

Assay 2: cAMP Accumulation Assay for Selectivity Profiling

While Latanoprost is selective for the FP (Gq-coupled) receptor, novel precursors should be screened for off-target activity at other prostanoid receptors, such as the EP2 and EP4 receptors, which are Gs-coupled and signal through cyclic AMP (cAMP) accumulation.[17][18] This assay helps determine the selectivity profile of the test compounds.

Experimental Protocol
  • Cell Plating:

    • Use a cell line engineered to express a Gs-coupled prostanoid receptor (e.g., HEK293-EP4). Plate cells in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • This assay is typically performed using a commercially available kit (e.g., HTRF, FRET, or luminescence-based GloSensor™ assays).[19][20] Follow the manufacturer's protocol.

    • In brief, aspirate the culture medium and pre-incubate cells with the test compounds (at a fixed high concentration, e.g., 10 µM) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using the detection reagents provided in the kit.

    • A known agonist for the target receptor (e.g., Prostaglandin E2 for the EP4 receptor) should be used as a positive control.[21]

  • Data Analysis:

    • Quantify the amount of cAMP produced in response to each compound.

    • Express the activity as a percentage of the response induced by the positive control agonist. Significant activity indicates potential off-target effects.

Data Presentation

Table 2: Selectivity Profile of Latanoprost Precursors at the EP4 Receptor

Compound (at 10 µM)cAMP Accumulation (% of PGE₂ Control)
Latanoprost Acid< 5%
Precursor A< 5%
Precursor B35%
Precursor C< 5%

Assay 3: Matrix Metalloproteinase (MMP) Gene Expression in HTM Cells

A key downstream effect of Latanoprost in the trabecular meshwork is the upregulation of MMPs, which remodels the extracellular matrix and contributes to increased aqueous humor outflow.[14][22] Measuring changes in MMP gene expression provides a functional readout in a highly relevant primary cell type.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture primary Human Trabecular Meshwork (HTM) cells in appropriate media until confluent.

    • Treat the cells with test compounds (e.g., at their EC₅₀ concentration determined from the calcium assay) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • RNA Extraction and cDNA Synthesis:

    • After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Quantify the RNA and assess its purity.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.

    • Use primers specific for target genes (e.g., MMP1, MMP3, MMP17) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[14]

    • Run each sample in triplicate.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Express the results as fold change in mRNA expression relative to the vehicle-treated control cells.

Data Presentation

Table 3: Fold Change in MMP Gene Expression in HTM Cells after 24h Treatment

CompoundMMP1 Fold ChangeMMP3 Fold Change
Latanoprost Acid4.5 ± 0.66.2 ± 0.8
Precursor A4.1 ± 0.55.9 ± 0.7
Precursor B2.1 ± 0.32.5 ± 0.4
Precursor C1.1 ± 0.20.9 ± 0.2

Drug Development and Assay Workflow

The described assays fit into a logical progression for screening and characterizing Latanoprost precursors. The high-throughput calcium mobilization assay is used for primary screening and potency determination, followed by selectivity and functional assays for lead candidate validation.

Assay Workflow cluster_screening Primary Screening & Potency cluster_profiling Secondary Profiling & Selectivity cluster_validation Functional Validation Compound_Library Latanoprost Precursor Library Calcium_Assay Calcium Mobilization Assay (High-Throughput) Compound_Library->Calcium_Assay Potency_Determination Determine EC₅₀ and Emax Identify 'Hits' Calcium_Assay->Potency_Determination cAMP_Assay cAMP Assay for Off-Target Activity Potency_Determination->cAMP_Assay MMP_Assay MMP Gene Expression (HTM Cells) Potency_Determination->MMP_Assay Selectivity_Profile Assess Selectivity Profile cAMP_Assay->Selectivity_Profile Lead_Candidate Lead Candidate Selection Selectivity_Profile->Lead_Candidate MMP_Assay->Lead_Candidate

Caption: Workflow for screening and validating Latanoprost precursors using cell-based assays.

References

Application Notes and Protocols for Evaluating the Ocular Hypotensive Effects of Prostaglandins in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) (PG) analogs are a first-line therapy for managing elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2][3] These drugs effectively lower IOP by enhancing the outflow of aqueous humor from the eye.[4][5] Preclinical evaluation of novel prostaglandin analogs and other ocular hypotensive agents relies on the use of various animal models that mimic aspects of human ocular physiology and pathophysiology. These models are crucial for determining efficacy, understanding mechanisms of action, and assessing the safety of new therapeutic candidates.

This document provides detailed application notes and experimental protocols for utilizing animal models to evaluate the ocular hypotensive effects of prostaglandins (B1171923). It covers common animal models, methods for inducing ocular hypertension, protocols for IOP measurement, and data interpretation.

Mechanism of Action of Prostaglandin Analogs

Prostaglandin analogs primarily lower IOP by increasing the outflow of aqueous humor through two main pathways:

  • Uveoscleral (Unconventional) Pathway: This is the primary mechanism of action for most prostaglandin analogs.[1][2][4][5] PGs, particularly PGF2α analogs, bind to prostanoid FP receptors on ciliary muscle cells.[1][6] This interaction triggers a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues.[3][4] This remodeling widens the interstitial spaces, reducing resistance to aqueous humor outflow through the uveoscleral pathway.[4]

  • Trabecular (Conventional) Pathway: Emerging evidence indicates that prostaglandins also enhance outflow through the trabecular meshwork, the primary drainage route in humans.[1][2][4] The exact mechanisms are still under investigation but are thought to involve changes in the extracellular matrix and the cytoskeleton of trabecular meshwork cells, leading to increased outflow facility.[4]

Prostaglandin Signaling Pathway in Ocular Tissues

The binding of prostaglandin analogs to their G-protein coupled receptors initiates intracellular signaling cascades that ultimately lead to the observed physiological effects. The following diagram illustrates a simplified signaling pathway for PGF2α analogs acting on the FP receptor.

ProstaglandinSignaling PG Prostaglandin Analog FP_receptor FP Receptor (GPCR) PG->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Cell_relaxation Ciliary Muscle Relaxation MLC_P->Cell_relaxation Contributes to ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Leads to Outflow_increase Increased Aqueous Humor Outflow ECM_remodeling->Outflow_increase Cell_relaxation->Outflow_increase

Caption: Simplified signaling pathway of prostaglandin F2α analogs.

Animal Models for Evaluating Ocular Hypotensive Effects

Several animal species are used to model the ocular hypotensive effects of prostaglandins. The choice of model depends on the specific research question, anatomical and physiological similarities to the human eye, and practical considerations such as cost and handling.

Commonly Used Animal Models:

  • Rabbits: Rabbits are widely used due to their large eyes, ease of handling, and relatively low cost.[7][8] However, their response to prostaglandins can sometimes differ from primates, and they have a prominent nictitating membrane that can affect drug absorption.

  • Cats: Cats have been used in prostaglandin research and show a significant IOP reduction in response to these compounds.[9][10][11]

  • Monkeys (Non-Human Primates): Rhesus and cynomolgus monkeys are considered the gold standard for preclinical glaucoma research because their ocular anatomy and aqueous humor dynamics are very similar to humans.[9][12]

  • Rodents (Mice and Rats): Rodents are increasingly used due to the availability of transgenic models that can mimic specific aspects of glaucoma.[6] Their small eye size can present challenges for IOP measurement and drug administration.

Data Presentation: Ocular Hypotensive Effects of Prostaglandins in Animal Models

The following tables summarize the quantitative data on the IOP-lowering effects of various prostaglandin analogs in different animal models.

Table 1: Ocular Hypotensive Effects of Prostaglandin Analogs in Mice

Prostaglandin AnalogConcentrationAnimal ModelBaseline IOP (mmHg)Maximum IOP Reduction (%)Time to Maximum Effect (hours)
Latanoprost0.005%Wild-Type Mice (day)15.0 ± 0.210.9 ± 1.83
Latanoprost0.005%Wild-Type Mice (night)18.9 ± 0.423.2 ± 1.13
Travoprost0.004%Wild-Type Mice (day)15.0 ± 0.215.9 ± 1.43
Travoprost0.004%Wild-Type Mice (night)18.9 ± 0.426.1 ± 1.23
Bimatoprost0.03%Wild-Type Mice (day)15.0 ± 0.28.8 ± 2.03
Bimatoprost0.03%Wild-Type Mice (night)18.9 ± 0.419.8 ± 1.53
Unoprostone0.12%Wild-Type Mice (night)18.9 ± 0.413.7 ± 1.93

Data extracted from a study using FP-receptor-deficient mice, highlighting the role of the FP receptor in the IOP-lowering effect.[6]

Table 2: Ocular Hypotensive Effects of Prostaglandins in Rabbits, Cats, and Monkeys

ProstaglandinDoseAnimal ModelDuration of IOP ReductionNotes
PGF2α50-250 µgRabbitAt least 5-6 hoursSmall miotic effect observed.[11]
PGE210-500 µgCatUp to 48 hoursLittle to no flare or miosis.[9][12]
PGF2α10-500 µgCatSignificant reductionProfound pupillary constriction.[9][12]
PGF2α500-1000 µgCatAt least 24 hoursProfound pupillary constriction.[11]
PGE210-500 µgRhesus MonkeySignificant reductionNo detectable flare or consistent pupillary constriction.[9][12]
PGF2α10-500 µgRhesus MonkeySignificant reductionBrief initial hypertensive phase at higher doses.[9][12]
PGF2α500-1000 µgCynomolgus MonkeyAt least 24 hoursInitial hypertensive phase and small decrease in pupillary diameter.[11]

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension (OHT)

Several methods can be used to induce OHT in animal models to simulate glaucomatous conditions.

A. Circumlimbal Suture Model in Rodents

This method involves placing a suture around the limbus of the eye to mechanically obstruct aqueous humor outflow.[13][14][15]

Materials:

  • General anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical microscope or loupes

  • Fine-toothed forceps

  • Suture (e.g., 9-0 nylon)

  • Needle holder

  • Topical antibiotic

Procedure:

  • Anesthetize the animal according to an approved institutional protocol.

  • Place the animal under the surgical microscope.

  • Using fine-toothed forceps, gently grasp the conjunctiva.

  • Pass a "purse-string" suture through the conjunctiva, parallel to and behind the limbus.

  • Gradually tighten the suture to achieve the desired level of IOP elevation. IOP should be monitored during this process.

  • Tie the suture securely.

  • Apply a topical antibiotic to the eye to prevent infection.

  • Allow the animal to recover from anesthesia on a warming pad.

B. Hypertonic Saline Injection in Rats

This method involves injecting hypertonic saline into the episcleral veins to induce scarring and reduce aqueous humor outflow.[16]

Materials:

  • General anesthetic

  • Surgical microscope

  • 30-gauge needle attached to a microsyringe

  • 2 M hypertonic saline solution

  • Topical antibiotic

Procedure:

  • Anesthetize the rat.

  • Under a surgical microscope, visualize the episcleral venous plexus.

  • Carefully inject approximately 50 µL of 2 M hypertonic saline into the episcleral veins. Successful injection is indicated by blanching of the vessels.[16]

  • Apply a topical antibiotic.

  • Allow the animal to recover.

C. Laser Photocoagulation in Monkeys

This method uses a laser to ablate the trabecular meshwork, thus increasing resistance to aqueous outflow.[17]

Materials:

  • General anesthetic

  • Laser photocoagulator (e.g., argon laser)

  • Gonioscopy lens

  • Topical miotic agent (e.g., pilocarpine)

Procedure:

  • Anesthetize the monkey.

  • Administer a topical miotic to constrict the pupil.

  • Place a gonioscopy lens on the cornea to visualize the trabecular meshwork.

  • Apply laser burns to 360° of the functional trabecular meshwork.[17]

  • Monitor IOP regularly to ensure sustained elevation.

Protocol 2: Measurement of Intraocular Pressure (IOP)

Accurate and reproducible IOP measurement is critical for evaluating the efficacy of ocular hypotensive agents.[7]

A. Rebound Tonometry (e.g., TonoVet®, Tono-Pen®)

Rebound tonometry is a non-invasive method suitable for most animal species, including rodents and rabbits.[7][18]

Materials:

  • Rebound tonometer

  • Disposable probes

  • Topical anesthetic (optional, but recommended for some animals)

Procedure:

  • Gently restrain the animal. For rodents, this may involve scruffing. For rabbits, they can often be held securely.

  • If using, apply a single drop of topical anesthetic to the cornea and wait for it to take effect.

  • Hold the tonometer perpendicular to the central cornea.

  • Activate the tonometer to take a measurement. The device will gently tap a small probe against the cornea and calculate the IOP based on the rebound characteristics.

  • Obtain multiple readings (e.g., 3-5) and average them to get a final IOP value.

B. Applanation Tonometry

Applanation tonometry measures the force required to flatten a specific area of the cornea.

Materials:

  • Applanation tonometer (e.g., Goldmann tonometer for larger animals, modified tips for rodents)

  • Topical anesthetic

  • Fluorescein (B123965) dye

Procedure:

  • Anesthetize or sedate the animal as required.

  • Instill a drop of topical anesthetic and a small amount of fluorescein dye into the eye.

  • Gently hold the eyelids open.

  • Bring the tonometer tip into contact with the central cornea.

  • Adjust the force until the desired applanation is achieved (visualized as two semicircles of fluorescein aligning).

  • Read the IOP from the tonometer's scale.

C. Telemetric IOP Monitoring

For continuous, long-term IOP monitoring in conscious, unrestrained animals like rabbits, implantable telemetric transducers can be used.[8][19] This method avoids the stress of repeated handling and anesthesia.

Procedure: This is a surgical procedure that involves implanting a pressure transducer in the anterior or posterior chamber of the eye, with a transmitter placed subcutaneously.[8][19] Data is then transmitted wirelessly to a receiver. This advanced technique requires specialized equipment and surgical expertise.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the ocular hypotensive effect of a test compound.

ExperimentalWorkflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation cluster_outcome Phase 4: Outcome animal_selection Animal Model Selection (e.g., Rabbit, Monkey, Mouse) oht_induction Induction of Ocular Hypertension (OHT) (Optional, for hypertensive models) animal_selection->oht_induction baseline_iop Baseline IOP Measurement (Multiple readings over several days) oht_induction->baseline_iop randomization Randomization of Animals (Control vs. Treatment groups) baseline_iop->randomization drug_admin Topical Administration of Test Compound & Vehicle randomization->drug_admin iop_monitoring IOP Monitoring at Pre-defined Time Points (e.g., 1, 2, 4, 6, 8, 24 hours post-dose) drug_admin->iop_monitoring data_analysis Data Analysis (Comparison of IOP between groups and to baseline) iop_monitoring->data_analysis efficacy_determination Determination of Ocular Hypotensive Efficacy data_analysis->efficacy_determination

Caption: A typical experimental workflow for evaluating ocular hypotensive agents.

Conclusion

The use of appropriate animal models is indispensable for the preclinical development of new ocular hypotensive drugs, including prostaglandin analogs. A thorough understanding of the advantages and limitations of each model, combined with standardized and well-executed experimental protocols, is essential for generating reliable and translatable data. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust studies to evaluate the efficacy of novel glaucoma therapies.

References

Step-by-Step Guide to Swern Oxidation in Corey Lactone Modification for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for the Selective Oxidation of Corey Lactone Derivatives.

This application note provides a comprehensive guide to the Swern oxidation of a protected Corey lactone diol, a critical step in the synthesis of prostaglandins (B1171923) and their analogues. The protocol details the selective oxidation of the primary alcohol to an aldehyde, a key transformation for introducing the omega (ω) side chain.

Introduction

The Corey lactone is a cornerstone intermediate in the synthesis of a wide array of prostaglandins, potent lipid compounds with diverse physiological effects. A pivotal modification of the Corey lactone involves the oxidation of its primary hydroxyl group to an aldehyde. This aldehyde functionality serves as a handle for the subsequent introduction of the ω-side chain, typically via a Wittig or Horner-Wadsworth-Emmons reaction. The Swern oxidation is a preferred method for this transformation due to its mild reaction conditions, high chemoselectivity for primary alcohols, and avoidance of over-oxidation to the carboxylic acid.[1][2] This protocol provides a detailed, step-by-step guide for performing the Swern oxidation on a p-phenylbenzoyl-protected Corey lactone diol.

Reaction Principle

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[1] The reaction proceeds through the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate. This intermediate reacts with the primary alcohol of the Corey lactone derivative to form an alkoxysulfonium salt. In the presence of a hindered organic base, such as triethylamine (B128534), a β-elimination reaction occurs to yield the desired aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride.[3] The reaction is typically conducted at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates and minimize side reactions.[3]

Experimental Protocol

This protocol is adapted from established Swern oxidation procedures and is tailored for the modification of a p-phenylbenzoyl-protected Corey lactone diol.

Materials:

  • p-Phenylbenzoyl-protected Corey lactone diol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Dry ice-acetone bath

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Activation of DMSO: To the flask, add anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice-acetone bath. To this cooled solution, add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Formation of the Activating Agent: Slowly add oxalyl chloride dropwise to the stirred DMSO solution in dichloromethane at -78 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting mixture for 10-15 minutes at this temperature.

  • Addition of the Alcohol: Dissolve the p-phenylbenzoyl-protected Corey lactone diol in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the internal temperature remains below -70 °C.

  • Formation of the Alkoxysulfonium Salt: Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Addition of the Base: Slowly add freshly distilled triethylamine to the reaction mixture dropwise, again maintaining the temperature below -70 °C. A thick white precipitate of triethylammonium chloride will form.

  • Completion of the Reaction: After the addition of triethylamine is complete, continue stirring the mixture at -78 °C for an additional 30 minutes. Then, allow the reaction to slowly warm to room temperature over approximately 1-2 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Corey aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Swern oxidation of a protected Corey lactone diol. Please note that yields can vary depending on the specific protecting group and the purity of the starting materials and reagents.

ParameterValue
Substrate p-Phenylbenzoyl-protected Corey lactone diol
Oxalyl Chloride (equiv.) 1.5 - 2.0
DMSO (equiv.) 2.5 - 3.0
Triethylamine (equiv.) 5.0
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C to room temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Visualizing the Workflow and Reaction Mechanism

To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Reagents (CH2Cl2, DMSO, Et3N) start->reagents cool Cool CH2Cl2 to -78°C reagents->cool add_dmso Add DMSO cool->add_dmso add_oxalyl Add Oxalyl Chloride (Activation) add_dmso->add_oxalyl add_alcohol Add Protected Corey Lactone Diol add_oxalyl->add_alcohol add_base Add Triethylamine (Elimination) add_alcohol->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Corey Aldehyde purify->end

Caption: Experimental workflow for the Swern oxidation of Corey lactone diol.

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Active_Species Chloro(dimethyl)sulfonium chloride DMSO->Active_Species + Oxalyl Chloride - CO, -CO2, -Cl- Oxalyl Oxalyl Chloride Alkoxy_Salt Alkoxysulfonium Salt Alcohol Corey Lactone Diol (Primary Alcohol) Alcohol->Alkoxy_Salt + Active Species Ylide Sulfur Ylide Alkoxy_Salt->Ylide + Triethylamine - Triethylammonium chloride Aldehyde Corey Aldehyde Ylide->Aldehyde β-Elimination + Dimethyl Sulfide

References

Application of Latanoprost Lactone Diol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latanoprost (B1674536) lactone diol is a key synthetic intermediate in the preparation of Latanoprost, a potent prostaglandin (B15479496) F2α analogue.[1][2] Latanoprost is widely used in ophthalmology for the treatment of glaucoma and ocular hypertension due to its efficacy in reducing intraocular pressure (IOP).[3][4] The lactone diol serves as a crucial building block, allowing for the stereoselective construction of the Latanoprost molecule.[5][6] This document provides detailed application notes and experimental protocols relevant to the use of Latanoprost lactone diol in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[2][] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one[8]
CAS Number 145667-75-0[8][9]
Molecular Formula C₁₈H₂₄O₄[10][8]
Molecular Weight 304.38 g/mol [1][10]
Melting Point 69-71 °C[2][]
Solubility Soluble in ethanol (B145695) (~30 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Slightly soluble in PBS (pH 7.2) (~0.3 mg/ml).[8][11]
Purity ≥98%[8]

Application in Latanoprost Synthesis

This compound is a pivotal intermediate in the convergent synthesis of Latanoprost.[5][8] The synthesis typically originates from the chiral precursor, Corey lactone diol.[5][6] The general synthetic strategy involves the modification of the side chains on the cyclopentane (B165970) core, with this compound representing a late-stage intermediate before the introduction of the α-chain.

A common synthetic route involves the reduction of the lactone group in this compound to a lactol, followed by a Wittig reaction to introduce the α-chain.[10][8]

Latanoprost Synthesis Workflow cluster_0 Corey Lactone Diol Modification cluster_1 Final Synthesis Steps Corey_Lactone_Diol Corey Lactone Diol Intermediate_1 Side Chain Modification Corey_Lactone_Diol->Intermediate_1 Multiple Steps Latanoprost_Lactone_Diol This compound Intermediate_1->Latanoprost_Lactone_Diol Lactol_Intermediate Lactol Intermediate Latanoprost_Lactone_Diol->Lactol_Intermediate Reduction (DIBAL-H) Latanoprost_Acid Latanoprost Acid Lactol_Intermediate->Latanoprost_Acid Wittig Reaction Latanoprost Latanoprost Latanoprost_Acid->Latanoprost Esterification

Caption: Synthetic workflow from Corey lactone diol to Latanoprost.

Experimental Protocol: Synthesis of Latanoprost from this compound

This protocol describes the conversion of this compound to Latanoprost via a two-step process involving reduction and a subsequent Wittig reaction followed by esterification.[5][10][8]

Step 1: Reduction of this compound to the corresponding Lactol

  • Dissolve this compound (1 equivalent) in anhydrous toluene (B28343) at -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add diisobutylaluminum hydride (DIBAL-H) (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate.

  • Stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude lactol intermediate.

Step 2: Wittig Reaction and Esterification to form Latanoprost

  • Prepare the Wittig ylide by adding a solution of n-butyllithium to a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF at 0 °C.

  • Stir the resulting red-orange solution for 30 minutes at room temperature.

  • Cool the ylide solution to -15 °C and add a solution of the crude lactol from Step 1 in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and acidify to pH 4 with citric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Latanoprost acid.

  • Dissolve the crude Latanoprost acid in acetone.

  • Add 2-iodopropane (B156323) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir the mixture at room temperature for 16 hours.[5]

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Dissolve the residue in dichloromethane (B109758) and wash sequentially with citric acid solution, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure Latanoprost.

Mechanism of Action of Latanoprost

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[3] Latanoprost acid is a selective agonist of the prostaglandin F2α receptor (FP receptor).[1][12]

Activation of the FP receptor in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor.[4][12] This is the primary mechanism by which Latanoprost reduces intraocular pressure.[12] The binding of Latanoprost acid to the FP receptor initiates a signaling cascade that involves the remodeling of the extracellular matrix in the ciliary muscle, which is thought to reduce the hydraulic resistance and facilitate fluid drainage.[12]

Latanoprost Signaling Pathway Latanoprost Latanoprost Corneal_Esterases Corneal_Esterases Latanoprost->Corneal_Esterases Hydrolysis Latanoprost_Acid Latanoprost_Acid Corneal_Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds and Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., Matrix Metalloproteinase Upregulation) FP_Receptor->Signaling_Cascade ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle Signaling_Cascade->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Mechanism of action of Latanoprost.

Analytical Methods

The purity of this compound and the quantification of Latanoprost in various matrices are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.[13][14]

HPLC Method for Latanoprost Quantification

A validated HPLC method for the quantification of Latanoprost is detailed below.[13][14]

ParameterCondition
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, pH 3.0
Flow Rate 1 mL/min
Detection UV at 210 nm
Internal Standard Triamcinolone acetonide
Run Time 3.0 min

Quantitative Performance:

ParameterResult
Linearity Range 40–60 µg/mL
Correlation Coefficient (r) 0.999
Recovery 98.0–102.0%
Limit of Detection (LOD) 0.025 µg/mL
Limit of Quantification (LOQ) 0.35 µg/mL

Data sourced from[14]

Biological Activity Assays

The biological activity of synthesized Latanoprost and its analogues can be assessed through various in vitro and in vivo assays.

In Vitro: Tyrosinase Activity Assay

Latanoprost has been observed to increase iris pigmentation in some patients, which may be due to increased melanogenesis.[15] The effect of Latanoprost on tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, can be evaluated in cultured melanoma cell lines.[15]

Protocol: DOPA Oxidase Activity Assay

  • Culture murine (e.g., S91, B16) or human uveal (e.g., OCM1) melanoma cell lines in appropriate media.

  • Treat the cells with varying concentrations of Latanoprost, Prostaglandin F2α (PGF2α as a positive control), or vehicle control for a specified period (e.g., 48-72 hours).

  • Lyse the cells and prepare cell extracts.

  • Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • In a 96-well plate, mix the cell lysate with L-DOPA solution.

  • Incubate the plate at 37 °C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a microplate reader.

  • Calculate the tyrosinase activity and normalize to the protein concentration.

Conclusion

This compound is an indispensable intermediate in the synthesis of the anti-glaucoma drug Latanoprost. Its well-defined stereochemistry allows for the efficient and stereocontrolled construction of the final active pharmaceutical ingredient. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development working with this important class of molecules. Understanding the synthetic pathways, mechanism of action, and analytical methodologies is crucial for the successful application of this compound in the development of new prostaglandin analogues and related therapeutic agents.

References

Application Note: In Vitro Models for Preclinical Assessment of Latanoprost Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Latanoprost (B1674536) is a prostaglandin (B15479496) F2α analogue and an isopropyl ester prodrug, widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy relies on its conversion to the biologically active metabolite, latanoprost acid.[3][4] This bioactivation occurs locally in the eye, primarily through hydrolysis by esterases present in ocular tissues.[3][5] Following its local action, latanoprost acid enters systemic circulation where it is rapidly metabolized in the liver, mainly via fatty acid β-oxidation, into inactive metabolites that are subsequently excreted.[1][3][6]

Understanding the metabolic fate of Latanoprost is critical for drug development, efficacy testing, and safety assessment. In vitro models provide a controlled environment to investigate both the ocular bioactivation and the systemic inactivation of Latanoprost, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines key in vitro models and provides detailed protocols for studying Latanoprost metabolism.

Metabolic Pathways of Latanoprost

Latanoprost undergoes a two-step metabolic process:

  • Ocular Bioactivation: The prodrug, Latanoprost, is absorbed through the cornea where it is hydrolyzed by carboxylesterases (CES), particularly CES1, to form the active Latanoprost acid.[3][7] This conversion is essential for its pharmacological activity, which involves increasing the uveoscleral outflow of aqueous humor.[2][8]

  • Systemic Inactivation: Latanoprost acid that reaches systemic circulation is primarily metabolized in the liver.[3][9] The principal pathway is fatty acid β-oxidation, which shortens the fatty acid side chain, leading to the formation of 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.[1][4][6] These metabolites are pharmacologically inactive and are eliminated mainly through the kidneys.[3][4]

G cluster_eye Ocular Compartment (Eye) cluster_systemic Systemic Circulation / Liver cluster_excretion Excretion Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Biologically Active) Latanoprost->Latanoprost_Acid Hydrolysis (Carboxylesterases, e.g., CES1) in Cornea Latanoprost_Acid_Systemic Latanoprost Acid Latanoprost_Acid->Latanoprost_Acid_Systemic Enters Systemic Circulation Metabolites 1,2-dinor- and 1,2,3,4-tetranor- Latanoprost Acid (Inactive Metabolites) Latanoprost_Acid_Systemic->Metabolites Fatty Acid β-Oxidation Kidney Renal Excretion Metabolites->Kidney

Caption: Metabolic pathway of Latanoprost.

Recommended In Vitro Models

Several in vitro models can be employed to study the distinct stages of Latanoprost metabolism. The choice of model depends on the specific research question.

In Vitro ModelPrimary Application for LatanoprostMetabolic Reaction StudiedKey Insights
Human Ocular Tissues Ocular BioactivationEster Hydrolysis- Rate and extent of conversion to Latanoprost acid in target tissues.- Identification of key hydrolytic tissues (e.g., cornea, ciliary body).[5]
Liver S9 Fractions / Microsomes Systemic InactivationFatty Acid β-Oxidation- Rate of systemic clearance of Latanoprost acid.- Overall hepatic metabolic stability.
Suspension Hepatocytes Systemic InactivationFatty Acid β-Oxidation- More comprehensive model than subcellular fractions.- Provides data on metabolite formation and clearance.
Recombinant Carboxylesterases Mechanistic Studies of BioactivationEster Hydrolysis- Confirms the specific role of CES isoforms (e.g., CES1) in prodrug conversion.[7]- Allows for enzyme kinetic studies (Km, Vmax).

Experimental Protocols

Protocol 1: Latanoprost Hydrolysis in Human Ocular Tissues

This protocol is adapted from studies investigating Latanoprost hydrolysis in dissected human ocular tissues.[5] It is designed to determine the rate of conversion of Latanoprost to Latanoprost acid in various parts of the eye.

1. Materials and Reagents:

  • Human donor ocular tissues (cornea, conjunctiva, ciliary body, choroid, etc.), obtained from a tissue bank.[5]

  • Latanoprost and Latanoprost acid analytical standards.

  • Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4.[5]

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation).

  • Incubator or water bath set to 37°C.

  • Homogenizer (optional, for tissue lysates).

  • LC-MS/MS system for analysis.

2. Experimental Procedure:

  • Tissue Preparation: Dissect whole human eyes into individual tissues (e.g., cornea, conjunctiva, ciliary body).[5] Weigh replicate pieces of each tissue.

  • Incubation Setup: Place the tissue replicates into separate tubes containing pre-warmed GBR buffer.

  • Initiate Reaction: Add Latanoprost to each tube to a final concentration of 20 µM.[5] Vortex gently.

  • Incubation: Incubate the tubes at 37°C with gentle shaking.[5]

  • Time-Point Sampling: Collect aliquots from the incubation mixture at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[5]

  • Reaction Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid to the collected aliquots. This will precipitate proteins and halt enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the disappearance of Latanoprost and the formation of Latanoprost acid.

3. Data Analysis:

  • Plot the concentrations of Latanoprost and Latanoprost acid against time.

  • Calculate the initial rate of Latanoprost acid formation for each tissue type.

  • Normalize the rate by tissue weight to compare the hydrolytic activity across different ocular tissues.[5]

Quantitative Data: Relative Hydrolysis Rates in Human Ocular Tissues

The following table summarizes the relative rates of Latanoprost hydrolysis observed in human ocular tissues.

Ocular TissueRelative Rate of Hydrolysis (Normalized for Tissue Weight)
Choroid++++ (Highest)
Ciliary Body+++
Cornea+++
Conjunctiva+++
Aqueous Humor- (Negligible)
Data derived from qualitative descriptions in literature.[5]
Protocol 2: Metabolism of Latanoprost Acid using Liver S9 Fractions

This protocol provides a general framework for assessing the systemic metabolic stability of Latanoprost acid using liver subcellular fractions.

1. Materials and Reagents:

  • Pooled human liver S9 fraction.

  • Latanoprost acid analytical standard.

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+).

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound).

  • Incubator or water bath set to 37°C.

  • LC-MS/MS system.

2. Experimental Procedure:

  • Incubation Preparation: Prepare a master mix containing liver S9 fraction and the NADPH regenerating system in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add Latanoprost acid to the pre-warmed master mix to a final concentration of 1-5 µM.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction by adding the aliquot to ice-cold ACN containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to pellet protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining Latanoprost acid.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining Latanoprost acid versus time.

  • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_model Prepare In Vitro System (e.g., Ocular Tissue, Liver S9 Fraction) initiate Initiate Reaction: Add Latanoprost or Latanoprost Acid prep_model->initiate prep_buffer Pre-warm Buffer and Cofactors (if any) to 37°C prep_buffer->initiate incubate Incubate at 37°C initiate->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction (e.g., Cold Acetonitrile) sample->quench process Process Samples (Centrifuge) quench->process lcms Analyze by LC-MS/MS process->lcms data Calculate Kinetic Parameters (Rate, t½) lcms->data

Caption: General workflow for in vitro metabolism studies.

Summary of Pharmacokinetic Parameters

The following data, gathered from literature, provides context for the results obtained from in vitro models.

ParameterValueCompartmentReference(s)
Time to Peak Concentration (Tmax) ~2 hoursAqueous Humor[3][4][6]
Plasma Half-life (t½) ~17 minutesHuman Plasma[1][3][4]
Systemic Clearance ~7 mL/min/kgSystemic[3][4]
Urinary Recovery (Topical Dose) ~88%Systemic[3][4]

Conclusion

In vitro models are indispensable tools for elucidating the metabolic profile of Latanoprost. Studies using human ocular tissues are crucial for understanding the local bioactivation of the prodrug, a key step for its therapeutic effect.[5] Concurrently, models employing liver fractions or hepatocytes are essential for characterizing the systemic clearance of the active Latanoprost acid, providing data relevant to its pharmacokinetic profile and short plasma half-life.[3][4] By using the protocols outlined in this note, researchers can generate robust and reproducible data to support the preclinical and clinical development of Latanoprost and other ophthalmic prodrugs.

References

Application Notes and Protocols for the Large-scale Preparation of Latanoprost and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways and experimental protocols for the large-scale preparation of Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension. The synthesis of Latanoprost is a multi-step process that often involves the strategic use of key intermediates, most notably the Corey lactone.

Introduction to Latanoprost Synthesis

The industrial synthesis of Latanoprost is a complex process that requires precise control over stereochemistry at multiple chiral centers. A common and historically significant approach to the synthesis of prostaglandins, including Latanoprost, is based on the work of E.J. Corey, which utilizes a bicyclic lactone intermediate, famously known as the Corey lactone.[1][2][3] This intermediate provides a rigid framework that allows for the stereocontrolled introduction of the two side chains of the prostaglandin molecule. Various modifications and alternative routes have been developed to improve efficiency, yield, and enantioselectivity, including chemoenzymatic methods and organocatalytic approaches.[1][4][5][6][7]

This document will focus on a common synthetic route involving the Corey lactone diol as a key intermediate. The overall strategy involves the construction of the Corey lactone, followed by the sequential attachment of the α- and ω-side chains, and finally, esterification to yield Latanoprost.

Synthetic Workflow Overview

The synthesis of Latanoprost can be conceptually divided into several key stages, starting from the preparation of the Corey lactone intermediate and proceeding through the introduction of the side chains to the final product.

G A Corey Lactone Synthesis B Protection of Hydroxyl Groups A->B C Reduction of Lactone to Lactol B->C D Wittig Reaction for α-Chain Introduction C->D E Selective Deprotection D->E F Oxidation of Primary Alcohol to Aldehyde E->F G Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction F->G H Reduction of Ketone G->H I Deprotection of Hydroxyl Groups H->I J Esterification to Latanoprost I->J

Caption: Overall synthetic workflow for Latanoprost.

Key Intermediates and Reactions

The following sections provide detailed protocols and quantitative data for the key steps in the synthesis of Latanoprost.

Synthesis of the Corey Lactone Diol

The Corey lactone is a pivotal intermediate in prostaglandin synthesis.[1][3] Its preparation can be achieved through various routes, often starting from cyclopentadiene (B3395910) derivatives. One common approach involves a Diels-Alder reaction followed by a series of stereocontrolled transformations.[2]

Experimental Protocol: Baeyer-Villiger Oxidation to form the Lactone

A key step in many Corey lactone syntheses is the Baeyer-Villiger oxidation of a bicyclic ketone precursor.

  • Dissolution: Dissolve the bicyclic ketone precursor in a suitable solvent such as dichloromethane (B109758) or chloroform.

  • Buffering: Add a buffer, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, to neutralize acidic byproducts.

  • Oxidation: Cool the mixture in an ice bath and slowly add a solution of an oxidizing agent, typically m-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the excess oxidizing agent with a reducing agent solution (e.g., sodium sulfite). Separate the organic layer, wash with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can be purified by column chromatography on silica (B1680970) gel.

Parameter Value Reference
Starting MaterialBicyclo[2.2.1]heptane derivative[2]
Oxidizing Agentm-Chloroperoxybenzoic acid (m-CPBA)[2]
SolventDichloromethane
Temperature0 °C to room temperature
Typical Yield>85%
Introduction of the α-Chain

The α-chain is typically introduced via a Wittig reaction with the lactol derived from the Corey lactone.

G A Corey Lactone Derivative B Reduction with DIBAL-H A->B C Lactol Intermediate B->C E Wittig Reaction C->E D Wittig Reagent (Ph3P=CH(CH2)3COONa) D->E F Prostaglandin Intermediate with α-Chain E->F

Caption: Introduction of the Latanoprost α-chain.

Experimental Protocol: Reduction of Lactone and Wittig Reaction

  • Lactone Reduction: Dissolve the protected Corey lactone in an anhydrous solvent like toluene (B28343) and cool to -78 °C under an inert atmosphere. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.[8] The reaction is highly exothermic and requires careful temperature control on a large scale.[8]

  • Wittig Reagent Preparation: In a separate flask, prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as sodium hydride or potassium tert-butoxide in an anhydrous solvent like DMSO.

  • Wittig Reaction: Add the freshly prepared lactol solution to the ylide solution at low temperature and allow the mixture to slowly warm to room temperature.

  • Work-up and Purification: After the reaction is complete, quench with water and acidify to protonate the carboxylate. Extract the product with an organic solvent. The crude product is then purified, often after protecting the hydroxyl groups.

Parameter Value Reference
Reducing AgentDiisobutylaluminium hydride (DIBAL-H)[8][9]
Reaction Temperature (Reduction)-78 °C to -70 °C[8]
Wittig Reagent(4-carboxybutyl)triphenylphosphonium bromide derived ylide[9]
Solvent (Wittig)Dimethyl sulfoxide (B87167) (DMSO)
Typical Yield (over 2 steps)60-70%
Introduction of the ω-Chain

The ω-chain is installed using a Horner-Wadsworth-Emmons reaction with an aldehyde precursor.

Experimental Protocol: Oxidation and Horner-Wadsworth-Emmons Reaction

  • Oxidation: The primary alcohol on the α-chain is selectively oxidized to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

  • Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then reacted with the appropriate phosphonate (B1237965) ylide, prepared by treating dimethyl (2-oxo-4-phenylbutyl)phosphonate with a base like sodium hydride, to form the enone system of the ω-chain.[9]

  • Stereoselective Reduction: The ketone in the ω-chain is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for the biological activity of Latanoprost. Common reagents for this reduction include L-selectride or a borane (B79455) reagent with a chiral catalyst.[10]

  • Purification: The product is purified by column chromatography.[8]

Parameter Value Reference
Oxidation ReagentPyridinium chlorochromate (PCC) or Swern Oxidation
HWE ReagentDimethyl (2-oxo-4-phenylbutyl)phosphonate[9]
Ketone Reduction ReagentL-Selectride® or borane-dimethylsulfide with Corey catalyst[10]
Temperature (Reduction)< -70 °C for L-Selectride®, -18 to -15 °C for borane[10]
Typical Yield (HWE)~85%[9]
Diastereomeric Excess (Reduction)>99%
Final Deprotection and Esterification

The final steps involve the removal of any protecting groups and the esterification of the carboxylic acid to form the isopropyl ester of Latanoprost.

Experimental Protocol: Esterification

  • Esterification: The Latanoprost acid is dissolved in a solvent such as dimethylformamide (DMF). Isopropyl iodide and a base like cesium carbonate are added to the solution.[8]

  • Reaction Conditions: The reaction mixture is typically heated to 40-50 °C for several hours.[8]

  • Work-up and Purification: After completion, the reaction is worked up by pouring into an aqueous solution and extracting with an organic solvent. The crude Latanoprost is then purified by column chromatography on silica gel to yield the final product as an oil.[4][8]

Parameter Value Reference
Esterifying AgentIsopropyl iodide[8]
BaseCesium carbonate[8]
SolventDimethylformamide (DMF)[8]
Temperature40-50 °C[8]
Typical Yield>90%[4][8]

Purification and Analysis

Large-scale purification of Latanoprost and its intermediates is crucial to achieve the high purity required for pharmaceutical applications. Column chromatography on silica gel is a common method.[8] High-performance liquid chromatography (HPLC) is also used for both purification and analysis of Latanoprost and its potential impurities, such as stereoisomers.[10][11]

Conclusion

The large-scale synthesis of Latanoprost is a challenging yet well-established process in medicinal chemistry. The Corey lactone pathway remains a robust and widely used strategy. Careful control of reaction conditions, especially temperature and stoichiometry, is essential for achieving high yields and stereoselectivity. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of Latanoprost. Further process optimization can be achieved by exploring alternative synthetic routes, such as those employing organocatalysis, which may offer advantages in terms of step economy and milder reaction conditions.[5][6]

References

Application Notes & Protocols: Formulation of Ophthalmic Solutions with Latanoprost Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[3][4] The active acid is a selective prostanoid FP receptor agonist that increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][5][6]

A significant challenge in formulating ophthalmic solutions of latanoprost is its poor aqueous solubility.[6][7] This necessitates the use of various excipients to enhance solubility, ensure stability, and maintain the physiological compatibility of the final product. These application notes provide a comprehensive overview of the formulation strategies for latanoprost ophthalmic solutions, along with detailed protocols for their preparation and characterization.

Data Presentation

Table 1: Physicochemical Properties of Latanoprost
PropertyValueReference
Chemical NameIsopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate[6]
Molecular FormulaC₂₆H₄₀O₅[6][8]
Molecular Weight432.6 g/mol [8]
AppearanceColorless to slightly yellow oily liquid[6][7][9]
Water SolubilityPractically insoluble / 12.9 µg/mL[6][7]
Other SolubilitiesVery soluble in acetonitrile; freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol.[6][9]
Table 2: Typical Composition of a 0.005% Latanoprost Ophthalmic Solution
ComponentFunctionExample Concentration (% w/v)Reference
LatanoprostActive Pharmaceutical Ingredient0.005[2][6]
Benzalkonium Chloride (BAK)Preservative0.02[2][6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Solubilizing & Stabilizing Agent0.359[7][10]
Monobasic Sodium Phosphate, MonohydrateBuffering Agent0.7[7][10]
Anhydrous Dibasic Sodium PhosphateBuffering Agent0.6[7][10]
Sodium ChlorideTonicity Adjusting Agent0.4[7][10]
Sodium HyaluronateViscosity Enhancer0.18[7][10]
Water for InjectionVehicleq.s. to 100[7][10]
Table 3: Quality Control Specifications for Latanoprost Ophthalmic Solution
ParameterSpecificationReference
AppearanceClear, colorless solution[7]
pH~6.7[6][7]
Osmolality~267-294 mOsmol/kg[6][7]
Viscosity~15 cps[7]
Latanoprost Assay90.0% - 110.0% of label claim[4]
SterilityMust be sterile[11]
Particulate MatterWithin pharmacopoeial limits[12]

Signaling Pathway and Mechanism of Action

Latanoprost reduces intraocular pressure by acting on the prostaglandin F (FP) receptor. The binding of its active form, latanoprost acid, to this G-protein coupled receptor in the ciliary muscle initiates a signaling cascade. This cascade involves the regulation of matrix metalloproteinases (MMPs), which leads to a remodeling of the extracellular matrix in the uveoscleral pathway. This remodeling reduces hydraulic resistance and increases the outflow of aqueous humor, thus lowering IOP.[1][3][5] The NF-κB signaling pathway has also been shown to be regulated by latanoprost.[13]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Esterases FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor G_Protein G-Protein Activation FP_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB pathway) G_Protein->Signaling_Cascade MMPs Increased MMP Expression Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Latanoprost Mechanism of Action.

Experimental Protocols

Protocol 1: Preparation of a 0.005% Latanoprost Ophthalmic Solution (100 mL)

Objective: To prepare a sterile, stable, and isotonic ophthalmic solution of Latanoprost.

Materials:

  • Latanoprost (5 mg)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (359 mg)

  • Monobasic Sodium Phosphate, Monohydrate (700 mg)

  • Anhydrous Dibasic Sodium Phosphate (600 mg)

  • Sodium Chloride (400 mg)

  • Benzalkonium Chloride (50% solution) (40 µL)

  • Water for Injection (WFI)

  • Sterile containers, filters (0.22 µm), and glassware

  • pH meter, analytical balance, magnetic stirrer

Methodology:

  • Vehicle Preparation: In a sterile beaker, dissolve the buffering agents (Monobasic and Dibasic Sodium Phosphate), tonicity agent (Sodium Chloride), and preservative (Benzalkonium Chloride) in approximately 80 mL of WFI with gentle stirring.

  • Solubilization of Latanoprost:

    • In a separate sterile container, dissolve the HP-β-CD in approximately 10 mL of WFI.

    • Accurately weigh and add the Latanoprost to the HP-β-CD solution. Stir until a clear solution is obtained, indicating the formation of the inclusion complex.[7]

  • Compounding: Add the Latanoprost/HP-β-CD solution to the main vehicle solution from step 1.

  • pH Adjustment: Check the pH of the solution. Adjust to pH 6.7 using sterile 1N NaOH or 1N HCl if necessary.[6][7]

  • Final Volume Adjustment: Add WFI to bring the final volume to 100 mL.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile membrane filter into a sterile final container.

  • Packaging: Aseptically fill the solution into sterile ophthalmic dropper bottles.

Formulation_Workflow A 1. Prepare Vehicle Solution (Buffers, Tonicity Agent, Preservative in WFI) C 3. Combine Solutions (Add Drug Concentrate to Vehicle) A->C B 2. Prepare Drug Concentrate (Dissolve Latanoprost in HP-β-CD Solution) B->C D 4. pH Adjustment (Adjust to pH 6.7) C->D E 5. Final Volume Adjustment (q.s. with WFI) D->E F 6. Sterile Filtration (0.22 µm filter) E->F G 7. Aseptic Filling (Sterile Dropper Bottles) F->G

Caption: Ophthalmic Solution Formulation Workflow.

Protocol 2: Stability Indicating HPLC Method for Latanoprost Assay

Objective: To quantify Latanoprost in the ophthalmic solution and assess its stability.

Instrumentation & Conditions:

  • HPLC System: With UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[14]

  • Mobile Phase: Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0[15]

  • Flow Rate: 1.0 mL/min[14][15]

  • Detection Wavelength: 210 nm[4][14]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Methodology:

  • Standard Preparation: Prepare a standard solution of Latanoprost of known concentration (e.g., 50 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to obtain a theoretical concentration of 50 µg/mL of Latanoprost.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the concentration of Latanoprost in the sample by comparing the peak area with that of the standard.

  • Forced Degradation (for stability-indicating method validation):

    • Expose the drug solution to stress conditions such as high temperature, UV light, acid, base, and oxidation.[4]

    • Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main Latanoprost peak, thus confirming the method's specificity.[4]

Protocol 3: In Vitro Characterization of Ophthalmic Solution

Objective: To evaluate the critical quality attributes of the formulated solution.

1. pH Measurement:

  • Calibrate a standard pH meter using pH 4.0, 7.0, and 10.0 buffers.

  • Measure the pH of the ophthalmic solution at room temperature. The target pH is typically around 6.7.[6][7]

2. Osmolality Determination:

  • Use a freezing point depression osmometer.

  • Calibrate the instrument with standard NaCl solutions.

  • Measure the osmolality of the formulation. The target is to be near isotonic with lachrymal fluid (~290 mOsmol/kg).[12]

3. Viscosity Measurement:

  • Use a cone and plate viscometer or a similar rheometer.

  • Measure the viscosity of the solution at a controlled temperature (e.g., 25°C). Ophthalmic solutions typically have a low viscosity to allow for easy drop formation.[12]

4. Sterility Testing:

  • Perform sterility testing according to pharmacopoeial methods (e.g., USP <71>).

  • Use direct inoculation or membrane filtration methods, incubating in appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) to check for bacterial and fungal growth.[11]

5. Particulate Matter Analysis:

  • Analyze the solution for sub-visible particles using light obscuration or microscopic particle count tests as per pharmacopoeial standards (e.g., USP <788>).[12]

Conclusion

The formulation of ophthalmic solutions containing Latanoprost precursors requires a careful selection of excipients to overcome the drug's inherent low aqueous solubility and ensure stability. By using solubilizing agents like cyclodextrins, appropriate buffering and tonicity systems, and a suitable preservative, a stable and effective product can be developed. The protocols outlined above provide a framework for the rational development and characterization of such formulations, ensuring they meet the stringent quality standards required for ophthalmic products. Adherence to these guidelines is critical for researchers and professionals in the field of ophthalmic drug development.

References

Application of Organocatalysis in the Synthesis of Latanoprost: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for the treatment of glaucoma and ocular hypertension. Its complex stereochemical architecture has made it a challenging target for synthetic chemists. Traditionally, the synthesis of Latanoprost has relied on multi-step processes, often employing metal-based reagents. However, the field of organocatalysis has emerged as a powerful tool, offering more efficient and stereoselective routes to this important therapeutic agent. This document provides a detailed overview of the application of organocatalysis in the synthesis of Latanoprost, including key strategies, experimental protocols, and quantitative data.

Key Organocatalytic Strategies

Two prominent and distinct organocatalytic approaches for the synthesis of Latanoprost have been developed, primarily by the research groups of Aggarwal and Hayashi.

1. The Bicyclic Enal Approach (Aggarwal Synthesis): This strategy hinges on the organocatalytic dimerization of succinaldehyde (B1195056) to construct a key bicyclic enal intermediate. This intermediate contains the core cyclopentane (B165970) ring with the necessary stereocenters, which is then elaborated to Latanoprost. The key organocatalytic step is a domino reaction involving an initial intermolecular aldol (B89426) reaction catalyzed by L-proline, followed by an intramolecular aldol condensation and dehydration.[1]

2. Cyclopentane Core Construction via Michael Addition and Cycloaddition (Hayashi Synthesis): This approach focuses on the asymmetric construction of the cyclopentane ring using organocatalyst-mediated conjugate additions. One notable strategy involves an organocatalyst-mediated Michael reaction of an aldehyde and a nitroalkene to form a key intermediate that is then cyclized.[2] Another powerful method developed by this group is a formal [3+2] cycloaddition reaction to build the chiral cyclopentane framework with high stereocontrol.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key organocatalytic steps in the synthesis of Latanoprost as reported in the literature.

Table 1: Organocatalytic Dimerization of Succinaldehyde (Aggarwal Approach)

Catalyst(s)Key IntermediateYield (%)Enantiomeric Excess (ee) (%)Reference
L-proline, Dibenzylammonium trifluoroacetate (B77799) (DBA)Bicyclic enal14>99[1]

Table 2: Organocatalyst-Mediated Michael Reaction (Hayashi Approach)

OrganocatalystReactantsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
Diphenylprolinol silyl (B83357) etherAldehyde and NitroalkeneSubstituted Cyclopentanone Precursor88>20:196[2]

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Enal Intermediate (Aggarwal Approach)

This protocol is adapted from the supporting information of Prévost et al., Org. Lett. 2015, 17 (3), pp 504–507.[1][4]

Materials:

  • 2,5-Dimethoxytetrahydrofuran (B146720)

  • Water

  • 3,5-Di-tert-4-butylhydroxytoluene (BHT)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • (S)-Proline

  • Dibenzylammonium trifluoroacetate ([Bn2NH2][OCOCF3])

  • Activated charcoal

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Preparation of Succinaldehyde: A solution of 2,5-dimethoxytetrahydrofuran (102 g, 774 mmol) in water (200 mL) is stirred at 75 °C for 2.5 hours. BHT (25.6 mg, 116 µmol) is added, and the temperature is increased to 115 °C to distill 100 mL of the solvent over 1 hour, yielding an aqueous solution of succinaldehyde.

  • Organocatalytic Dimerization: The succinaldehyde solution is diluted with 2-MeTHF to a concentration of 2 M. (S)-Proline (1.55 g, 13.5 mmol, 2.0 mol%) is added, and the reaction is stirred at room temperature for 20 hours.

  • Second Catalytic Step: THF (337 ml) is added, followed by [Bn2NH2][OCOCF3] (4.48 g, 13.5 mmol, 2.0 mol%). The reaction is stirred for a further 20 hours.

  • Work-up and Purification: Activated charcoal (100 g) is added, and the reaction volume is reduced by half under reduced pressure. TBME is added slowly with vigorous stirring. The mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography (SiO2, petroleum ether/EtOAc) to yield the bicyclic enal as a brown oil (14% yield over 2 steps).

Protocol 2: Organocatalyst-Mediated Michael Reaction (Hayashi Approach)

This protocol is based on the synthesis described by Kawauchi et al., Chem. Sci., 2023, 14, 10081-10086.[2]

Materials:

  • Aldehyde precursor

  • Nitroalkene precursor

  • Diphenylprolinol silyl ether organocatalyst

  • Solvent (e.g., Toluene)

  • Acidic work-up solution

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in toluene (B28343) at room temperature is added the diphenylprolinol silyl ether organocatalyst (20 mol%).

  • Addition of Michael Acceptor: The nitroalkene (1.2 equiv) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Visualizations

Aggarwal_Retrosynthesis Latanoprost Latanoprost Triol_intermediate Triol Intermediate Latanoprost->Triol_intermediate Wittig Reaction Bicyclic_enal Bicyclic Enal (Key Intermediate) Triol_intermediate->Bicyclic_enal Side Chain Installation Succinaldehyde Succinaldehyde Bicyclic_enal->Succinaldehyde Organocatalytic Dimerization (L-proline, DBA)

Caption: Retrosynthetic analysis of Latanoprost via the bicyclic enal approach.

Hayashi_Retrosynthesis Latanoprost Latanoprost Cyclopentanone_derivative Functionalized Cyclopentanone Latanoprost->Cyclopentanone_derivative Side Chain Manipulations Michael_adduct Michael Adduct (Key Intermediate) Cyclopentanone_derivative->Michael_adduct Intramolecular Cyclization Aldehyde Aldehyde Michael_adduct->Aldehyde Organocatalytic Michael Addition Nitroalkene Nitroalkene Michael_adduct->Nitroalkene Organocatalytic Michael Addition

Caption: Retrosynthetic analysis of Latanoprost via the Michael addition strategy.

Experimental_Workflow_Aggarwal start Start: 2,5-Dimethoxytetrahydrofuran hydrolysis Hydrolysis to Succinaldehyde start->hydrolysis dimerization Organocatalytic Dimerization (L-proline, DBA) hydrolysis->dimerization workup Work-up and Purification dimerization->workup product Product: Bicyclic Enal workup->product

Caption: Experimental workflow for the synthesis of the bicyclic enal intermediate.

References

Revolutionizing Glaucoma Research: Application Notes and Protocols for Prostaglandin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Experimental Design for Prostaglandin (B15479496) Research in Glaucoma

Prostaglandin (PG) analogs are at the forefront of glaucoma therapy, effectively lowering intraocular pressure (IOP), the primary modifiable risk factor for this neurodegenerative disease.[1][2] Their mechanism of action, primarily centered on increasing aqueous humor outflow, involves complex signaling pathways and cellular responses within the eye's trabecular meshwork and uveoscleral pathways. This document provides a comprehensive guide to the experimental design, detailed protocols for key assays, and data presentation strategies essential for advancing research and development in this critical area.

Introduction to Prostaglandins in Glaucoma Management

Prostaglandins are lipid compounds derived from arachidonic acid that mediate a wide range of physiological effects. In the context of glaucoma, synthetic prostaglandin analogs, such as latanoprost, travoprost, and bimatoprost, are highly effective at reducing IOP.[2] These drugs primarily target the prostaglandin F (FP) receptor, a G-protein coupled receptor, to enhance the outflow of aqueous humor from the eye, thereby lowering pressure.[1] Research is ongoing to explore the therapeutic potential of targeting other prostaglandin receptors, such as the EP2 and EP4 receptors, which may also play a role in IOP regulation.[2]

Key Experimental Areas in Prostaglandin Research for Glaucoma

Effective preclinical and clinical research on prostaglandin analogs for glaucoma hinges on a series of well-defined experimental models and assays. These can be broadly categorized into in vivo assessments in animal models, ex vivo studies using ocular tissues, and in vitro cellular assays.

In Vivo Models: Assessing IOP Reduction and Efficacy

Animal models are indispensable for evaluating the IOP-lowering efficacy and safety of novel prostaglandin analogs. Rodent models, particularly mice, are widely used due to the availability of genetic knockout strains that allow for mechanistic studies.

Table 1: Comparison of Common Prostaglandin Analogs - IOP Reduction in Clinical Studies

Prostaglandin AnalogConcentrationMean IOP Reduction (mmHg)Mean IOP Reduction (%)Reference
Latanoprost0.005%7.3 - 8.629.9% - 33.95%[3][4]
Travoprost0.004%7.6 - 8.030.8% - 33.06%[3][4]
Bimatoprost0.03%8.7 - 8.835.9% - 40.68%[2][3][4]
Tafluprost0.0015%Not specified28.19% - 32.71%[2]
Ex Vivo Models: Investigating Aqueous Humor Outflow

Perfused anterior segment organ culture is a powerful ex vivo technique that allows for the direct measurement of aqueous humor outflow facility, providing insights into the effects of prostaglandin analogs on the trabecular meshwork and other outflow structures.

Table 2: Dose-Response of Latanoprost on Intraocular Pressure in a Mouse Model

Latanoprost ConcentrationTime Post-TreatmentMean IOP Reduction (%)
0.0025%2 hoursSignificant
0.01%2 hours14% ± 8%

Data adapted from a study in NIH Swiss mice.

In Vitro Models: Elucidating Cellular and Molecular Mechanisms

Cell culture models, particularly using human trabecular meshwork (HTM) cells, are crucial for dissecting the molecular signaling pathways activated by prostaglandin analogs. These models allow for the study of changes in gene expression, protein activity, and cellular morphology.

Table 3: Effect of Prostaglandin Analogs on Matrix Metalloproteinase (MMP) Expression in Human Trabecular Meshwork Cells

Prostaglandin AnalogMMP-1MMP-3MMP-9TIMP-2TIMP-4Reference
Bimatoprost (free acid)IncreasedIncreasedIncreasedIncreasedIncreased[5]
Latanoprost (free acid)IncreasedIncreasedIncreasedIncreasedIncreased[5]
Unoprostone (free acid)IncreasedIndeterminateIncreasedIndeterminateIncreased[5]

Signaling Pathways and Experimental Workflows

The IOP-lowering effect of prostaglandin analogs is mediated through specific signaling cascades. Understanding these pathways is critical for identifying new drug targets and optimizing existing therapies.

G Prostaglandin FP Receptor Signaling Pathway PGA Prostaglandin Analog (e.g., Latanoprost) FP_Receptor FP Receptor (Gq-coupled) PGA->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Ca_Release->MAPK_Pathway PKC->MAPK_Pathway Gene_Expression ↑ Gene Expression (e.g., MMPs) MAPK_Pathway->Gene_Expression ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: FP Receptor Signaling Cascade.

A typical experimental workflow for screening and validating new prostaglandin analogs involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

G Experimental Workflow for Prostaglandin Analog Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Ex Vivo Analysis cluster_3 In Vivo Validation Receptor_Binding Receptor Binding Assay (FP, EP Receptors) Second_Messenger Second Messenger Assay (e.g., Ca2+ mobilization) Receptor_Binding->Second_Messenger Identify Hits TM_Cell_Culture Trabecular Meshwork Cell Culture Second_Messenger->TM_Cell_Culture Characterize Leads Gene_Expression Gene Expression Analysis (MMPs, Cytokines) TM_Cell_Culture->Gene_Expression Anterior_Segment Anterior Segment Perfusion Culture Gene_Expression->Anterior_Segment Confirm Mechanism Outflow_Facility Outflow Facility Measurement Anterior_Segment->Outflow_Facility Animal_Model Glaucoma Animal Model (e.g., Mouse) Outflow_Facility->Animal_Model Validate In Vivo IOP_Measurement Intraocular Pressure Measurement Animal_Model->IOP_Measurement Efficacy_Safety Efficacy & Safety Evaluation IOP_Measurement->Efficacy_Safety

References

Application Notes and Protocols for Monitoring Latanoprost Synthesis Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for monitoring the progress of Latanoprost (B1674536) synthesis. The methods described herein are essential for reaction optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), with a focus on their application in a Process Analytical Technology (PAT) framework for real-time or near-real-time monitoring.

Introduction to Latanoprost Synthesis and the Importance of Reaction Monitoring

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension. Its synthesis is a multi-step process involving several key chemical transformations, starting from precursors like the Corey lactone.[1][2] Each step in the synthesis presents an opportunity for the formation of impurities and byproducts. Therefore, robust analytical monitoring is crucial to control critical process parameters (CPPs) and ensure the critical quality attributes (CQAs) of the final product.[3][4]

Real-time or near-real-time reaction monitoring allows for:

  • Kinetic Analysis: Understanding the rate of consumption of reactants and formation of products.

  • Intermediate Tracking: Monitoring the appearance and disappearance of key synthetic intermediates.

  • Impurity Profiling: Detecting and quantifying process-related impurities as they form.

  • Endpoint Determination: Accurately identifying the completion of a reaction to prevent over- or under-reaction.

  • Process Optimization: Providing the data necessary to refine reaction conditions for improved yield, purity, and efficiency.

Latanoprost Synthesis Pathway Overview

A common synthetic route to Latanoprost starts from the chiral Corey lactone diol. The synthesis involves several key stages that require careful monitoring:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups of the Corey lactone.

  • Reduction of the Lactone: Reduction of the lactone to a lactol (a cyclic hemiacetal).

  • Wittig Reaction: Introduction of the alpha-chain via a Wittig or Horner-Wadsworth-Emmons reaction.[5][6][7]

  • Oxidation of the Alcohol: Oxidation of the primary alcohol to an aldehyde.

  • Second Side-Chain Introduction: Addition of the omega-chain, often involving an organometallic reagent.

  • Reduction of the Ketone: Stereoselective reduction of the ketone on the omega-chain.[5][8]

  • Deprotection: Removal of the protecting groups to yield Latanoprost.

  • Esterification: Formation of the final isopropyl ester.

Latanoprost Synthesis Pathway Corey_Lactone Corey Lactone Diol Protected_Lactone Protected Lactone Corey_Lactone->Protected_Lactone Protection Lactol Lactol Intermediate Protected_Lactone->Lactol Reduction Alpha_Chain_Intermediate Alpha-Chain Intermediate Lactol->Alpha_Chain_Intermediate Wittig Reaction Aldehyde_Intermediate Aldehyde Intermediate Alpha_Chain_Intermediate->Aldehyde_Intermediate Oxidation Omega_Chain_Intermediate Omega-Chain Intermediate Aldehyde_Intermediate->Omega_Chain_Intermediate Side-Chain Addition Reduced_Ketone_Intermediate Reduced Ketone Intermediate Omega_Chain_Intermediate->Reduced_Ketone_Intermediate Ketone Reduction Deprotected_Intermediate Deprotected Intermediate Reduced_Ketone_Intermediate->Deprotected_Intermediate Deprotection Latanoprost Latanoprost Deprotected_Intermediate->Latanoprost Esterification

Caption: A simplified overview of the key stages in a typical Latanoprost synthesis pathway.

Analytical Techniques and Protocols

This section details the application of various analytical techniques for monitoring the Latanoprost synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of Latanoprost synthesis due to its high resolution, sensitivity, and ability to separate complex mixtures. It can be used for at-line analysis of reaction aliquots.

ParameterReactant (e.g., Protected Lactol)Intermediate (e.g., Alpha-Chain Adduct)Product (Latanoprost)Known Impurity (e.g., 5,6-trans isomer)
Typical Retention Time (min) 3.56.89.3[9]10.1
UV Detection Wavelength (nm) 210210210[3]210
LOD (µg/mL) --0.025[10]0.025[11]
LOQ (µg/mL) --0.35[10]0.025[11]

Objective: To quantify the consumption of a key intermediate and the formation of the product during the Wittig reaction step.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[9]

Reagents:

  • Mobile Phase A: 0.1% Acetic Acid in Water[9]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[9]

  • Reaction quench solution (e.g., saturated ammonium (B1175870) chloride).

  • Diluent: Acetonitrile/Water (50:50 v/v).

Procedure:

  • Reaction Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quench solution (e.g., 500 µL). This stops the reaction and preserves the composition at that time point.

  • Sample Preparation: Dilute the quenched sample with the diluent to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 35 °C[9]

    • Injection Volume: 10 µL

    • UV Detection: 210 nm[3]

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-12 min: 40% to 90% B

      • 12-14 min: 90% B

      • 14-15 min: 90% to 40% B

      • 15-20 min: 40% B (equilibration)

  • Data Analysis: Integrate the peak areas of the reactant, intermediate, and product. Calculate the percentage conversion and the relative amounts of each species over time.

HPLC Monitoring Workflow cluster_reaction Reaction Vessel cluster_analysis At-Line Analysis Reaction Latanoprost Synthesis Step Sampling Aliquot Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Dilution Sample Dilution Quenching->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for at-line HPLC monitoring of a Latanoprost synthesis step.

Gas Chromatography (GC)

GC, particularly with a Flame Ionization Detector (GC-FID), is well-suited for monitoring volatile and thermally stable compounds, such as protected intermediates or for analyzing residual solvents.[12][13] It can be used to monitor the progress of reactions involving silyl (B83357) ether protecting groups or the removal of volatile byproducts.

CompoundTypical Retention Time (min)Carrier GasColumn Type
Protected Corey Lactone 12.5HeliumDB-5 or similar
Silylated Intermediate 15.2HeliumDB-5 or similar
Residual Toluene 4.1HeliumDB-5 or similar

Objective: To monitor the removal of a silyl protecting group.

Instrumentation:

  • Gas Chromatograph with an FID detector.

  • Capillary column suitable for separation of the compounds of interest (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Derivatizing agent (if necessary, e.g., BSTFA).

  • High-purity solvent for dilution (e.g., ethyl acetate).

Procedure:

  • Reaction Sampling and Work-up: At specified time points, take an aliquot from the reaction. Perform a mini-workup by quenching the reaction and extracting the organic components into a suitable solvent.

  • Sample Preparation: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and dilute to an appropriate concentration. If the product is not sufficiently volatile, a derivatization step to form a more volatile silyl ether may be necessary.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Carrier Gas Flow: 1 mL/min (Helium).

  • Data Analysis: Monitor the decrease in the peak area of the silylated starting material and the increase in the peak area of the deprotected product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Online or at-line NMR provides rich structural information and is inherently quantitative without the need for response factors for each compound.[14] It is a powerful tool for mechanistic studies and for monitoring reactions where reactants, intermediates, and products have distinct NMR signals.

Compound/Functional GroupKey ¹H NMR Signal (ppm)Multiplicity
Aldehyde Intermediate ~9.7singlet
Wittig Ylide PPh₃ ~7.4-7.8multiplet
Vinyl Protons (Product) ~5.3-5.7multiplet

Objective: To monitor the conversion of an aldehyde to an alkene during the Wittig reaction.

Instrumentation:

  • NMR spectrometer equipped with a flow cell.[9][14]

  • Peristaltic or HPLC pump to circulate the reaction mixture.

  • Thermostated reaction vessel.

Procedure:

  • System Setup: Connect the reaction vessel to the NMR flow cell using inert tubing. Start circulating the solvent through the system to ensure thermal equilibrium and proper shimming.

  • Reaction Initiation: Initiate the reaction in the vessel by adding the final reagent.

  • Data Acquisition: Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes). Use solvent suppression techniques if necessary.

  • Data Processing: Process the spectra (phasing, baseline correction).

  • Data Analysis: Integrate the characteristic peaks for the aldehyde proton of the starting material and the newly formed vinyl protons of the product. Plot the relative integrals over time to determine the reaction kinetics.

Online_NMR_Monitoring Reactor Thermostated Reactor Pump Pump Reactor->Pump Reaction Mixture Out NMR NMR Spectrometer (Flow Cell) Pump->NMR NMR->Reactor Reaction Mixture In Computer Data Acquisition & Analysis NMR->Computer

Caption: Schematic of an online NMR reaction monitoring setup.

Mass Spectrometry (MS)

Direct-injection mass spectrometry can provide rapid, real-time information on the molecular weights of components in a reaction mixture.[15][16] This is particularly useful for identifying intermediates and byproducts as they form.

CompoundExpected m/z [M+H]⁺
Latanoprost Acid 415.2
Latanoprost 433.3
Key Intermediate (Varies)

Objective: To obtain real-time qualitative information on the progress of the final esterification step.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Syringe pump or flow system for direct infusion of the reaction mixture.

Procedure:

  • System Setup: A small-bore capillary tube is inserted into the reaction vessel, and the other end is connected to the ESI source of the mass spectrometer via a syringe pump.

  • Reaction Monitoring: A very low flow rate (e.g., 5-10 µL/min) of the reaction mixture is continuously drawn and infused into the MS.

  • Data Acquisition: Acquire mass spectra in full scan mode over the expected mass range at regular intervals.

  • Data Analysis: Monitor the ion chromatograms for the m/z values corresponding to the starting material (Latanoprost acid) and the product (Latanoprost). The relative intensities of these ions will indicate the progression of the reaction.

Conclusion

The selection of an appropriate analytical technique for monitoring Latanoprost synthesis depends on the specific reaction step, the properties of the compounds involved, and the desired level of detail. A multi-technique approach, often within a PAT framework, provides the most comprehensive understanding and control over the synthesis process. HPLC remains the gold standard for quantitative analysis of reaction progress and impurity profiling. GC is valuable for specific applications involving volatile compounds. Online NMR and in-situ FTIR offer rich, real-time data for mechanistic understanding and kinetic analysis, while direct MS provides rapid qualitative feedback on the formation of products and intermediates. By implementing these techniques, researchers and drug developers can ensure a robust, well-understood, and high-quality Latanoprost manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Latanoprost Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Latanoprost (B1674536) lactone diol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Latanoprost lactone diol starting from Corey lactone diol?

A1: The synthesis typically begins with the protection of the hydroxyl groups of the Corey lactone diol, followed by a sequence of oxidation, olefination to introduce the alpha-chain, reduction of the resulting ketone to establish the correct stereochemistry at C-15, and finally, reduction of the lactone to the desired lactone diol (a lactol).

Q2: What are the most common impurities encountered during the synthesis of Latanoprost, and why are they problematic?

A2: The most common process-related impurities are the 15(S)-diastereomer (also known as 15-epi-latanoprost) and the 5,6-trans-isomer.[1][2] The 15(S)-diastereomer is a critical impurity as it has significantly reduced biological activity compared to the desired 15(R)-isomer.[3] The 5,6-trans-isomer is a geometric isomer that can be difficult to separate from the final product.[1][2]

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and quantifying impurities.[3][4][5] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of the reaction progress. Specific HPLC methods have been developed for the baseline separation of Latanoprost from its key isomers.[1][4]

Q4: What are the critical steps for controlling the stereochemistry at the C-15 position?

A4: The stereoselective reduction of the C-15 ketone is the most critical step for controlling the stereochemistry. The choice of reducing agent and reaction conditions are crucial for maximizing the formation of the desired 15(R)-hydroxyl group and minimizing the formation of the 15(S)-diastereomer.[3]

Q5: What are the options for purifying the final Latanoprost product and its intermediates?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel.[6][7] In some cases, crystallization of key intermediates can be an effective method for removing impurities.[7] For the final product, preparative HPLC may be necessary to achieve the high purity required for pharmaceutical applications, especially for separating stubborn isomers.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Swern Oxidation of Corey Lactone Diol
Problem Possible Causes Solutions & Recommendations
Low or no conversion of the alcohol to the aldehyde. 1. Impure or old oxalyl chloride.[9] 2. Insufficient activation of DMSO. 3. Steric hindrance around the alcohol. 4. Incomplete dissolution of the substrate.1. Use freshly distilled or a new bottle of oxalyl chloride. 2. Ensure the reaction is carried out at a very low temperature (-78 °C) during the addition of reagents.[10] 3. Increase the reaction time or slightly raise the temperature after the addition of the alcohol. 4. Ensure the substrate is fully dissolved in the reaction solvent before adding reagents.
Formation of side products (e.g., mixed thioacetals). 1. Reaction temperature rising above -60 °C.[11][12] 2. Premature addition of the base (e.g., triethylamine).1. Maintain a strict low-temperature profile throughout the reaction. 2. Add the base only after the alcohol has completely reacted with the activated DMSO complex.[13]
Epimerization at the alpha-carbon to the newly formed carbonyl. Use of a non-bulky base like triethylamine (B128534).Consider using a bulkier base such as diisopropylethylamine (DIPEA) to minimize epimerization.[10]
Wittig/Horner-Wadsworth-Emmons (HWE) Olefination
Problem Possible Causes Solutions & Recommendations
Low yield of the desired alkene. 1. Incomplete ylide formation. 2. Poorly reactive ylide or aldehyde. 3. Presence of lithium salts which can stabilize the betaine (B1666868) intermediate and lead to side products.1. Ensure anhydrous conditions and use a sufficiently strong base to deprotonate the phosphonium (B103445) salt. 2. For less reactive substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate (B1237965) ester, which is generally more reactive.[14] 3. Use sodium- or potassium-based bases (e.g., NaH, KHMDS) instead of lithium bases (e.g., n-BuLi).
Low selectivity for the desired Z-isomer. 1. Use of a stabilized ylide. 2. Reaction conditions favoring the thermodynamic E-isomer.1. Use a non-stabilized ylide (with an alkyl substituent on the phosphorus) to favor the Z-alkene.[14] 2. Perform the reaction in a non-polar, aprotic solvent in the absence of lithium salts to promote kinetic control and formation of the Z-isomer.
Stereoselective Ketone Reduction
Problem Possible Causes Solutions & Recommendations
Low diastereoselectivity (high formation of 15(S)-epimer). 1. Non-stereoselective reducing agent. 2. Reaction temperature is too high.1. Use a bulky, stereoselective reducing agent. (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) has been reported to give high selectivity for the desired 15(R)-isomer.[9] 2. Conduct the reduction at very low temperatures (e.g., -30 °C to -78 °C) as specified in optimized protocols.
Reduction of other functional groups (e.g., ester). Use of a harsh reducing agent.Choose a milder reducing agent that selectively reduces the ketone in the presence of other functional groups.
DIBAL-H Reduction of the Lactone
Problem Possible Causes Solutions & Recommendations
Over-reduction to the diol. 1. Excess DIBAL-H. 2. Reaction temperature is too high.1. Use a stoichiometric amount of DIBAL-H (typically 1.0-1.2 equivalents). 2. Maintain a very low reaction temperature (-78 °C) throughout the addition and reaction time.[15]
Low yield of the desired lactol. 1. Incomplete reaction. 2. Instability of the lactol during workup.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use a careful and mild aqueous workup to avoid decomposition of the lactol.

Data Summary

Table 1: Reported Yields for Key Steps in Latanoprost Synthesis
Reaction Step Reagents/Conditions Reported Yield Reference
Swern OxidationOxalyl chloride, DMSO, Et3N94.55%[16]
Horner-Wadsworth-EmmonsDimethyl(2-oxo-4-phenylbutyl)phosphonate, LiCl, DBUNot specified[9]
Stereoselective Reduction(-)-B-chlorodiisopinocamphenylborane95% (S-isomer selectivity)[9]
Chemoenzymatic ReductionPichia anomala82% (for Latanoprost diol intermediate)[17]
DIBAL-H ReductionDIBAL-H in THF at -70 °C"Good yield"[6]
Overall Synthesis (6-pot)Organocatalytic route24%[1][18]
Overall Synthesis (7-pot)Asymmetric domino Michael/Michael reaction route25%[12][19]
Overall SynthesisFrom sulfone intermediate16.9%[20]

Experimental Protocols

Protocol 1: Swern Oxidation of Protected Corey Lactone Diol

Materials:

  • Protected Corey lactone diol

  • Oxalyl chloride (freshly distilled)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Triethylamine (Et3N, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Add anhydrous DCM to the flask, followed by oxalyl chloride, and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO in DCM to the reaction mixture while maintaining the temperature at -78 °C. Stir for 10-15 minutes.

  • Add a solution of the protected Corey lactone diol in DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Slowly add triethylamine to the reaction mixture, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.[16]

Protocol 2: Stereoselective Reduction of the C-15 Ketone

Materials:

  • Enone intermediate

  • (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried reaction vessel under an inert atmosphere.

  • Dissolve the enone intermediate in the anhydrous solvent and cool the solution to the desired temperature (e.g., -30 °C).

  • Slowly add the solution of (-)-DIP-Cl to the reaction mixture.

  • Stir the reaction at the low temperature for several hours, monitoring the progress by TLC.

  • Quench the reaction carefully with an appropriate quenching agent (e.g., methanol) at low temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired 15(R)-alcohol.[9]

Protocol 3: DIBAL-H Reduction of the Lactone to the Lactol

Materials:

  • Lactone intermediate

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the lactone intermediate in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and perform a mild aqueous workup (e.g., with a saturated solution of Rochelle's salt).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude lactol.[6]

Visualizations

Synthesis_Pathway CoreyLactone Corey Lactone Diol ProtectedDiol Protected Diol CoreyLactone->ProtectedDiol Protection Aldehyde Aldehyde ProtectedDiol->Aldehyde Swern Oxidation Enone Enone Intermediate Aldehyde->Enone Wittig/HWE Reaction ProtectedDiolAlcohol Protected Diol-Alcohol Enone->ProtectedDiolAlcohol Stereoselective Reduction LactoneDiol This compound ProtectedDiolAlcohol->LactoneDiol DIBAL-H Reduction & Deprotection

Caption: General synthetic pathway for this compound.

Troubleshooting_Swern Start Swern Oxidation Problem LowConversion Low/No Conversion Start->LowConversion SideProducts Side Product Formation Start->SideProducts Epimerization Epimerization Start->Epimerization CheckReagents CheckReagents LowConversion->CheckReagents Check Reagent Purity CheckTemp CheckTemp LowConversion->CheckTemp Verify Low Temperature TempControl TempControl SideProducts->TempControl Maintain T < -60°C BaseAddition BaseAddition SideProducts->BaseAddition Delayed Base Addition BulkyBase BulkyBase Epimerization->BulkyBase Use Bulky Base (e.g., DIPEA)

Caption: Troubleshooting decision tree for Swern oxidation.

Experimental_Workflow_DIBALH Start Start: DIBAL-H Reduction Setup 1. Prepare inert atmosphere setup Start->Setup Dissolve 2. Dissolve lactone in anhydrous solvent Setup->Dissolve Cool 3. Cool to -78°C Dissolve->Cool AddDIBALH 4. Slowly add DIBAL-H solution Cool->AddDIBALH Stir 5. Stir at -78°C & Monitor by TLC AddDIBALH->Stir Quench 6. Quench with Methanol at -78°C Stir->Quench Workup 7. Aqueous Workup Quench->Workup Extract 8. Extract and Purify Workup->Extract End End: Lactol Product Extract->End

Caption: Experimental workflow for DIBAL-H reduction of the lactone.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Latanoprost and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Latanoprost (B1674536) and its intermediates during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing precipitation or poor solubility of Latanoprost in my aqueous-based in vitro system?

Latanoprost is a lipophilic, oily liquid that is practically insoluble in water.[1][2] Its high lipophilicity (Log D at pH 7 of 4.28) leads to a strong tendency to precipitate in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[3] Direct addition of Latanoprost or its intermediates to aqueous media without a proper solubilization strategy will likely result in poor dissolution and precipitation.

Q2: What are the recommended solvents for preparing a stock solution of Latanoprost?

For in vitro studies, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. Commonly used solvents include:

Latanoprost is also freely soluble in acetonitrile, acetone, ethyl acetate, isopropanol, methanol, and octanol.[1][2] When preparing for an experiment, the organic solvent stock solution should be serially diluted in the aqueous buffer or cell culture medium to the final desired concentration. It is important to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1-0.5%).

Q3: My compound is still precipitating even after using a solvent stock. What can I do?

If precipitation occurs upon dilution of the organic stock solution in your aqueous medium, consider the following troubleshooting steps:

  • Decrease the final concentration: The final concentration of Latanoprost in your aqueous medium may be above its solubility limit. Try working with a lower concentration.

  • Increase the solvent concentration (with caution): A slightly higher percentage of the organic solvent in the final solution might maintain solubility. However, always perform a vehicle control to ensure the solvent itself is not causing any biological effects.

  • Use a solubilizing agent: Incorporating excipients can significantly enhance the aqueous solubility of Latanoprost. Common solubilizers include:

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with Latanoprost, increasing its solubility and stability in aqueous solutions.[6][7]

    • Surfactants/Detergents: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80), polyethylene (B3416737) glycol (PEG) stearates, and macrogolglycerol hydroxystearate 40 can form micelles that encapsulate the lipophilic drug, aiding its dispersion in aqueous media.[3][8]

    • Co-solvents: The use of co-solvents like ethanol (B145695) in combination with aqueous buffers can improve solubility. For instance, Latanoprost has a higher solubility in a 1:1 solution of ethanol:PBS (pH 7.2) compared to PBS alone.[4]

Q4: How does pH affect the solubility and stability of Latanoprost?

The pH of the aqueous solution can influence the stability of Latanoprost. Ophthalmic formulations of Latanoprost are typically buffered to a pH of approximately 6.7.[1][6] In aqueous solutions, Latanoprost, an isopropyl ester prodrug, can undergo hydrolysis to its biologically active form, Latanoprost acid.[9] This hydrolysis is temperature-dependent.[3] Maintaining a stable pH can be crucial for consistent experimental results.

Q5: What are the storage recommendations for Latanoprost solutions to maintain stability?

Latanoprost is sensitive to temperature and light.[10]

  • Stock Solutions: Stock solutions in organic solvents should be stored at -20°C.[4][5]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Latanoprost for more than one day.[4] If aqueous solutions must be prepared in advance, they should be stored at 2-8°C and protected from light.[1] Opened ophthalmic solutions can be stored at room temperature (up to 25°C) for up to 6 weeks.[1][11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution (organic solvent) Solvent is not appropriate or the concentration is too high.Ensure you are using a recommended solvent like DMSO, ethanol, or DMF.[4][5] If precipitation persists, gentle warming or sonication may help. Ensure the stock concentration does not exceed the solubility limit in that specific solvent.
Precipitation upon dilution in aqueous media The aqueous solubility limit has been exceeded.Decrease the final concentration of Latanoprost. Alternatively, use a solubilizing agent such as HP-β-CD or a non-ionic surfactant.[3][6][7] A higher, yet non-toxic, percentage of the initial organic solvent in the final dilution may also help.[4]
Inconsistent experimental results Degradation of Latanoprost due to improper storage or hydrolysis.Prepare fresh aqueous solutions for each experiment. Store stock solutions at -20°C and protect from light.[4][10] Be mindful of the potential for hydrolysis to Latanoprost acid, especially during longer incubations at 37°C.[9]
Adsorption to labware Latanoprost's high lipophilicity can cause it to adsorb to plastic surfaces, reducing the effective concentration.[3]Consider using low-adhesion microplates and pipette tips. The use of surfactants can also help to reduce adsorption.[3]

Quantitative Data Summary

The solubility of Latanoprost in various solvents and conditions is summarized below for easy comparison.

Solvent/SystemConcentrationReference
WaterPractically insoluble[1]
DMSO~50 mg/mL[4]
Dimethyl formamide~100 mg/mL[4]
EthanolMiscible[4]
1:1 Ethanol:PBS (pH 7.2)0.4 mg/mL[4]
PBS (pH 7.2)0.05 mg/mL[4]

Note: The solubility of Latanoprost intermediates may vary. Latanoprost acid, the active metabolite, is more water-soluble than its ester prodrug form.[12]

Experimental Protocols

Protocol 1: Preparation of Latanoprost Stock Solution
  • Weigh the desired amount of Latanoprost in a sterile, light-protected vial.

  • Add the appropriate volume of a recommended organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the Latanoprost is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of Latanoprost Working Solution in Aqueous Media
  • Thaw a vial of the Latanoprost stock solution.

  • Perform serial dilutions of the stock solution directly into the final aqueous medium (e.g., cell culture medium, PBS) to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system (e.g., <0.1% DMSO).

  • Vortex gently to mix.

  • Use the freshly prepared working solution immediately for your experiment.[4]

Protocol 3: Enhancing Aqueous Solubility using HP-β-Cyclodextrin
  • Prepare a solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., PBS). The concentration of HP-β-CD may need to be optimized.

  • Add the Latanoprost stock solution (in an organic solvent) to the HP-β-CD solution while vortexing.

  • Allow the mixture to incubate, with occasional mixing, to facilitate the formation of the inclusion complex.

  • This solution can then be further diluted in the experimental medium.

Visualizations

Experimental Workflow for Solubilizing Latanoprost

G cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation Start Start Weigh Latanoprost Weigh Latanoprost Start->Weigh Latanoprost Dissolve in Organic Solvent Dissolve in Organic Solvent (e.g., DMSO, Ethanol) Weigh Latanoprost->Dissolve in Organic Solvent Store at -20°C Store at -20°C Dissolve in Organic Solvent->Store at -20°C Dilute in Aqueous Medium Dilute in Aqueous Medium Store at -20°C->Dilute in Aqueous Medium Check for Precipitation Check for Precipitation Dilute in Aqueous Medium->Check for Precipitation Proceed with Experiment Proceed with Experiment Check for Precipitation->Proceed with Experiment No Troubleshoot Troubleshoot: - Lower Concentration - Use Solubilizer - Adjust Solvent % Check for Precipitation->Troubleshoot Yes Troubleshoot->Dilute in Aqueous Medium

A workflow for preparing and troubleshooting Latanoprost solutions.

Latanoprost Signaling Pathway Overview

G Latanoprost Latanoprost Corneal Esterases Corneal Esterases Latanoprost->Corneal Esterases Hydrolysis Latanoprost Acid Latanoprost Acid Corneal Esterases->Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Agonist Increased Uveoscleral Outflow Increased Uveoscleral Outflow FP Receptor->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP

Simplified overview of Latanoprost's mechanism of action.

References

Preventing degradation of Latanoprost lactone diol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Latanoprost lactone diol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a key synthetic intermediate in the manufacturing of Latanoprost, a prostaglandin (B15479496) F2α analog used to treat glaucoma and ocular hypertension.[1][2] The stability of this intermediate is crucial as any degradation can impact the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). Ensuring its stability throughout storage and handling is essential for consistent and reliable drug substance synthesis.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure of this compound, which contains a lactone ring and secondary hydroxyl groups, and by analogy with the degradation of Latanoprost and other prostaglandin analogs, the primary factors contributing to its degradation are likely:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which would open the ring to form a hydroxy carboxylic acid. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The secondary alcohol groups can be oxidized to ketones.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.[3][4]

  • Light: Exposure to light, particularly UV radiation, can promote degradation.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes recommendations from various suppliers.

SupplierStorage TemperatureDuration
Cayman Chemical-20°C≥ 4 years[1]
MedchemExpress-20°C (Powder)3 years[5]
-80°C (in solvent)6 months[5]
-20°C (in solvent)1 month[5]

It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Troubleshooting Guide: Degradation Issues

Problem: I am observing unexpected impurities in my this compound sample after storage.

Possible Cause 1: Inadequate Storage Temperature.

  • Troubleshooting: Verify that the storage temperature has been consistently maintained at or below -20°C. Fluctuations in temperature can promote degradation. For long-term storage, especially of solutions, -80°C is recommended.

Possible Cause 2: Exposure to Moisture.

  • Troubleshooting: The lactone ring is susceptible to hydrolysis. Ensure that the container is tightly sealed and consider storing it in a desiccator to minimize exposure to humidity. When handling the compound, work in a low-humidity environment if possible.

Possible Cause 3: Exposure to Light.

  • Troubleshooting: Prostaglandin analogs are often sensitive to light. Store this compound in an amber vial or a light-blocking container to prevent photodecomposition.

Possible Cause 4: Oxidative Degradation.

  • Troubleshooting: The hydroxyl groups can be oxidized. To minimize this, consider purging the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Problem: My experimental results are inconsistent, and I suspect my this compound is degrading during my experiments.

Possible Cause 1: pH of the experimental medium.

  • Troubleshooting: Extreme pH conditions can catalyze the hydrolysis of the lactone ring. If your experiment involves aqueous solutions, ensure the pH is controlled and maintained within a neutral range (around pH 6-7), if compatible with your experimental design.

Possible Cause 2: Temperature during the experiment.

  • Troubleshooting: If your experimental protocol involves elevated temperatures, be aware that this can accelerate degradation. Minimize the time the compound is exposed to high temperatures. If possible, run control experiments to quantify the extent of degradation under your experimental conditions.

Possible Cause 3: Presence of oxidizing agents.

  • Troubleshooting: Avoid contact with strong oxidizing agents unless it is a deliberate part of your experimental design. If investigating oxidative degradation, use controlled concentrations of oxidizing agents like hydrogen peroxide.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (B52724) and water

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store a solid sample of this compound in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1, 3, 7 days). Also, expose a solution to heat.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the intact this compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Detection can be performed using a UV detector (around 210 nm) or, for better identification of degradation products, a mass spectrometer.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionDuration/Temperature% Degradation of this compoundNumber of Degradation ProductsRRT of Major Degradants
0.1 M HCl24 hours @ 60°C
0.1 M NaOH4 hours @ RT
3% H₂O₂24 hours @ RT
Heat (Solid)7 days @ 70°C
Heat (Solution)24 hours @ 60°C
Light1.2 million lux hours

*RRT = Relative Retention Time

Visualizations

Latanoprost Mechanism of Action

Latanoprost, the final product synthesized from this compound, is a prostaglandin F2α analog. Its mechanism of action in lowering intraocular pressure (IOP) involves increasing the uveoscleral outflow of aqueous humor.

Latanoprost_Mechanism_of_Action cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to MMPs Matrix Metalloproteinases (MMPs) Upregulation FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Mechanism of action of Latanoprost in reducing intraocular pressure.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical intermediate like this compound.

Stability_Testing_Workflow start Start: Stability Study Protocol sample_prep Prepare Samples of This compound start->sample_prep stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) sample_prep->stress_conditions unstressed_control Store Unstressed Control Sample at -20°C sample_prep->unstressed_control analysis Analyze Stressed and Control Samples by HPLC stress_conditions->analysis unstressed_control->analysis analytical_method Develop & Validate Stability-Indicating HPLC Method analytical_method->analysis data_analysis Data Analysis: - Calculate % Degradation - Identify Degradants analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: A generalized workflow for a forced degradation stability study.

References

Technical Support Center: Optimization of the Wittig Reaction in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction for the synthesis of prostaglandins (B1171923).

Troubleshooting Guide

Low yields, poor stereoselectivity, and difficult purification are common hurdles in the application of the Wittig reaction to complex molecules like prostaglandins. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt, especially for less acidic precursors.- Use a stronger base: Common strong bases for in-situ ylide formation include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[1] - Ensure anhydrous conditions: Wittig reagents are sensitive to water, which can quench the ylide.[2] Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Allow sufficient time for ylide formation: Before adding the aldehyde or ketone, allow the phosphonium salt and base to stir for an adequate period.[1]
2. Aldehyde/Ketone Instability: Aldehydes, in particular, can be prone to oxidation, polymerization, or decomposition.[3]- Use freshly purified aldehyde: Purify the aldehyde by distillation or chromatography immediately before use. - Consider in-situ aldehyde formation: An alternative is to generate the aldehyde in the reaction mixture from a more stable precursor, such as an alcohol, through a tandem oxidation-Wittig process.[3]
3. Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly or not at all, particularly with stabilized ylides.[3]- Switch to a Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which uses phosphonate (B1237965) esters, is often more effective for sterically demanding substrates.[3][4] - Use a less hindered ylide if possible: If the synthesis allows, redesign the retrosynthetic disconnection to utilize a less sterically demanding ylide.[5]
Poor Z/E Stereoselectivity 1. Ylide Stability: The nature of the ylide is the primary determinant of stereoselectivity. Stabilized ylides favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[3][6] Semi-stabilized ylides often give mixtures.[6]- For (Z)-alkenes: Use a non-stabilized ylide (e.g., R = alkyl). Performing the reaction in the presence of lithium salts (like LiI or from n-BuLi) in polar aprotic solvents like DMF can enhance Z-selectivity.[3][7] - For (E)-alkenes: Use a stabilized ylide (e.g., R = ester, ketone).[3] The Schlosser modification of the Wittig reaction can also be employed to favor the E-isomer with non-stabilized ylides.[7]
2. Reaction Conditions: Temperature and solvent can influence the stereochemical outcome.- Low temperatures for kinetic control: For non-stabilized ylides, running the reaction at low temperatures (e.g., -78 °C) favors the kinetically formed (Z)-alkene.[6]
Difficult Purification of Prostaglandin (B15479496) Product 1. Removal of Triphenylphosphine (B44618) Oxide: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired prostaglandin due to similar polarities.- Hexane (B92381) precipitation: Silyl-protected prostaglandin derivatives are often soluble in hexane, while TPPO is not. This allows for the precipitation of TPPO from a hexane solution.[8] - Chromatography: Supercritical fluid chromatography (SFC) has been shown to be an effective method for purifying prostaglandins.[9] Standard flash column chromatography on silica (B1680970) gel is also commonly used.
2. Protecting Group Issues: Incomplete deprotection or migration of protecting groups can lead to a mixture of products that are difficult to separate.- Choose appropriate protecting groups: Silyl (B83357) ethers (e.g., TBDMS) are common for protecting hydroxyl groups in prostaglandin synthesis and can be removed under specific conditions.[8] Tetrahydropyranyl (THP) ethers are also frequently used.[10][11] - Optimize deprotection conditions: Ensure complete removal of protecting groups by carefully controlling the deprotection reaction conditions (e.g., reagent, temperature, and time).

Frequently Asked Questions (FAQs)

Ylide Selection and Preparation

Q1: How do I choose between a stabilized and a non-stabilized ylide for my prostaglandin synthesis?

The choice depends on the desired stereochemistry of the double bond being formed.

  • For a (Z)-alkene (cis): Use a non-stabilized ylide (the substituent on the ylidic carbon is typically an alkyl group). These are more reactive and generally yield the cis-alkene under kinetic control.[3][6]

  • For an (E)-alkene (trans): Use a stabilized ylide, where the substituent is an electron-withdrawing group like an ester or ketone. These are less reactive and thermodynamically favor the trans-alkene.[3][6]

  • Semi-stabilized ylides (e.g., with an aryl substituent) often provide poor selectivity, resulting in a mixture of (E) and (Z) isomers.[6]

Q2: What is the standard procedure for preparing a phosphonium salt?

Phosphonium salts are typically prepared by reacting triphenylphosphine (PPh₃) with an appropriate alkyl halide in a suitable solvent.[1] This is an Sₙ2 reaction, so primary and methyl halides work best.[2]

Q3: My ylide is not forming. What are the most common reasons?

The most common reasons for failed ylide formation are the presence of moisture, which quenches the highly basic ylide, and using a base that is not strong enough to deprotonate the phosphonium salt.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. If incomplete deprotonation is suspected, switch to a stronger base.

Reaction Conditions

Q4: What are the typical solvents and temperatures for a Wittig reaction in prostaglandin synthesis?

Anhydrous ethers like tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents.[3] For reactions with non-stabilized ylides aiming for (Z)-selectivity, low temperatures such as -78 °C are often employed.[12] Reactions with stabilized ylides can often be run at room temperature or with gentle heating.[6]

Q5: Why are protecting groups necessary for the hydroxyl groups on the prostaglandin core?

Protecting groups are crucial for several reasons:

  • They prevent unwanted side reactions with the basic and nucleophilic Wittig reagent.

  • The presence of unprotected hydroxyl groups can interfere with other reaction steps, such as DIBAL-H reductions, by coordinating with the reagents.[8]

  • Bulky protecting groups, like silyl ethers, can influence the stereochemical outcome of the Wittig reaction, favoring the desired cis-isomer.[8]

  • They increase the lipophilicity of the molecule, which can aid in purification by making the product more soluble in organic solvents like hexane.[8]

Workup and Purification

Q6: What is the most effective way to remove the triphenylphosphine oxide byproduct?

A common strategy involves the use of silyl protecting groups on the prostaglandin. The silyl-protected product is soluble in nonpolar solvents like hexane, whereas triphenylphosphine oxide is insoluble and can be removed by filtration.[8] Alternatively, careful column chromatography can be used, although co-elution can be an issue.

Q7: Are there alternatives to the Wittig reaction if it fails for my sterically hindered substrate?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative for the synthesis of alkenes, especially when dealing with sterically hindered ketones.[3] The HWE reaction typically uses a phosphonate carbanion, which is more nucleophilic than a corresponding phosphonium ylide. A significant advantage is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification.[4]

Experimental Protocols

General Protocol for a (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide

This protocol is a general guideline and may require optimization for specific substrates.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonium salt (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve the prostaglandin precursor aldehyde (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[12]

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[12]

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Tables

Table 1: Common Bases for Ylide Generation
BaseAbbreviationTypical SolventNotes
n-Butyllithiumn-BuLiTHF, Diethyl EtherVery strong base, commonly used for non-stabilized and semi-stabilized ylides.[1] The byproduct, lithium salt, can influence stereoselectivity.[3]
Sodium HydrideNaHTHF, DMSOStrong, non-nucleophilic base. Often requires heating to initiate the reaction.
Potassium tert-ButoxideKOtBuTHFA strong, non-nucleophilic base suitable for many ylide preparations.[1][8]
Sodium HexamethyldisilazideNaHMDSTHFStrong, sterically hindered base.
Table 2: Ylide Type and Expected Stereoselectivity
Ylide TypeR Group on Ylidic CarbonReactivityPredominant Alkene Isomer
Non-stabilized Alkyl, HHigh(Z)-alkene (cis)[3][6]
Semi-stabilized Aryl, VinylModerateMixture of (E) and (Z)-alkenes[3]
Stabilized -CO₂R, -CHO, -CN, -CORLow(E)-alkene (trans)[3][6]

Visualizations

Wittig_Troubleshooting start Start Wittig Reaction check_yield Check Reaction Yield start->check_yield low_yield Low / No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes cause1 Incomplete Ylide Formation? low_yield->cause1 check_stereo Check Stereoselectivity good_yield->check_stereo cause2 Substrate Instability? cause1->cause2 No sol1 Use Stronger Base Ensure Anhydrous Conditions cause1->sol1 Yes cause3 Steric Hindrance? cause2->cause3 No sol2 Use Fresh Substrate In-situ Generation cause2->sol2 Yes sol3 Consider HWE Reaction cause3->sol3 Yes poor_stereo Poor E/Z Ratio check_stereo->poor_stereo No good_stereo Desired Stereoisomer check_stereo->good_stereo Yes cause4 Incorrect Ylide Type? poor_stereo->cause4 purification Proceed to Purification good_stereo->purification sol4 Match Ylide to desired (Z)-alkene -> non-stabilized (E)-alkene -> stabilized cause4->sol4 Yes

Caption: Troubleshooting workflow for the Wittig reaction.

Stereoselectivity_Logic start Desired Alkene Stereochemistry? z_alkene (Z)-Alkene (cis) start->z_alkene Z e_alkene (E)-Alkene (trans) start->e_alkene E ylide1 Use Non-Stabilized Ylide (R = alkyl, H) z_alkene->ylide1 ylide2 Use Stabilized Ylide (R = EWG, e.g., -CO2Et) e_alkene->ylide2 cond1 Low Temperature (-78 °C) Li+ Salts (optional) ylide1->cond1 cond2 Room Temperature or Heat Schlosser Modification (alt.) ylide2->cond2

Caption: Logic for selecting ylide type based on desired stereochemistry.

References

Technical Support Center: Enhancing Stereoselectivity in Latanoprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity during the synthesis of Latanoprost (B1674536).

Frequently Asked Questions (FAQs)

Q1: What are the critical stereocenters in Latanoprost, and why are they important?

A1: Latanoprost has several chiral centers, with the stereochemistry at C-11, C-12, and C-15 being crucial for its biological activity as a prostaglandin (B15479496) F2α analog. The desired stereoisomer is the 15(R)-epimer. Inversion of the hydroxyl group at the C-15 position to the 15(S)-epimer results in a significant reduction in therapeutic efficacy.[1] Therefore, controlling the stereochemistry at these centers is a primary objective in Latanoprost synthesis.

Q2: What are the common synthetic strategies to control the stereochemistry in Latanoprost synthesis?

A2: The most common strategies revolve around the use of a chiral building block, the Corey lactone, which already possesses the correct stereochemistry for the cyclopentane (B165970) core. Key strategies include:

  • Stereoselective Reduction: The reduction of the C-15 ketone on the ω-side chain is a critical step. Chiral reducing agents are employed to favor the formation of the desired 15(R)-hydroxyl group.[1]

  • Organocatalysis: Asymmetric organocatalysis can be used to construct the chiral cyclopentanone (B42830) core with high diastereo- and enantioselectivity, providing an alternative to starting from the Corey lactone.[2][3]

  • Chemoenzymatic Synthesis: Enzymatic reactions, such as stereoselective reductions, offer a highly specific method for setting key stereocenters.[4]

  • Substrate Control: Existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions.

Q3: Which analytical methods are recommended for determining the stereoisomeric purity of Latanoprost?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying Latanoprost and its stereoisomers.[2][5][6] Specific chiral columns or normal-phase columns with specific mobile phases can effectively separate the 15(R) and 15(S) epimers, as well as the 5,6-trans isomer.[2][6]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of the C-15 Ketone

Symptom: HPLC analysis shows a significant peak corresponding to the 15(S)-Latanoprost epimer.

Possible Causes and Solutions:

Possible CauseRecommended Action
Non-selective reducing agent: Using achiral reducing agents like sodium borohydride (B1222165) will result in a racemic mixture at the C-15 position.Employ a stereoselective reducing agent. L-selectride® is commonly used for this reduction.[1] Another highly effective option is (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl).[7]
Suboptimal reaction temperature: The stereoselectivity of many reductions is highly temperature-dependent.Maintain a low reaction temperature, typically between -78°C and -20°C, depending on the chosen reagent.[7]
Incorrect solvent: The solvent can influence the transition state of the reduction, affecting stereoselectivity.Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reductions. Ensure the solvent is anhydrous.
Epimerization of the C-15 hydroxyl group: The 15(R)-hydroxyl group can be prone to inversion under certain conditions.Judicious use of a diol intermediate for double bond reduction prior to hydroxyl protection can inhibit the inversion of the chiral center at the C-15 position.[8]

Quantitative Data on C-15 Ketone Reduction:

Reducing AgentTemperatureDiastereomeric Excess (de)Reference
(-)-B-chlorodiisopinocamphenylborane-23°C to -25°C>95% (favoring 15R)[7]
L-selectride®-78°CHigh, but specific de not always reported[1]
Yeast (Pichia anomala)28°C97% de[4]
Issue 2: Undesired (Z)-Isomer Formation in the Horner-Wadsworth-Emmons (HWE) Reaction

Symptom: Formation of the (Z)-isomer of the α,β-unsaturated ester instead of the desired (E)-isomer during the introduction of the α-chain.

Possible Causes and Solutions:

Possible CauseRecommended Action
Reaction conditions favoring the (Z)-isomer: Standard HWE conditions typically favor the (E)-isomer. However, certain modifications can lead to the (Z)-isomer.Use standard HWE conditions with sodium hydride as the base in an aprotic solvent like THF or DME.[9]
Structure of the phosphonate (B1237965) ylide: The substituents on the phosphonate can influence the E/Z selectivity.Unmodified phosphonates generally give high E-selectivity. For specific cases requiring Z-selectivity, Still-Gennari conditions using bis(2,2,2-trifluoroethyl) phosphonates can be employed.

Quantitative Data on HWE Reaction Stereoselectivity:

ReactionStereoselectivityYieldReference
Horner-Wadsworth-EmmonsPredominantly (E)-isomer~90%[10][11]
Wittig ReactionCan be tuned for (Z)-isomerVariable[10]
Issue 3: Low Enantioselectivity in the Synthesis of the Cyclopentane Core

Symptom: Formation of a racemic or enantiomerically impure cyclopentanone precursor when not starting from Corey lactone.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inefficient chiral catalyst: The choice and loading of the organocatalyst are critical for high enantioselectivity.Use a well-established organocatalyst such as a diphenylprolinol silyl (B83357) ether for domino Michael/Michael reactions.[8]
Suboptimal reaction conditions: Temperature, solvent, and additives can significantly impact the enantiomeric excess (ee).Optimize reaction conditions. For example, in some organocatalytic reactions, the presence of an additive like p-nitrophenol can improve selectivity.

Quantitative Data on Asymmetric Synthesis of Corey Lactone Precursor:

CatalystReactionEnantiomeric Excess (ee)Reference
Diphenylprolinol silyl etherDomino Michael/Michael reaction>99%[8][9]
Krische allylationAsymmetric allylation for C-15 control96%[1]

Experimental Protocols

Protocol 1: Stereoselective Reduction of the C-15 Ketone using (-)-B-chlorodiisopinocamphenylborane

This protocol is adapted from a patented procedure for the synthesis of Latanoprost.[7]

  • Dissolve the enone precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to between -23°C and -25°C.

  • Slowly add a solution of (-)-B-chlorodiisopinocamphenylborane (1.5 to 2 equivalents) in anhydrous THF dropwise, maintaining the temperature below -20°C.

  • Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) at the reaction temperature.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Work up the reaction mixture by adding a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography on silica (B1680970) gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction for α-Chain Installation

This is a general protocol for the HWE reaction in prostaglandin synthesis.[10]

  • To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethoxyethane (DME) under an inert atmosphere, add a solution of the appropriate phosphonate (1.1 equivalents) in DME dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate anion to 0°C and add a solution of the Corey aldehyde derivative (1 equivalent) in DME dropwise.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_corey_lactone_route Corey Lactone Route Corey_Lactone Corey Lactone (Chiral Precursor) Oxidation Oxidation to Corey Aldehyde Corey_Lactone->Oxidation HWE Horner-Wadsworth-Emmons Reaction (α-chain) Oxidation->HWE Reduction Stereoselective Reduction of C-15 Ketone (ω-chain) HWE->Reduction Deprotection Deprotection Reduction->Deprotection Latanoprost Latanoprost Deprotection->Latanoprost

Caption: A simplified workflow of Latanoprost synthesis via the Corey lactone route.

troubleshooting_c15_reduction Start Low Diastereoselectivity at C-15 Check_Reagent Is the reducing agent stereoselective? Start->Check_Reagent Use_Selective_Reagent Use L-selectride or (-)-DIP-Cl Check_Reagent->Use_Selective_Reagent No Check_Temp Is the reaction temperature optimal? Check_Reagent->Check_Temp Yes Use_Selective_Reagent->Check_Temp Optimize_Temp Lower temperature (e.g., -78°C) Check_Temp->Optimize_Temp No Check_Epimerization Could epimerization be occurring? Check_Temp->Check_Epimerization Yes Optimize_Temp->Check_Epimerization Modify_Strategy Consider diol protection strategy Check_Epimerization->Modify_Strategy Yes End Improved Stereoselectivity Check_Epimerization->End No Modify_Strategy->End

Caption: Troubleshooting decision tree for low stereoselectivity at the C-15 position.

References

Reducing impurities in the purification of Latanoprost lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Latanoprost lactone diol. Our aim is to help you reduce impurities and improve the overall quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: During the synthesis and purification of this compound, you are likely to encounter several types of impurities:

  • Diastereomers: The most significant impurities are often diastereomers, particularly the 15(S)-epimer of Latanoprost and the 5,6-trans-isomer. The formation of the 15(S)-epimer can occur during the reduction of the C-15 ketone if the process is not sufficiently stereoselective.

  • Degradation Products: Latanoprost and its intermediates can degrade under certain conditions, such as extreme pH, heat, and oxidation[1]. Latanoprost acid is a common degradation product formed through hydrolysis[2].

  • Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, and residual solvents used in the synthesis and purification steps.

Q2: I am observing a higher than expected level of the 15(S)-epimer in my purified this compound. What could be the cause and how can I minimize it?

A2: The formation of the 15(S)-epimer is a common challenge and is primarily due to a lack of complete stereoselectivity during the reduction of the C-15 ketone group in the Latanoprost synthesis pathway.

  • Cause: The choice of reducing agent and the reaction conditions (temperature, solvent) play a crucial role in determining the stereochemical outcome of the reduction. Non-selective reduction will lead to a mixture of the desired (15R) and the undesired (15S) epimers.

  • Troubleshooting:

    • Optimize the Reduction Step: Ensure that the reducing agent used is highly stereoselective. L-selectride is commonly used for this purpose. Maintain strict control over the reaction temperature, as lower temperatures often favor higher selectivity.

    • Purification of Intermediates: It is critical to effectively purify the intermediates prior to the final steps. Techniques like column chromatography can be employed to separate the 15(S)-epimer from the desired 15(R)-isomer.

Q3: My purified this compound shows the presence of residual solvents. How can I effectively remove them?

A3: Residual solvents are a common process-related impurity. Their removal is crucial to meet regulatory requirements.

  • Cause: Solvents used during synthesis and purification can become trapped in the final product, especially if it is a viscous oil or a solid with a complex crystal lattice.

  • Troubleshooting:

    • Drying under High Vacuum: The most common method for removing residual solvents is drying the purified product under high vacuum. The temperature should be carefully controlled to avoid degradation of the this compound.

    • Solvent Exchange: In some cases, dissolving the product in a low-boiling point solvent in which it is highly soluble and then re-evaporating can help to azeotropically remove more stubborn, higher-boiling point solvents.

    • Recrystallization: If the this compound is a solid, recrystallization from an appropriate solvent system can be a very effective method for removing trapped solvents.

Q4: I am having difficulty separating the desired this compound from a closely related impurity using silica (B1680970) gel chromatography. What can I do to improve the separation?

A4: Achieving good separation of closely related compounds, such as diastereomers, can be challenging. Here are some strategies to improve your chromatographic purification:

  • Optimize the Solvent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or isopropanol. You may need to screen various solvent ratios to find the optimal conditions for separation. Sometimes, adding a small amount of a third solvent can improve resolution.

  • Use a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (acidic, neutral, or basic) or reverse-phase silica (like C18) can offer different selectivity and may resolve your compounds.

  • Employ Flash Chromatography: Flash chromatography, which uses pressure to increase the flow rate, can often provide better separation than traditional gravity chromatography.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can be very effective for separating compounds with different polarities.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the purification of this compound.

Problem 1: Low Yield of Purified this compound
Possible Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion before starting the purification process.
Degradation of Product on Silica Gel Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Product Loss During Extraction Ensure the pH of the aqueous phase is optimized for the extraction of your compound. Perform multiple extractions with a smaller volume of organic solvent for better efficiency.
Inefficient Elution from Chromatography Column If the product is not eluting from the column, the solvent system may be too non-polar. Gradually increase the polarity of the eluent.
Co-elution with Impurities If the desired product is co-eluting with impurities, leading to loss during fraction cutting, re-optimize the chromatography conditions (solvent system, stationary phase) for better separation.
Problem 2: Presence of Diastereomeric Impurities in the Final Product
Possible Cause Recommended Action
Non-Stereoselective Reduction Re-evaluate the reduction step in the synthesis. Ensure the use of a highly stereoselective reducing agent and strict temperature control.
Poor Chromatographic Resolution Optimize the column chromatography conditions. A longer column, a shallower solvent gradient, or a different stationary phase may be required to separate the diastereomers.
Overloading the Chromatography Column Overloading the column can lead to poor separation. Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Inaccurate Fraction Collection Monitor the fractions closely using a sensitive analytical technique (e.g., TLC, HPLC) to ensure accurate collection of the desired product fractions and exclusion of the impurity-containing fractions.

Data Presentation

Table 1: Common Impurities in Latanoprost Synthesis
Impurity NameTypeTypical Method of Detection
15(S)-LatanoprostDiastereomerHPLC[3]
5,6-trans-LatanoprostGeometric IsomerHPLC[3]
Latanoprost AcidDegradation ProductHPLC, LC-MS[2]
15-keto-LatanoprostDegradation ProductHPLC, LC-MS
Residual Solvents (e.g., Heptane, Ethyl Acetate)Process-RelatedGas Chromatography (GC)
Triphenylphosphine oxide (TPPO)Process-RelatedHPLC
Table 2: Example HPLC Method Parameters for Impurity Profiling
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[4]
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography for the Purification of this compound

This protocol is a general guideline and may need to be optimized for your specific crude product mixture.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Heptane (or Hexane) and Ethyl Acetate (HPLC grade)

  • Flash chromatography column and system

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it in various ratios of Heptane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the this compound and good separation from impurities.

  • Column Packing:

    • Select a column size appropriate for the amount of crude product to be purified.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (Heptane).

    • Carefully pour the slurry into the column and allow it to pack evenly.

    • Pass several column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Diagram 1: General Workflow for Purification of this compound

G cluster_0 Purification Workflow Crude Product Crude Product Solvent System Optimization (TLC) Solvent System Optimization (TLC) Crude Product->Solvent System Optimization (TLC) Column Chromatography Column Chromatography Solvent System Optimization (TLC)->Column Chromatography Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Column Chromatography->Fraction Analysis (TLC/HPLC) Pure Fractions Pooling Pure Fractions Pooling Fraction Analysis (TLC/HPLC)->Pure Fractions Pooling Solvent Evaporation Solvent Evaporation Pure Fractions Pooling->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound

Caption: A generalized workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Impurity Reduction

G cluster_1 Troubleshooting Impurities Impurity Detected Impurity Detected Identify Impurity Type Identify Impurity Type Impurity Detected->Identify Impurity Type Diastereomer Diastereomer Identify Impurity Type->Diastereomer Isomer? Degradation Product Degradation Product Identify Impurity Type->Degradation Product Degradant? Process-Related Process-Related Identify Impurity Type->Process-Related Other? Optimize Chromatography Optimize Chromatography Diastereomer->Optimize Chromatography Modify Reaction Conditions Modify Reaction Conditions Degradation Product->Modify Reaction Conditions Improve Workup/Drying Improve Workup/Drying Process-Related->Improve Workup/Drying

Caption: A decision tree for troubleshooting common impurities.

References

Technical Support Center: Latanoprost Generic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with generic latanoprost (B1674536) formulations during their experiments.

Troubleshooting Guide

This guide addresses common stability-related problems observed in generic latanoprost formulations and provides systematic approaches to identify and resolve them.

Issue 1: Lower than expected potency of latanoprost in a generic formulation.

  • Question: My analysis of a generic latanoprost ophthalmic solution shows a significantly lower concentration of the active pharmaceutical ingredient (API) than the label claim. What are the potential causes and how can I investigate this?

  • Answer: A lower than expected potency of latanoprost can stem from several factors, primarily related to chemical degradation and formulation issues. Latanoprost is susceptible to degradation under various conditions, including exposure to heat, light, and extreme pH.[1][2] Additionally, certain excipients and packaging materials can influence its stability.

    Troubleshooting Steps:

    • Verify Analytical Method: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), is validated for accuracy and precision.[3] Run a freshly prepared standard of known concentration to confirm system suitability.

    • Assess Storage Conditions: Confirm that the generic latanoprost formulation has been stored according to the manufacturer's instructions, which typically specify refrigeration at 2-8°C for unopened bottles and protection from light.[4][5] Once opened, it may be stored at room temperature (up to 25°C) for a specified period, often up to 6 weeks.[4][6] Latanoprost is known to be unstable at elevated temperatures.[3][7] For instance, at 50°C, a 10% degradation can occur in approximately 8.25 days.[3]

    • Investigate Formulation Components: Review the excipients listed for the generic formulation. While designed to be inert, some excipients may interact with latanoprost or fail to provide adequate buffering, leading to pH shifts that can accelerate hydrolysis.[8]

    • Examine Packaging: The type of packaging is a critical factor. Formulations in thermally sealed, gas-tight containers tend to exhibit better stability by preventing oxidation.[1][2] Latanoprost can also be absorbed into certain types of plastic containers.[2]

    • Perform Forced Degradation Studies: To understand the degradation profile, subject the formulation to stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) as per ICH guidelines.[9][10] This will help identify the primary degradation pathways and products.

Issue 2: Presence of unknown peaks during chromatographic analysis.

  • Question: I am observing unexpected peaks in the chromatogram of a generic latanoprost sample. How can I identify these impurities and determine their source?

  • Answer: The presence of unknown peaks indicates the formation of degradation products or the presence of process-related impurities.[11] Common degradation products of latanoprost include latanoprost acid (impurity H) and 15-keto-latanoprost.[9][12]

    Troubleshooting Steps:

    • Characterize the Impurities: Utilize mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.[1][2] This information can help in proposing potential structures for the degradation products. Known impurities of latanoprost have been identified with m/z values such as 390.2, 388.5, and 430.6.[2]

    • Review Degradation Pathways: Latanoprost is an isopropyl ester prodrug that hydrolyzes to the biologically active latanoprost acid.[9][12] This is a common degradation pathway. Oxidation and photodegradation can also lead to the formation of other impurities.[2][3]

    • Compare with Reference Standards: If available, inject reference standards of known latanoprost impurities to compare retention times and confirm the identity of the observed peaks.[13]

    • Evaluate Formulation and Storage: As with low potency, the formulation's excipients, pH, and storage conditions can significantly impact the formation of degradation products.[14][15] Exposure to light, especially UV-B radiation, can cause rapid degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of latanoprost in generic eye drops?

A1: The primary factors influencing latanoprost stability are:

  • Temperature: Latanoprost is thermolabile and should be stored under refrigerated conditions (2-8°C) before opening.[4][5] Studies have shown significant degradation at higher temperatures.[3][16]

  • Light: Exposure to light, particularly UV radiation, can lead to rapid degradation.[3][17] Formulations should be protected from light.[4]

  • pH: Extreme pH conditions can cause significant degradation of latanoprost.[1][2] Ophthalmic solutions are typically buffered to maintain a stable pH.[4]

  • Oxidation: Latanoprost can be susceptible to oxidation.[1][2] Packaging that minimizes oxygen exposure, such as thermally sealed gas-tight containers, can improve stability.[1][2]

  • Packaging Material: Latanoprost can be absorbed by certain plastic containers, and the type of packaging can affect its stability.[2]

Q2: Are there significant differences in stability between the innovator product (Xalatan®) and generic formulations?

A2: Yes, studies have shown variability in the stability and concentration of latanoprost among different generic formulations when compared to the innovator product. Some generic formulations have been found to have an overage of latanoprost, potentially to compensate for expected degradation.[1][2] Differences in packaging, such as the use of thermally sealed gas-tight containers, have been identified as a key factor in the stability of some generics.[1][2]

Q3: What are the common degradation products of latanoprost?

A3: The most common degradation product is latanoprost acid (also known as impurity H), which is formed by the hydrolysis of the isopropyl ester.[9][12] Another known degradation product is 15-keto-latanoprost .[9] Other impurities can be formed through oxidative and photolytic pathways.[2]

Q4: What are the recommended storage conditions for generic latanoprost formulations?

A4: Unopened bottles should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[4][5] After opening, the bottle can typically be stored at room temperature, up to 25°C (77°F), for up to 6 weeks.[4][6] However, it is crucial to follow the specific storage instructions provided by the manufacturer of the generic product, as formulations can differ.[18][19]

Q5: How can the stability of a latanoprost formulation be improved?

A5: The stability of latanoprost formulations can be enhanced through several approaches:

  • Use of Stabilizing Excipients: Non-ionic surfactants and cyclodextrins can form micelles or inclusion complexes with latanoprost, which can protect it from hydrolysis and adsorption to the container.[14][20][21]

  • Optimized Packaging: Using packaging that protects from light and minimizes oxygen exposure, such as thermally sealed gas-tight containers, is crucial.[1][2]

  • Strict Temperature Control: Maintaining the recommended storage temperatures throughout the product's lifecycle is essential.[3]

Data Presentation

Table 1: Summary of Latanoprost Degradation under Forced Stress Conditions

Stress ConditionDuration% Decrease in Latanoprost Concentration (Mean ± SD)Reference
Acid (5 M HCl)4 hoursSignificant degradation reported[2]
Alkali (5 M NaOH)4 hoursSignificant degradation reported[2]
Oxidation (30% H₂O₂)6 hoursSignificant degradation reported[2]
White Light24 hoursSignificant degradation reported[2]
Heat (40°C)48 hoursSignificant degradation reported[2]
Heat (50°C)8.25 days10% degradation (t₉₀)[3]
Heat (70°C)1.32 days10% degradation (t₉₀)[3]

Table 2: Latanoprost Content in Various Generic Formulations from a Comparative Study

FormulationLatanoprost Content (% of Label Claim)Reference
Generic 190 - 330% (range observed across 7 generics)[1][2]
Xalatan® (Innovator)97%[1][2]

Note: The wide range in generic formulations highlights the variability that can be encountered.

Experimental Protocols

1. Protocol for HPLC Analysis of Latanoprost

This protocol is a general guideline based on methods cited in the literature.[20][22] Specific parameters may need to be optimized for your system and formulation.

  • Objective: To quantify the amount of latanoprost in an ophthalmic solution.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[20]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate) with an adjusted acidic pH (e.g., pH 3.0). A common ratio is 60:40 or 70:30 (v/v) acetonitrile:buffer.[20][22]

  • Flow Rate: 1.0 mL/min.[20]

  • Injection Volume: 20 µL.[20]

  • Detection Wavelength: 210 nm.[10][20]

  • Column Temperature: 25°C.[20]

  • Procedure:

    • Prepare a standard stock solution of latanoprost of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by diluting the ophthalmic solution to fall within the calibration range.

    • Inject the standards and the sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of latanoprost in the sample by interpolating its peak area from the calibration curve.

2. Protocol for Forced Degradation Study

This protocol follows the principles outlined in ICH guidelines.[9][10]

  • Objective: To investigate the degradation profile of latanoprost under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Treat the latanoprost solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time.

    • Alkaline Hydrolysis: Treat the latanoprost solution with a base (e.g., 0.1 M NaOH) at room temperature for a specified time.

    • Oxidative Degradation: Treat the latanoprost solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: Store the latanoprost solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the latanoprost solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (as described above) to quantify the remaining latanoprost and the formation of degradation products.

Mandatory Visualizations

Latanoprost_Mechanism_of_Action Latanoprost Latanoprost (Isopropyl Ester Prodrug) Cornea Cornea Latanoprost->Cornea Topical Administration LatanoprostAcid Latanoprost Acid (Active Drug) Cornea->LatanoprostAcid Hydrolysis by Esterases Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) LatanoprostAcid->FP_Receptor Binds to UveoscleralOutflow Increased Uveoscleral Outflow FP_Receptor->UveoscleralOutflow Activates LoweredIOP Lowered Intraocular Pressure (IOP) UveoscleralOutflow->LoweredIOP Leads to

Caption: Latanoprost's mechanism of action for lowering intraocular pressure.

Latanoprost_Degradation_Pathway Latanoprost Latanoprost Hydrolysis Hydrolysis (Acid/Base) Latanoprost->Hydrolysis Oxidation Oxidation Latanoprost->Oxidation Photodegradation Photodegradation (UV Light) Latanoprost->Photodegradation LatanoprostAcid Latanoprost Acid (Impurity H) Hydrolysis->LatanoprostAcid KetoLatanoprost 15-Keto-Latanoprost Oxidation->KetoLatanoprost OtherImpurities Other Oxidation & Photo-Impurities Photodegradation->OtherImpurities

Caption: Major degradation pathways of latanoprost.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Sample Generic Latanoprost Formulation Acid Acid Sample->Acid Base Base Sample->Base Oxidation Oxidation Sample->Oxidation Heat Heat Sample->Heat Light Light Sample->Light HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS/MS (for unknowns) HPLC->LCMS If unknown peaks Quantification Quantify Latanoprost & Degradants HPLC->Quantification Identification Identify Impurities LCMS->Identification Report Stability Report Quantification->Report Identification->Report

Caption: Workflow for latanoprost stability indicating assay development.

References

Technical Support Center: Latanoprost Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Latanoprost (B1674536) production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of Latanoprost.

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for Side-Chain Addition

  • Question: We are experiencing significantly lower than expected yields (under 50%) during the Horner-Wadsworth-Emmons reaction to attach the ω-side chain to the Corey lactone aldehyde derivative. What are the potential causes and solutions?

  • Answer: Low yields in this critical step are a common challenge. Here are several factors to investigate:

    • Incomplete Aldehyde Formation: The oxidation of the primary alcohol on the Corey lactone to the aldehyde is a sensitive step. Incomplete conversion will naturally lead to lower yields in the subsequent HWE reaction.

      • Recommendation: Ensure complete oxidation by carefully monitoring the reaction with Thin Layer Chromatography (TLC). Re-evaluate your oxidizing agent and reaction conditions (e.g., temperature, reaction time).

    • Suboptimal Base and Reaction Conditions: The choice and handling of the base for generating the phosphonate (B1237965) ylide are critical.

      • Recommendation: Sodium hydride (NaH) is commonly used. Ensure it is fresh and handled under strictly anhydrous conditions. The reaction temperature should be carefully controlled, typically starting at 0°C.

    • Purity of Reactants: The purity of the dimethyl (2-oxo-4-phenylbutyl)phosphonate is crucial for a clean reaction.

      • Recommendation: Purify the phosphonate reagent before use, for example, by fractional distillation under reduced pressure.

    • Side Reactions: The aldehyde intermediate can be unstable, leading to side product formation.

      • Recommendation: Use the aldehyde solution immediately after it is prepared and purified. Minimize the time between the oxidation and the HWE reaction.

Issue 2: Poor Separation of Latanoprost from its Isomers during HPLC Purification

  • Question: We are struggling to achieve baseline separation of Latanoprost from its 15(S)-isomer and 5,6-trans-isomer using preparative HPLC. This is leading to impure fractions and significant product loss. How can we improve the separation?

  • Answer: The separation of these closely related isomers is a well-documented challenge in Latanoprost purification. Consider the following troubleshooting steps:

    • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for these isomers.

      • Recommendation: An amino (NH2) column often provides better separation for Latanoprost and its isomers. Chiral columns can also be effective but may be less practical for large-scale purification due to cost.

    • Mobile Phase Composition: The mobile phase composition is a critical parameter for achieving the necessary resolution.

      • Recommendation: For an NH2 column, a mobile phase consisting of a mixture of heptane, 2-propanol, and acetonitrile (B52724) (e.g., 93:6:1 v/v) with a small amount of water has been shown to be effective.[1][2] You will likely need to optimize the ratios for your specific column and system.

    • Column Overload: Injecting too much sample onto the column will lead to broad, overlapping peaks.

      • Recommendation: Reduce the injection volume or the concentration of the sample. Develop a loading study to determine the maximum sample load that still allows for adequate separation.

    • Flow Rate and Temperature: These parameters can influence the separation efficiency.

      • Recommendation: Optimize the flow rate to balance separation time and resolution. Also, controlling the column temperature can sometimes improve peak shape and selectivity.

Issue 3: High Levels of Latanoprost Acid Impurity in the Final Product

  • Question: Our final Latanoprost active pharmaceutical ingredient (API) shows levels of Latanoprost acid (Impurity H) that are above the acceptable limits. What are the likely sources of this impurity and how can we control it?

  • Answer: Latanoprost acid is a common degradation product formed by the hydrolysis of the isopropyl ester of Latanoprost. Its presence can indicate issues with the work-up, purification, or storage conditions.

    • pH Excursions during Work-up and Purification: Exposure to acidic or alkaline conditions can catalyze the hydrolysis of the ester.

      • Recommendation: Carefully control the pH during all aqueous work-up and purification steps. Use appropriate buffer systems to maintain a pH where Latanoprost is most stable.

    • Elevated Temperatures: Latanoprost is sensitive to heat, which can accelerate hydrolysis.

      • Recommendation: Avoid excessive temperatures during solvent removal and other processing steps. Use techniques like rotary evaporation under reduced pressure at moderate temperatures.

    • Inappropriate Storage Conditions: Storing the purified Latanoprost or its solutions at ambient temperature for extended periods can lead to degradation.

      • Recommendation: Store the final product and any intermediate solutions at refrigerated temperatures (2-8 °C) and protected from light.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What are the most common impurities encountered during Latanoprost synthesis?

    • A1: Besides the desired (15R)-Latanoprost, several process-related impurities can form. These include stereoisomers like 15(S)-Latanoprost (Impurity E) and the 5,6-trans-isomer of Latanoprost (Impurity F), as well as other related substances.[1][2] The specific impurity profile will depend on the synthetic route employed.

  • Q2: Is preparative HPLC the only option for large-scale purification of Latanoprost?

    • A2: While preparative HPLC is a common and effective method for achieving the high purity required for an API, it can be expensive and time-consuming at a large scale. Other chromatographic techniques, such as flash chromatography, may be used for intermediate purification steps. The choice of purification strategy often involves a cost-benefit analysis considering the required purity, yield, and throughput.

Stability & Formulation

  • Q3: What are the critical factors affecting the stability of Latanoprost?

    • A3: Latanoprost is sensitive to several factors that can cause degradation. These include extreme pH conditions, oxidation, light, and heat.[3][4]

  • Q4: Why is my Latanoprost solution showing a decrease in concentration over time, even when stored in the dark?

    • A4: Besides degradation, Latanoprost is known to adsorb to the surfaces of some plastic containers. This can lead to a decrease in the effective concentration of the solution. The use of appropriate packaging materials is crucial to mitigate this issue.

Analytical Methods

  • Q5: What is a suitable starting point for developing an HPLC method for Latanoprost impurity profiling?

    • A5: A common approach is to use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol.[5][6] UV detection at around 210 nm is typically used. For separating isomers, a normal-phase method with an amino column might be more suitable.[1][2]

  • Q6: I am observing peak tailing for the Latanoprost peak in my HPLC analysis. What could be the cause?

    • A6: Peak tailing in HPLC can have several causes. For Latanoprost, it could be due to secondary interactions with the stationary phase, especially if there are exposed silanol (B1196071) groups. Other potential causes include column overload, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase. Using a well-end-capped column and ensuring the mobile phase pH is appropriate can help mitigate this.

Quantitative Data Summary

Table 1: Latanoprost Degradation Under Forced Stress Conditions

Stress ConditionDurationApproximate % Decrease in Latanoprost Concentration
Acid (5 M HCl)4 hours~20%
Alkali (5 M NaOH)4 hours~35%
Oxidation (30% H₂O₂)6 hours~50%
White Light24 hours~15%
Heat (40°C)48 hours~10%

Data synthesized from a study on Latanoprost stability.[3]

Table 2: Thermal Degradation Rate of Latanoprost

TemperatureDegradation Rate (μg/mL/day)
27°CStable
37°C0.15
50°C0.29

Data from a study simulating daily use and thermal stress.[7]

Experimental Protocols

Protocol 1: HPLC Analysis of Latanoprost and its Isomers

This protocol is a starting point for the analysis of Latanoprost and its common isomers, 15(S)-Latanoprost and 5,6-trans-Latanoprost.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Luna NH2, 5 µm, 250 mm x 4.6 mm.[2]

    • Mobile Phase: n-heptane:2-propanol:acetonitrile (93:6:1 v/v) with 0.5 mL/L water.[2]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the Latanoprost sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks based on the retention times of reference standards for Latanoprost and its isomers.

  • System Suitability:

    • The resolution between the Latanoprost peak and the peaks of its isomers should be greater than 1.5.

Protocol 2: Forced Degradation Study of Latanoprost

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Latanoprost.

  • Materials:

    • Latanoprost solution of known concentration.

    • Hydrochloric acid (HCl) solution (e.g., 5 M).

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M).

    • Hydrogen peroxide (H₂O₂) solution (e.g., 30%).

    • Photostability chamber.

    • Oven.

  • Procedure:

    • Acid Degradation: Mix the Latanoprost solution with the HCl solution and keep it at room temperature for a specified period (e.g., 4 hours). Neutralize the solution before analysis.

    • Alkaline Degradation: Mix the Latanoprost solution with the NaOH solution and keep it at room temperature for a specified period (e.g., 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the Latanoprost solution with the H₂O₂ solution and keep it at room temperature for a specified period (e.g., 6 hours).

    • Photodegradation: Expose the Latanoprost solution to white light in a photostability chamber for a specified period (e.g., 24 hours).

    • Thermal Degradation: Place the Latanoprost solution in an oven at a specified temperature (e.g., 40°C) for a specified period (e.g., 48 hours).

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (such as the one described in Protocol 1).

    • Calculate the percentage degradation of Latanoprost in each condition compared to the control.

Visualizations

Latanoprost_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_purification Purification Corey_Lactone Corey Lactone Diol Oxidation Oxidation Corey_Lactone->Oxidation Aldehyde Corey Aldehyde Oxidation->Aldehyde HWE_Reaction Horner-Wadsworth-Emmons Reaction Aldehyde->HWE_Reaction Enone_Intermediate Enone Intermediate HWE_Reaction->Enone_Intermediate Reduction Reduction Enone_Intermediate->Reduction Protected_Latanoprost Protected Latanoprost Reduction->Protected_Latanoprost Deprotection Deprotection Protected_Latanoprost->Deprotection Crude_Latanoprost Crude Latanoprost Deprotection->Crude_Latanoprost Preparative_HPLC Preparative HPLC Crude_Latanoprost->Preparative_HPLC Pure_Latanoprost Pure Latanoprost API Preparative_HPLC->Pure_Latanoprost

Caption: A simplified workflow of Latanoprost synthesis and purification.

Impurity_Formation_Pathway Latanoprost Latanoprost Isomerization Isomerization (Synthesis/Storage) Latanoprost->Isomerization Hydrolysis Hydrolysis (pH, Heat) Latanoprost->Hydrolysis Oxidation Oxidation Latanoprost->Oxidation Isomer_Impurities 15(S)-Isomer 5,6-trans-Isomer Isomerization->Isomer_Impurities Acid_Impurity Latanoprost Acid Hydrolysis->Acid_Impurity Oxidation_Products Oxidation Products Oxidation->Oxidation_Products

Caption: Common pathways for the formation of Latanoprost impurities.

HPLC_Troubleshooting_Logic Problem HPLC Peak Problem (e.g., Peak Tailing) Check_Overload Is the column overloaded? Problem->Check_Overload Reduce_Load Reduce sample load/ concentration Check_Overload->Reduce_Load Yes Check_Column Is the column appropriate? Check_Overload->Check_Column No Resolved Problem Resolved Reduce_Load->Resolved Change_Column Consider alternative stationary phase (e.g., NH2) Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Change_Column->Resolved Optimize_MP Adjust solvent ratios, pH, or additives Check_Mobile_Phase->Optimize_MP No Check_System Check for system issues (voids, leaks, dead volume) Check_Mobile_Phase->Check_System Yes Optimize_MP->Resolved Check_System->Resolved

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

References

Optimizing dosage and administration of Latanoprost for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage and administration of Latanoprost (B1674536) for experimental use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during research with Latanoprost.

Question Possible Cause(s) Troubleshooting Steps
Why am I not observing the expected reduction in intraocular pressure (IOP)? Inconsistent Dosing, Improper Administration Technique, Drug Degradation, Animal Model Variability, Incorrect Dosage1. Verify Dosing Schedule: Latanoprost is typically most effective with once-daily administration, often in the evening.[1][2] Exceeding this frequency may paradoxically reduce its efficacy.[2] 2. Review Administration Technique: Ensure proper topical instillation. For animal studies, this may involve specific head positioning and ensuring the drop is fully delivered to the conjunctival sac. For humans, it's advised to wait at least 5 minutes between administering different ophthalmic drugs.[1] 3. Check Storage Conditions: Latanoprost is sensitive to temperature and light.[3][4] Unopened bottles should be refrigerated. Once opened, they can typically be stored at room temperature (up to 25°C or 77°F) for a limited period (e.g., 6 weeks), protected from light.[3][5] Degradation can occur at higher temperatures.[6] 4. Consider Species-Specific Responses: The IOP-lowering effect of Latanoprost can vary between species. For instance, its efficacy in cats may diminish over time.[7] 5. Re-evaluate Dosage: The effective dose can differ significantly between animal models. Refer to dose-response studies in your specific model (see --INVALID-LINK--).
I am observing significant conjunctival hyperemia (redness) in my animal subjects. How can I mitigate this? Common Side Effect, High Dosage, Formulation Irritants1. Acknowledge as a Common Side Effect: Conjunctival hyperemia is a known and frequent side effect of Latanoprost in both human and animal subjects.[1][8][9] 2. Adjust Dosage: If the hyperemia is severe, consider if a lower, yet still effective, dose can be used. Dose-response studies can help identify the optimal concentration. 3. Evaluate Formulation: The preservative benzalkonium chloride, present in many Latanoprost formulations, can contribute to ocular surface irritation.[1] If possible, consider using a preservative-free formulation for your studies.
The Latanoprost solution appears cloudy or contains particles. Can I still use it? Drug Degradation or Contamination1. Do Not Use: Any change in the appearance of the solution, such as cloudiness or the presence of particles, indicates potential degradation or contamination.[5] Using such a solution could lead to inaccurate results and potential harm to the research subjects. 2. Review Storage and Handling: Ensure that the drug is being stored according to the manufacturer's instructions and that aseptic techniques are being used during handling to prevent contamination.
My results are inconsistent across different experiments. What could be the cause? Variability in Drug Stability, Inconsistent Administration, Diurnal IOP Variation, Inaccurate IOP Measurement1. Ensure Consistent Drug Handling: Use Latanoprost from the same lot number if possible and ensure all aliquots are stored under identical conditions. 2. Standardize Administration: Develop a strict, standardized protocol for the administration of the eye drops to ensure each subject receives a consistent dose. 3. Account for Diurnal Rhythm: IOP can have a natural diurnal variation.[10] All IOP measurements should be taken at the same time of day to ensure comparability. 4. Calibrate and Validate Measurement Technique: Ensure the tonometer is properly calibrated and that the personnel performing the measurements are proficient in the technique to minimize variability.

Frequently Asked Questions (FAQs)

Formulation and Stability

  • What is the standard concentration of Latanoprost for research? The most common commercially available and clinically used concentration is 0.005% (50 µg/mL).[5] However, for research purposes, various concentrations have been tested, ranging from 0.00015% to 0.01% in mice.[11]

  • How should I store Latanoprost solutions? Unopened Latanoprost should be stored in a refrigerator (2°C to 8°C or 36°F to 46°F). After opening, it can typically be stored at room temperature (up to 25°C or 77°F) for up to 6 weeks, protected from light.[5] Latanoprost is susceptible to degradation from heat and UV light.[3][4]

  • What are the key components of a Latanoprost formulation? Besides the active pharmaceutical ingredient (Latanoprost), formulations often include a preservative (like benzalkonium chloride), solubilizing agents, buffering agents to adjust pH (typically to around 6.7), and agents to adjust tonicity.[12][13]

Dosage and Administration

  • What is the recommended dosing frequency? Once-daily administration is generally recommended and has been shown to be more effective than twice-daily dosing for IOP reduction.[1][14][15] Evening administration is often preferred.[1][2]

  • How long does it take for Latanoprost to take effect? The reduction in IOP typically begins 3 to 4 hours after administration, with the maximum effect seen between 8 to 12 hours.[1][2] The effect lasts for at least 24 hours.[1][16]

  • How do I convert human dosage to animal models? Direct conversion is not straightforward and requires allometric scaling based on body surface area. It is recommended to consult established protocols for the specific animal model. As a reference, a common approach uses a conversion factor (Km) which is the body weight (kg) divided by the body surface area (m²). The animal equivalent dose can be estimated from the human dose using these factors.[17] However, for topical administration, it is often more practical to refer to published studies on the specific animal model.

Mechanism and Effects

  • What is the mechanism of action of Latanoprost? Latanoprost is a prostaglandin (B15479496) F2α analog. It is a prodrug that is hydrolyzed to the active latanoprost acid in the cornea.[1][18] This active form is a selective FP receptor agonist.[16] It lowers IOP primarily by increasing the uveoscleral outflow of aqueous humor.[8][16][18] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle.[1]

  • What are the common side effects observed in animal studies? The most common side effect is conjunctival hyperemia (redness of the eye).[9] Miosis (constriction of the pupil) is also commonly observed in dogs and cats.[7] Other potential side effects include increased iris pigmentation and eyelash growth.[1][19]

Data Presentation

Table 1: Dose-Response of Latanoprost in Mice
ConcentrationTime Post-AdministrationMean IOP Change (%)Animal Model
0.00015%1 hour+8% ± 8%NIH Swiss mice
0.0025%1 hour+11% ± 8%NIH Swiss mice
0.0025%2 hoursSignificant DecreaseNIH Swiss mice
0.01%2 hours-14% ± 8% (Largest Decrease)NIH Swiss mice
Data synthesized from a study on NIH Swiss mice where a 2-μL topical instillation was applied.[11][20]
Table 2: Efficacy of Latanoprost in Different Species
SpeciesConcentrationDosing RegimenIOP ReductionTime to Max Effect
Human0.005%Once Daily22% - 39%8 - 12 hours
Cat (Glaucomatous)0.005%Single Dose~33% (up to 63% max)3 - 4 hours
Dog (Glaucomatous)0.005%Twice Dailyup to 60%Not Specified
Rat (Normotensive)0.005% (subcutaneous infusion)Continuous~20%Day 3
This table provides a comparative overview of Latanoprost's efficacy. Data is compiled from multiple sources.[2][7][10][21][22]

Experimental Protocols

Protocol 1: Topical Administration and IOP Measurement in Mice

Objective: To determine the effect of topically administered Latanoprost on intraocular pressure in mice.

Materials:

  • Latanoprost solution at desired concentrations (e.g., 0.0025%, 0.01%)

  • Vehicle control (e.g., Phosphate-Buffered Saline - PBS)

  • Micropipette (capable of delivering 2 µL)

  • Anesthetic agent (as per approved institutional animal care protocols)

  • Tonometer suitable for rodents (e.g., TonoLab) or a microneedle pressure transducer system

  • NIH Swiss mice[11][20]

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the laboratory environment according to institutional guidelines.

  • Baseline IOP Measurement (Optional but Recommended): Prior to treatment, measure the baseline IOP of all mice at a consistent time of day to account for diurnal variations.

  • Drug Administration:

    • Gently restrain the mouse.

    • Using a micropipette, topically instill 2 µL of the Latanoprost solution or vehicle into the conjunctival sac of one eye. The contralateral eye can serve as a control.[11][20]

    • Ensure the drop is fully delivered and not immediately blinked out.

  • Post-Administration Anesthesia and IOP Measurement:

    • At predetermined time points after administration (e.g., 1, 2, and 3 hours), anesthetize the mice.[11][20]

    • Position the anesthetized mouse securely for IOP measurement.

    • Measure the IOP in both the treated and control eyes using a calibrated tonometer or a microneedle transducer inserted into the anterior chamber.[11][20]

  • Data Analysis:

    • Calculate the change in IOP by comparing the pressure in the treated eye to the contralateral control eye or to its own baseline measurement.

    • Express the IOP change as a percentage or absolute difference in mmHg.

    • Perform statistical analysis to determine the significance of the observed changes.

Protocol 2: Evaluation of Latanoprost Stability

Objective: To assess the thermal stability of a Latanoprost formulation.

Materials:

  • Latanoprost ophthalmic solution in original containers

  • Temperature-controlled incubators set at various temperatures (e.g., 25°C, 37°C, 50°C)[6]

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvents and standards for HPLC analysis

Methodology:

  • Sample Preparation: Place unopened, commercially available bottles of Latanoprost into light-free, non-humidified incubators at the specified temperatures.[6]

  • Time Points: At designated time intervals (e.g., 3, 9, 15, 30 days), remove a bottle from each temperature condition for analysis.[6]

  • HPLC Analysis:

    • Prepare a standard curve using a Latanoprost stock solution of known concentration.

    • Dilute a sample from each test bottle to a concentration within the range of the standard curve.

    • Inject the samples into the HPLC system and measure the concentration of Latanoprost remaining.

  • Data Analysis:

    • Plot the concentration of Latanoprost versus time for each temperature.

    • Calculate the degradation rate at each temperature.

    • Determine the t90 (time for 10% degradation) to quantify the stability under different conditions.[3]

Visualizations

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MMP ↑ MMP Expression (e.g., MMP-2, MMP-3) Ca_PKC->MMP ECM_Remodeling Extracellular Matrix Remodeling MMP->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Model Acclimatization Drug_Prep Prepare Latanoprost & Vehicle Solutions Animal_Acclimatization->Drug_Prep Baseline_IOP Baseline IOP Measurement (Same time of day) Drug_Prep->Baseline_IOP Administration Topical Administration (e.g., 2µL to one eye) Baseline_IOP->Administration Time_Points Wait for Predetermined Time Points (e.g., 1, 2, 3h) Administration->Time_Points Anesthesia Anesthetize Animal Time_Points->Anesthesia IOP_Measure Measure IOP in Both Eyes Anesthesia->IOP_Measure Data_Calculation Calculate IOP Change (Treated vs. Control) IOP_Measure->Data_Calculation Stats Statistical Analysis Data_Calculation->Stats Conclusion Draw Conclusions Stats->Conclusion

References

How to minimize epimerization during Latanoprost synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during Latanoprost (B1674536) synthesis.

Troubleshooting Guide: Minimizing C15 Epimerization

Issue: High Levels of the 15(S)-Epimer Detected in the Final Product

The formation of the undesired 15(S)-epimer is a common challenge in Latanoprost synthesis, significantly impacting the final product's purity and biological activity.[1] The primary point of epimerization occurs during the reduction of the C15-ketone intermediate. This guide provides a systematic approach to troubleshoot and minimize the formation of this impurity.

Potential Cause Recommended Action Expected Outcome
Suboptimal Reducing Agent The choice of reducing agent is critical for achieving high stereoselectivity. L-selectride is a commonly used reagent that favors the formation of the desired 15(R)-alcohol.[1] Alternative chiral reducing agents, such as (-)-B-chlorodiisopinocamphenylborane (DIP-Cl), can also provide high diastereoselectivity.Increased diastereomeric ratio in favor of the 15(R)-epimer.
Incorrect Reaction Temperature The reduction of the C15-ketone is highly temperature-sensitive. Reactions should be conducted at low temperatures, typically between -78°C and -20°C, to maximize stereoselectivity.[2]A higher diastereomeric excess (d.e.) of the 15(R)-epimer.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state of the reduction reaction. Tetrahydrofuran (THF) is a commonly used solvent for this step.[1]Improved stereochemical control during the reduction.
Suboptimal Horner-Wadsworth-Emmons (HWE) Conditions While the primary control of C15 stereochemistry is at the reduction step, the conditions of the HWE reaction to form the α,β-unsaturated ketone can also play a role. The choice of base and reaction temperature can affect the overall purity of the intermediate.Cleaner conversion to the enone intermediate, minimizing potential side reactions that could affect subsequent steps.
Inadequate Purification of Intermediates Impurities from earlier steps can interfere with the stereoselective reduction. Effective purification of the Corey lactone derivative and the enone intermediate is crucial.[1]A purer substrate for the reduction step, leading to better stereocontrol.
Epimerization During Deprotection The choice of protecting groups for the hydroxyl functions and the conditions for their removal can also be a source of epimerization. Strong basic or acidic conditions should be avoided if possible.Preservation of the desired stereochemistry at C15 during the final steps of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 15(S)-epimer formation in Latanoprost synthesis?

A1: The primary cause is the non-stereoselective reduction of the C15-ketone intermediate. The goal is to selectively form the (15R)-hydroxyl group, which is essential for the biological activity of Latanoprost.[1]

Q2: Which reducing agents are most effective in minimizing C15 epimerization?

A2: Bulky, stereoselective reducing agents are preferred. L-selectride is widely used and has been shown to provide good diastereoselectivity.[1] Another highly effective reagent is (-)-B-chlorodiisopinocamphenylborane (DIP-Cl).

Q3: How critical is temperature control during the reduction step?

A3: Temperature control is extremely critical. The reduction should be carried out at low temperatures, typically ranging from -78°C to -20°C, to enhance the diastereoselectivity of the reaction.[2] Even slight variations in temperature can lead to a significant increase in the formation of the undesired 15(S)-epimer.

Q4: Can purification methods effectively remove the 15(S)-epimer?

A4: Yes, purification is a key strategy. Column chromatography and crystallization are effective methods for separating the 15(R) and 15(S) epimers, both at intermediate stages and for the final product.[1]

Q5: Are there any analytical methods to monitor the epimeric ratio during synthesis?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the ratio of 15(R) to 15(S) epimers.[3] A validated HPLC method allows for accurate quantification of the impurity.

Data on Diastereoselectivity

The following tables summarize quantitative data on the diastereoselectivity achieved in key reactions of Latanoprost synthesis under different conditions.

Table 1: Diastereoselectivity of the Michael Reaction

Reactants Catalyst Solvent Temperature Diastereomeric Ratio (desired:undesired) Reference
Nitroalkene triethylsilyl enol ether and aldehydeDiphenylprolinol silyl (B83357) etherNot specifiedNot specified93:7[1]
Aldehyde and nitroalkeneOrganocatalystNot specified0°C88:12[1]

Table 2: Diastereoselectivity of the C15-Ketone Reduction

Reducing Agent Substrate Solvent Temperature Diastereomeric Ratio (15R:15S) Reference
(-)-B-chlorodiisopinocamphenylboraneEnone intermediateTHF-23°C to -25°C96:4[2]
L-selectrideEnone intermediateTHF-78°CHigh selectivity (quantitative data not specified)[1]
NiCl₂/NaBH₄Enone intermediateMethanolNot specifiedHigh stereoselectivity (quantitative data not specified)[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Latanoprost and its 15(S)-Epimer

This protocol outlines a typical HPLC method for the separation and quantification of Latanoprost and its 15(S)-epimer.

Objective: To determine the purity of a Latanoprost sample and quantify the percentage of the 15(S)-epimer.

Materials:

  • HPLC system with a UV detector

  • Silica-based chiral stationary phase column (e.g., CHIRALPAK series)

  • Heptane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Latanoprost reference standard

  • 15(S)-Latanoprost reference standard

  • Sample of synthesized Latanoprost

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of heptane, 2-propanol, and acetonitrile. A typical ratio is 93:6:1 (v/v/v). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Latanoprost and 15(S)-Latanoprost reference standards in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Latanoprost sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: Heptane:2-Propanol:Acetonitrile (e.g., 93:6:1)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to determine the retention times for Latanoprost and the 15(S)-epimer and to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks corresponding to Latanoprost and the 15(S)-epimer based on their retention times.

  • Quantification: Calculate the concentration of the 15(S)-epimer in the sample using the calibration curve. Express the result as a percentage of the total Latanoprost peak area.

Visualizations

Latanoprost_Synthesis_Workflow Corey_Lactone Corey Lactone Derivative Oxidation Oxidation Corey_Lactone->Oxidation Corey_Aldehyde Corey Aldehyde Oxidation->Corey_Aldehyde HWE Horner-Wadsworth-Emmons Reaction Corey_Aldehyde->HWE Enone α,β-Unsaturated Ketone (C15-Ketone) HWE->Enone Stereoselective_Reduction Stereoselective Reduction Enone->Stereoselective_Reduction Epimerization Formation of 15(S)-Epimer Stereoselective_Reduction->Epimerization Side Reaction Desired_Alcohol 15(R)-Alcohol Intermediate Stereoselective_Reduction->Desired_Alcohol Desired Pathway Side_Chain_Addition α-Side Chain Addition (Wittig) Desired_Alcohol->Side_Chain_Addition Deprotection Deprotection Side_Chain_Addition->Deprotection Latanoprost Latanoprost (15R) Deprotection->Latanoprost

Caption: Latanoprost synthesis workflow highlighting the critical stereoselective reduction step.

Latanoprost_Signaling_Pathway cluster_cell Ciliary Muscle Cell Latanoprost Latanoprost Acid (Active Form) FP_Receptor Prostaglandin F Receptor (FP) (G-protein coupled receptor) Latanoprost->FP_Receptor binds to G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow Cellular_Response->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Simplified signaling pathway of Latanoprost's action on the ciliary muscle cell.

References

Technical Support Center: Forced Degradation Studies of Latanoprost and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies of Latanoprost (B1674536) and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Latanoprost observed during forced degradation studies?

A1: The most commonly observed degradation products of Latanoprost under forced degradation conditions are Latanoprost acid (Impurity H) and 15-keto-Latanoprost.[1][2] Latanoprost acid is formed through the hydrolysis of the isopropyl ester group and is considered the major and most typical degradation product, especially in aqueous solutions.[1] Other degradation products have also been identified under more extreme conditions.

Q2: What are the typical stress conditions applied in forced degradation studies of Latanoprost?

A2: Typical stress conditions for Latanoprost include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1][3] These conditions are designed to accelerate the degradation process and help identify potential degradation products and pathways.

Q3: Are there any specific challenges associated with the HPLC analysis of Latanoprost and its degradation products?

A3: Yes, challenges in the HPLC analysis of Latanoprost include the potential for co-elution of isomers, which have identical molecular weights, and the low UV absorbance of prostaglandins, which can affect sensitivity.[4] Optimizing chromatographic conditions, such as the mobile phase gradient and column selection, is crucial for achieving adequate separation.[4]

Q4: How can I ensure good mass balance in my Latanoprost forced degradation studies?

A4: Achieving good mass balance is critical for validating a stability-indicating method. It involves accounting for the decrease in the parent drug concentration and the increase in the concentrations of all degradation products. Challenges to achieving mass balance can include the formation of non-chromophoric or volatile degradants. Using a validated HPLC method with a photodiode array (PDA) detector can help in assessing peak purity and ensuring that all significant degradation products are accounted for. A mass balance of 95-105% is generally considered acceptable.[1]

Q5: Where can I find information on the stability of Latanoprost synthesis intermediates?

A5: Information on the stability of synthetic intermediates is often found in literature detailing the synthesis of Latanoprost. A key intermediate in many synthetic routes is the Corey lactone diol.[5] Investigating the stability of such key intermediates under stress conditions is crucial for understanding the overall impurity profile of the final drug substance.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram
  • Possible Cause:

    • Contamination from solvents, glassware, or the HPLC system itself.

    • Formation of secondary degradation products from the initial degradants.

    • Presence of impurities in the starting material or intermediates.

    • Interaction between the drug substance and excipients in a formulation.

  • Troubleshooting Steps:

    • Analyze a blank: Inject the dissolution medium or solvent used for sample preparation to check for system-related peaks.

    • Verify peak purity: Use a PDA detector to assess the spectral purity of the main peak and all impurity peaks.

    • Investigate excipient interference: If analyzing a formulation, run a placebo sample (all excipients without the active pharmaceutical ingredient) under the same stress conditions.

    • Review the synthesis of intermediates: Examine the synthetic pathway of Latanoprost to identify potential residual impurities that might appear in the chromatogram.[6][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause:

    • Column overload.

    • Inappropriate mobile phase pH.

    • Column contamination or degradation.

    • Interaction of analytes with active sites on the stationary phase.

  • Troubleshooting Steps:

    • Reduce sample concentration: Inject a more dilute sample to see if peak shape improves.

    • Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for the analytes. For acidic compounds like Latanoprost acid, a lower pH can improve peak shape.

    • Wash or replace the column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

    • Use a high-purity silica (B1680970) column: Modern, high-purity silica columns have fewer active sites and can reduce peak tailing.

Issue 3: Inconsistent Retention Times
  • Possible Cause:

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature variations.

    • Poor column equilibration.

    • Air bubbles in the pump or detector.

  • Troubleshooting Steps:

    • Ensure proper mobile phase preparation and degassing: Prepare fresh mobile phase and degas it thoroughly.

    • Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.

    • Allow for adequate equilibration: Before starting a sequence, equilibrate the column with the mobile phase for a sufficient amount of time.

    • Purge the pump: If you suspect air bubbles, purge the pump according to the manufacturer's instructions.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of Latanoprost degradation observed under various stress conditions as reported in a representative study.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of LatanoprostMajor Degradation ProductsReference
Acid Hydrolysis 0.2 M HCl4 hours80°CNot specified, but impurity H increasedLatanoprost Acid (Impurity H)[1]
Base Hydrolysis 0.1 M NaOHNot specifiedNot specifiedComplete hydrolysis to Latanoprost AcidLatanoprost Acid (Impurity H)[1]
Oxidative Degradation 3% H₂O₂4 hours80°CNot specified, but impurity F increasedImpurity F[1]
Thermal Degradation Heat24 hours80°CNot specified, but impurity H increasedLatanoprost Acid (Impurity H)[1]
Photodegradation Xenon Lamp (450 W/m²)1 hourNot specifiedSignificant degradation in combo productsImpurity F[1]

Note: The extent of degradation can vary significantly based on the precise experimental conditions.

Experimental Protocols

General Protocol for Forced Degradation of Latanoprost

This is a generalized protocol based on common practices. Researchers should optimize the conditions for their specific analytical method and objectives.

  • Sample Preparation: Prepare a stock solution of Latanoprost in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.2 M HCl) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours). Neutralize the sample with an appropriate base before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or a slightly elevated temperature for a suitable time. Neutralize the sample with an appropriate acid before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[1]

    • Thermal Degradation: Store the Latanoprost solution at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).[1]

    • Photodegradation: Expose the Latanoprost solution to a light source (e.g., a xenon lamp with a defined power) for a specific time.[1] Protect a control sample from light.

  • Sample Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. A common method involves a C18 or a cyano column with a gradient elution using a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a low pH.[1][3] Detection is typically performed using a UV detector at around 210 nm.[1]

Visualizations

Latanoprost Degradation Pathway

G Latanoprost Degradation Pathways Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid (Impurity H) Latanoprost->Latanoprost_Acid Acid/Base Hydrolysis Keto_Latanoprost 15-keto-Latanoprost Latanoprost->Keto_Latanoprost Oxidation Other_Degradants Other Degradation Products Latanoprost->Other_Degradants Thermal/Photolytic Stress G Forced Degradation Experimental Workflow Start Start Prep_Sample Prepare Drug Solution Start->Prep_Sample Stress Apply Stress (Acid, Base, etc.) Prep_Sample->Stress Analyze HPLC Analysis Stress->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Identify->Quantify Mass_Balance Calculate Mass Balance Quantify->Mass_Balance End End Mass_Balance->End G Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed Check_Blank Peak in Blank? Start->Check_Blank System_Contamination System/Solvent Contamination Check_Blank->System_Contamination Yes Check_Purity Peak Pure? Check_Blank->Check_Purity No Coelution Co-eluting Peak Check_Purity->Coelution No Check_Placebo Peak in Placebo? Check_Purity->Check_Placebo Yes Excipient_Degradation Excipient Degradation Product Check_Placebo->Excipient_Degradation Yes Secondary_Degradation Secondary Degradation Product Check_Placebo->Secondary_Degradation No

References

Technical Support Center: Enhancing Latanoprost Stability in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing Latanoprost (B1674536) in ophthalmic formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Latanoprost in aqueous ophthalmic solutions?

A1: Latanoprost is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation are:

  • Hydrolysis: The ester group of Latanoprost, which is a prodrug, can be hydrolyzed to its active form, Latanoprost acid. This hydrolysis is a significant cause of degradation, especially under extreme pH conditions.[1][2]

  • Oxidation: Latanoprost can be oxidized, leading to the formation of degradation products such as 15-keto-latanoprost.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause rapid degradation of Latanoprost.[1]

Q2: What is the optimal pH for maintaining the stability of Latanoprost in an ophthalmic formulation?

A2: The optimal pH for Latanoprost stability in ophthalmic solutions is approximately 6.7.[4] Latanoprost is more susceptible to hydrolysis at pH values below 4 and above 6.7.[4] Maintaining the pH within a narrow range around 6.7 is crucial for minimizing degradation.

Q3: How does temperature affect the stability of Latanoprost eye drops?

A3: Latanoprost is thermally unstable, and its degradation rate increases with temperature.[1] Unopened bottles are typically recommended to be stored under refrigeration (2°C to 8°C). Once opened, they can be stored at room temperature (up to 25°C) for a specified period, usually up to 6 weeks.[5] Studies have shown significant degradation at elevated temperatures. For instance, the time for 10% degradation (t90) at 50°C is approximately 8.25 days, which decreases to 1.32 days at 70°C.

Q4: What are the common degradation products of Latanoprost that I should monitor in my stability studies?

A4: The primary degradation products of Latanoprost that should be monitored are:

  • Latanoprost acid: Formed via hydrolysis of the isopropyl ester. This is considered the main and most typical degradation product in aqueous solutions.

  • 15-keto-latanoprost: An oxidation product.

  • 5,6-trans-Latanoprost and (15S)-Latanoprost: Isomers of Latanoprost.

Troubleshooting Guide

Problem 1: Rapid loss of Latanoprost potency in my formulation during storage.

Possible Cause Troubleshooting Action
Inappropriate pH Verify the pH of your formulation. The optimal pH for Latanoprost stability is around 6.7.[4] Use a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain this pH throughout the product's shelf life.
High Storage Temperature Ensure the formulation is stored at the recommended temperature. For long-term storage, refrigeration (2-8°C) is advised. If the product is intended for room temperature storage after opening, conduct stability studies to determine the viable in-use period.
Exposure to Light Protect the formulation from light by using opaque or amber-colored primary packaging. Latanoprost is sensitive to photodegradation.[1]
Oxidative Degradation Consider adding an antioxidant to the formulation. Additionally, packaging in a gas-tight container may help prevent oxidation.[1]
Adsorption to Container Latanoprost can adsorb to certain types of plastic containers. Evaluate different packaging materials. The inclusion of surfactants can also help minimize adsorption by forming micelles that encapsulate the Latanoprost molecule.

Problem 2: Presence of unknown peaks in my chromatogram during stability analysis.

Possible Cause Troubleshooting Action
Forced Degradation The unknown peaks may be degradation products. To identify them, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in characterizing the degradation profile of Latanoprost in your specific formulation.
Interaction with Excipients An excipient in your formulation might be reacting with Latanoprost. Conduct compatibility studies between Latanoprost and each excipient individually to identify any potential interactions.
Impurity in the API The unknown peak could be an impurity from the active pharmaceutical ingredient (API) itself. Obtain a certificate of analysis for your Latanoprost batch and compare it with your chromatogram.

Quantitative Data on Latanoprost Stability

Table 1: Effect of Temperature on Latanoprost Stability

TemperatureDegradation Rate / Time to 10% Degradation (t90)
4°CStable for at least 30 days
25°CStable for at least 30 days
37°C0.15 µg/mL/day
50°C0.29 µg/mL/day / t90 of 8.25 days
70°Ct90 of 1.32 days

Table 2: Latanoprost Degradation under Forced Stress Conditions

Stress ConditionObservation
Acidic (e.g., 5M HCl) Significant degradation
Alkaline (e.g., 5M NaOH) Pronounced degradation, more so than acidic conditions
Oxidative (e.g., 30% H₂O₂) Significant degradation
Thermal (e.g., 40°C) Significant degradation
Photolytic (White Light) Significant degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Latanoprost

This protocol provides a general framework for a stability-indicating HPLC method. It may require optimization based on the specific formulation and available equipment.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detector Wavelength: 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.05 M) in a ratio of approximately 60:40 (v/v).

    • Adjust the pH of the mobile phase to 3.0.

  • Standard Solution Preparation:

    • Prepare a stock solution of Latanoprost reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50-150 µg/mL.

  • Sample Preparation:

    • Dilute the Latanoprost ophthalmic formulation with the mobile phase to achieve a theoretical concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the concentration of Latanoprost and any degradation products by comparing their peak areas to the calibration curve.

Protocol 2: Preparation of a Stabilized Latanoprost Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a Latanoprost formulation utilizing HP-β-CD as a stabilizing and solubilizing agent.

  • Ingredients:

    • Latanoprost: 50 µg/mL

    • HP-β-CD: 3.59 mg/mL

    • Monobasic sodium phosphate monohydrate: 7 mg/mL

    • Anhydrous dibasic sodium phosphate: 6 mg/mL

    • Sodium chloride: 4 mg/mL (for isotonicity)

    • Benzalkonium chloride (50% solution): 0.2 mg/mL (as a preservative)

    • Sodium hyaluronate: 1.8 mg/mL (as a viscosity enhancer)

    • Water for Injection

  • Preparation Procedure:

    • In a suitable vessel, dissolve the buffering agents (monobasic and dibasic sodium phosphate), sodium chloride, and HP-β-CD in a portion of the Water for Injection.

    • In a separate container, dissolve the Latanoprost in a small amount of a suitable solvent (e.g., ethanol) and then add it to the aqueous solution while stirring to form the inclusion complex.

    • Add the benzalkonium chloride solution and sodium hyaluronate to the main vessel and mix until completely dissolved.

    • Adjust the pH of the solution to 6.7 using sodium hydroxide (B78521) or hydrochloric acid if necessary.

    • Add Water for Injection to the final volume.

    • Sterilize the final solution by filtration through a 0.22 µm filter.

Visualizations

Latanoprost_Degradation_Pathway Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Hydrolysis (pH, Temperature) Keto_Latanoprost 15-keto-Latanoprost Latanoprost->Keto_Latanoprost Oxidation Other_Degradants Other Degradants (e.g., Isomers) Latanoprost->Other_Degradants Photodegradation (UV Light)

Caption: Major degradation pathways of Latanoprost.

Micellar_Stabilization Micellar encapsulation protecting Latanoprost from hydrolysis. cluster_micelle Surfactant Micelle cluster_hydrophobic_core Hydrophobic Core Latanoprost Latanoprost Surfactant_Head1 Hydrophilic Head Surfactant_Head2 Hydrophilic Head Surfactant_Head3 Hydrophilic Head Surfactant_Head4 Hydrophilic Head Surfactant_Tail1 Surfactant_Tail2 Surfactant_Tail3 Surfactant_Tail4 Troubleshooting_Workflow Start Instability Observed (Loss of Potency) Check_pH Is pH optimal (~6.7)? Start->Check_pH Adjust_pH Adjust pH with Buffer System Check_pH->Adjust_pH No Check_Temp Is storage temperature controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Implement Temperature Control Check_Temp->Control_Temp No Check_Light Is formulation protected from light? Check_Temp->Check_Light Yes Control_Temp->Check_Light Protect_Light Use Light-Protective Packaging Check_Light->Protect_Light No Consider_Excipients Consider Stabilization Excipients Check_Light->Consider_Excipients Yes Protect_Light->Consider_Excipients End Stability Improved Consider_Excipients->End

References

Technical Support Center: Synthesis of Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandin (B15479496) analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of prostaglandin analogues?

A1: The primary challenges in prostaglandin analogue synthesis revolve around stereocontrol, protecting group strategy, purification, and stability. The complex molecular architecture of prostaglandins, with multiple stereocenters on a flexible five-membered ring, makes achieving the correct stereochemistry a significant hurdle.[1] Protecting groups are essential for masking reactive functional groups but can introduce complications during their application and removal.[2] Purification of intermediates and final products is often challenging due to the presence of closely related stereoisomers and the potential for on-column degradation.[3] Furthermore, many prostaglandin analogues are sensitive to hydrolysis and oxidation, requiring careful handling and storage.[4][5]

Q2: Why is the Corey lactone such a crucial intermediate in many prostaglandin syntheses?

A2: The Corey lactone is a highly versatile bicyclic intermediate that contains several of the required stereocenters for the prostaglandin core.[6][7][8] Its rigid structure allows for predictable stereochemical control in subsequent reactions. Key transformations, such as Baeyer-Villiger oxidation and iodolactonization, are instrumental in its synthesis.[9][10] The lactone functionality can be readily converted to a lactol, which then serves as a handle for introducing the upper side chain via reactions like the Wittig olefination.[9]

Q3: What are the main degradation pathways for prostaglandin analogues and how can they be minimized?

A3: The two primary degradation pathways for prostaglandin analogues are hydrolysis and oxidation.[5][11] Hydrolysis often targets the ester or amide functionalities present in many analogues, particularly in aqueous solutions.[4][12] Oxidation can occur at various sites, including the allylic alcohol on the lower side chain. To minimize degradation, it is crucial to store prostaglandin analogues in tightly sealed, light-resistant containers at low temperatures, typically -20°C or below.[13] For experimental use, aqueous solutions should be prepared fresh and used within a day.[13] Purging solutions with an inert gas like nitrogen or argon can also help prevent oxidation.[13]

Troubleshooting Guides

Low Yields in Olefination Reactions (Wittig & Horner-Wadsworth-Emmons)

Problem: I am experiencing low yields in the Wittig or Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the prostaglandin side chains.

Possible CauseTroubleshooting Solution
Inefficient Ylide/Carbanion Formation Ensure the use of a sufficiently strong and appropriate base (e.g., n-BuLi, NaH, KOtBu) and anhydrous reaction conditions.[12][14] The presence of water will quench the ylide or carbanion.[12] For the HWE reaction, ensure the phosphonate (B1237965) reagent is pure, as impurities from its synthesis can interfere.[15]
Poor Reactivity of the Carbonyl Compound Sterically hindered ketones or aldehydes may react sluggishly.[16] The HWE reaction is often more effective than the Wittig reaction for hindered substrates due to the greater nucleophilicity of the phosphonate carbanion.[9][16] Consider switching to the HWE reaction if you are using a hindered carbonyl with a Wittig reagent.
Side Reactions The presence of unprotected hydroxyl groups can lead to side reactions. For instance, in a Wittig reaction involving an aldehyde with a free phenol, the base can deprotonate the phenol, making the aldehyde a poor electrophile.[17] Protecting the hydroxyl group prior to the olefination is recommended.
Unstable Ylide Some ylides, particularly those that are not stabilized, can be unstable and decompose before reacting with the carbonyl.[17] In such cases, generating the ylide in the presence of the aldehyde can sometimes improve yields.[17]
Issues with Protecting Groups

Problem: I am encountering problems with the protection or deprotection of hydroxyl groups in my prostaglandin synthesis.

Possible CauseTroubleshooting Solution
Incomplete Protection/Deprotection Drive the reaction to completion by using a slight excess of the reagent and allowing for sufficient reaction time. Monitor the reaction progress carefully using TLC or LC-MS.
Undesired Side Reactions During Deprotection Harsh deprotection conditions can lead to side reactions. For example, acidic or basic conditions for the removal of silyl (B83357) ethers can cause elimination of the hydroxyl group.[18] Consider using milder, more specific deprotection reagents. For silyl groups, weak acids like pyridinium (B92312) p-toluenesulfonate or fluoride (B91410) sources can be effective.[14]
Protecting Group Incompatibility Ensure that the chosen protecting group is stable to the reaction conditions of subsequent steps. Silyl ethers are generally stable to reducing agents like DIBAL-H, making them a good choice for protecting hydroxyl groups prior to lactone reduction.[14]
Purification Challenges

Problem: I am having difficulty purifying my prostaglandin intermediate or final product.

Possible CauseTroubleshooting Solution
Co-elution of Diastereomers or Geometric Isomers Prostaglandin syntheses can often produce mixtures of isomers that are difficult to separate by standard silica (B1680970) gel chromatography. Reverse-phase HPLC is a powerful technique for separating such isomers.[3][16] Chiral HPLC may be necessary for the separation of enantiomers.[6][19]
On-Column Degradation Some prostaglandin intermediates are unstable on silica gel, leading to degradation during purification.[20] If degradation is suspected, consider using a less acidic stationary phase (e.g., neutral alumina) or minimizing the time the compound spends on the column by using flash chromatography with optimized solvent systems.
Poor Solubility Prostaglandin analogues can have poor solubility in common chromatography solvents. Ensure you are using an appropriate solvent system. For reverse-phase HPLC, a mixture of an organic solvent (e.g., acetonitrile, methanol) and water is typically used.[16][19]

Data Presentation

Comparison of Olefination Methods in Prostaglandin Synthesis
Olefination ReactionSubstrateReagentYieldStereoselectivityReference
Horner-Wadsworth-EmmonsCorey Aldehyde IntermediateDimethyl (2-oxoheptyl)phosphonate~80% (over 2 steps)Predominantly E[3]
Wittig ReactionLactol Intermediate(4-carboxybutyl)triphenylphosphonium bromide~70% (over 2 steps)Predominantly Z[3]
Julia-Kocienski OlefinationPhenylsulfone IntermediateAldehyde ω-chain synthonGoodHigh E-selectivity[21]
Thermal Stability of Prostaglandin Analogues
Prostaglandin AnalogueTemperatureDegradation Rate (µg/mL/day)Reference
Latanoprost37°C0.15[1][22]
Latanoprost50°C0.29[1][22]
Travoprost (B1681362)50°C0.46[1][22]
Bimatoprost27°C, 37°C, 50°CNo measurable degradation[1][22]

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation for Corey Lactone Synthesis

This protocol describes the oxidation of a bicyclic ketone to the corresponding lactone, a key step in the synthesis of the Corey lactone intermediate.

Materials:

  • Bicyclo[3.2.0]heptan-6-one derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the bicyclic ketone in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (typically several hours to overnight) via TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.[10][23]

Protocol 2: Wittig Reaction for Latanoprost Synthesis

This protocol outlines the Wittig reaction to introduce the upper side chain in the synthesis of Latanoprost.

Materials:

  • Lactol intermediate (derived from the Corey lactone)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium tert-butoxide.

  • Stir the resulting ylide solution at 0°C for approximately 30 minutes.

  • Cool the mixture to -78°C and add a solution of the lactol intermediate in anhydrous THF dropwise.

  • Allow the reaction to proceed at -78°C for 1 hour, then warm to 0°C and stir for an additional 30 minutes.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[24]

Visualizations

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: PGF2α Signaling Pathway.[2][7][18][25]

PGE2_EP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP2_receptor EP2 Receptor (GPCR) PGE2->EP2_receptor Gs Gs EP2_receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: PGE2 EP2 Receptor Signaling Pathway.[4][20]

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Latanoprost (B1674536) and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for the analysis of Latanoprost and its related substances?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Latanoprost and its impurities.[1][2][3] These methods typically employ reverse-phase chromatography with UV detection.[1][2]

Q2: What are the key validation parameters to consider for a Latanoprost analytical method according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][4] For stability-indicating methods, forced degradation studies are also critical.[1][2]

Q3: What are the common impurities of Latanoprost that should be monitored?

A3: Common related substances include process impurities and degradation products. Some of the known impurities are Latanoprost acid (the primary degradant), 15-keto-Latanoprost, (15S)-Latanoprost, and 5,6-trans-Latanoprost.[1][2][5] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[1][6][7]

Q4: What is a suitable UV detection wavelength for Latanoprost and its related substances?

A4: Latanoprost has a weak chromophore. A UV detection wavelength of around 210 nm is commonly used to achieve adequate sensitivity for both the active pharmaceutical ingredient (API) and its related substances.[1][2] Some methods may use different wavelengths depending on the specific substances being analyzed simultaneously.[8][9][10]

Q5: What are the acceptance criteria for system suitability in a typical Latanoprost HPLC method?

A5: System suitability parameters are established to ensure the chromatographic system is performing adequately. Typical criteria include:

  • Tailing factor (Asymmetry factor): Should be in the range of 0.8–2.0 for the Latanoprost peak.[1]

  • Theoretical plates (N): Generally, should be greater than 2500.[10]

  • Resolution (Rs): The resolution between Latanoprost and the closest eluting impurity peak should be ≥ 1.0.[1]

  • Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0% for peak area and retention time.[4][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Latanoprost and its related substances.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My Latanoprost peak is tailing or fronting. What are the possible causes and solutions?

  • Answer:

    • Causes of Tailing:

      • Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase.[11]

      • Column Overload: Injecting too much analyte mass.[11]

      • Column Degradation: Contamination of the column inlet or degradation of the stationary phase.[12]

      • Inappropriate Mobile Phase pH: Can lead to interactions with silanol (B1196071) groups.[13]

    • Causes of Fronting:

      • Column Overload: Injecting too large a sample volume or a sample at too high a concentration.[11][14]

      • Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.[11]

      • Physical Column Issues: A void at the column inlet or a collapsed column bed.[11][14]

    • Troubleshooting Workflow:

      G start Poor Peak Shape (Tailing/Fronting) check_overload Check for Overload (Reduce concentration/volume) start->check_overload check_solvent Verify Sample Solvent (Match with mobile phase) check_overload->check_solvent Issue Persists solution Peak Shape Improved check_overload->solution Resolved check_column Inspect Column (Flush, replace guard, or replace column) check_solvent->check_column Issue Persists check_solvent->solution Resolved check_mobile_phase Evaluate Mobile Phase pH check_column->check_mobile_phase Issue Persists check_column->solution Resolved check_mobile_phase->solution Resolved

      Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for Latanoprost and its impurities are shifting between injections. What should I check?

  • Answer:

    • Possible Causes:

      • Mobile Phase Preparation: Inconsistent composition, pH, or freshness of the mobile phase.[11]

      • Flow Rate Fluctuation: Issues with the pump, such as leaks or faulty check valves.[11][12]

      • Column Temperature Variation: Inadequate column thermostatting.[11]

      • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

    • Troubleshooting Steps:

      • Prepare fresh mobile phase, ensuring accurate measurements and pH adjustment.

      • Check the HPLC system for leaks and verify the pump is delivering a consistent flow rate.[12]

      • Ensure the column oven is set to the correct temperature and is stable.

      • Allow sufficient time for the column to equilibrate before starting the analysis sequence.

Issue 3: Low Sensitivity or No Peaks Detected

  • Question: I am not seeing any peaks, or the peaks for Latanoprost and its related substances are very small. What could be the problem?

  • Answer:

    • Possible Causes:

      • Incorrect Wavelength: The detector is set to a wavelength where Latanoprost has low absorbance.

      • Sample Degradation: Latanoprost is known to be unstable under certain conditions (e.g., heat, extreme pH).[6][7]

      • Injection Issue: The autosampler may not be injecting the sample correctly.

      • Detector Malfunction: The detector lamp may be failing.

    • Troubleshooting Steps:

      • Verify the detector wavelength is set correctly (around 210 nm).[1][2]

      • Prepare a fresh sample and standard, ensuring proper storage conditions (refrigerated and protected from light).[15]

      • Perform a manual injection to rule out autosampler issues.

      • Check the detector's lamp energy or perform a diagnostic test.

Experimental Protocols

1. Stability-Indicating HPLC Method for Latanoprost and Related Substances

This protocol is a representative example based on published methods.[1][2][8]

  • Chromatographic System:

    • Column: A C18 column (e.g., Spherisorb ODS2, 250mm x 4.6mm, 5µm) is commonly used.[8] Some methods may utilize a combination of chiral and cyano columns for better separation of isomers.[1][2]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer (e.g., pH 5.2).[8] The exact ratio will depend on the specific column and separation requirements.

    • Flow Rate: Typically 1.0 mL/min.[8][16]

    • Detection: UV at 210 nm.[1][2]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[10][16]

    • Injection Volume: Varies depending on the concentration of the sample, often optimized to achieve a good response for the low-concentration impurities.[17]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Latanoprost reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Further dilute to the working concentration (e.g., 50 µg/mL).

    • Sample Solution: Dilute the Latanoprost ophthalmic solution with the diluent to achieve a final concentration within the linear range of the method.

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.2 M HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.2 M NaOH) at an elevated temperature. Note that alkaline conditions can lead to complete hydrolysis of the ester to Latanoprost acid.[1]

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the sample to high temperatures.

    • Photolytic Degradation: Expose the sample to UV light.[15]

    • Analyze the stressed samples alongside a non-degraded sample to assess the separation of degradation products from the main peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the Latanoprost peak.

    G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Outcome sample Latanoprost Sample acid Acid Stress sample->acid base Base Stress sample->base peroxide Oxidative Stress sample->peroxide heat Thermal Stress sample->heat light Photolytic Stress sample->light hplc HPLC Analysis acid->hplc base->hplc peroxide->hplc heat->hplc light->hplc evaluation Evaluate Peak Purity and Resolution hplc->evaluation pass Method is Stability-Indicating evaluation->pass All peaks resolved fail Method is Not Stability-Indicating evaluation->fail Co-elution observed

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used for Latanoprost. The values are compiled from various sources and represent examples of what can be achieved.

Table 1: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r)Reference
Latanoprost40 - 60> 0.999[1][2]
Latanoprost2.5 - 7.5Not specified[16]
Latanoprost Related Substances0.05 - 2.77> 0.999[1][2]
Latanoprost0.0063 - 0.0938Not specified[9]

Table 2: Accuracy (Recovery) Data

AnalyteConcentration LevelRecovery (%)Reference
Latanoprost (Assay)Not specified98.0 - 102.0[1][2]
Latanoprost (Impurities)Not specified90.0 - 110.0[1][2]
Latanoprost50% - 150%88.62 (RSD 1.7%)[18]
15(S)-Latanoprost50% - 100%86.22 (RSD 7.0%)[18]
5,6-trans-Latanoprost50% - 100%92.56 (RSD 3.0%)[18]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Latanoprost0.0250.35[1][2]
Latanoprost0.070.019[16]
Latanoprost0.0001250.00125[9]
Latanoprost1.02.5[3]
Latanoprost Acid1.02.5[3]
Latanoprost (with Timolol)0.003Not specified[8]

References

Validation & Comparative

Latanoprost lactone diol vs other prostaglandin precursors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Latanoprost (B1674536) and Other Prostaglandin (B15479496) Precursors for Ocular Research and Drug Development

This guide provides a detailed comparison of Latanoprost with other key prostaglandin precursors and analogues used in the management of elevated intraocular pressure (IOP). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy and safety, outlines common experimental protocols, and illustrates key biological pathways.

It is important to clarify the terminology used in this context. "Latanoprost lactone diol" is a chemical intermediate in the laboratory synthesis of Latanoprost.[1][2][3] In a biological and clinical context, the relevant precursor is Latanoprost itself, which is an isopropyl ester prodrug.[4][5] This prodrug is applied topically to the eye and is then hydrolyzed by corneal esterases into its biologically active form, Latanoprost acid.[4][6] This guide will therefore focus on comparing Latanoprost with other clinically significant prostaglandin F2α (PGF2α) analogues, which are also prodrugs or active compounds used in glaucoma treatment.

Mechanism of Action: Prostaglandin Signaling Pathway

Prostaglandin analogues used in glaucoma treatment are selective agonists for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[5][7] The activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway leads to a remodeling of the extracellular matrix.[4][7] This process increases the spaces between ciliary muscle bundles, which enhances the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[4][7][8]

Latanoprost is administered as an ester prodrug, which is absorbed through the cornea and rapidly hydrolyzed to the active Latanoprost acid to become biologically active.[5][6]

Prostaglandin_FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analogue (e.g., Latanoprost Acid) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases MMPs Matrix Metalloproteinases (MMPs) Synthesis Ca->MMPs stimulates ECM Extracellular Matrix Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

Caption: Prostaglandin FP Receptor Signaling Pathway.[4]

A newer compound, Latanoprostene bunod, exhibits a dual mechanism of action. It is metabolized into Latanoprost acid, which acts on the uveoscleral pathway as described above, and butanediol (B1596017) mononitrate, which releases nitric oxide (NO).[9] Nitric oxide relaxes the trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow through the conventional pathway.[9]

Latanoprostene_Bunod_Dual_Mechanism cluster_metabolism Metabolism in the Eye cluster_pathways Outflow Pathways LB Latanoprostene Bunod LA Latanoprost Acid LB->LA NO_Donor Butanediol Mononitrate (NO Donor) LB->NO_Donor Uveoscleral Uveoscleral Pathway (FP Receptor Activation) LA->Uveoscleral enhances outflow NO Nitric Oxide (NO) NO_Donor->NO releases Trabecular Trabecular Meshwork Pathway Relaxation NO->Trabecular enhances outflow IOP Reduced Intraocular Pressure Uveoscleral->IOP Trabecular->IOP

Caption: Dual mechanism of action of Latanoprostene Bunod.[9]

Comparative Efficacy in Intraocular Pressure Reduction

Clinical studies have extensively compared the IOP-lowering effects of various prostaglandin analogues. Bimatoprost generally shows the highest efficacy, followed closely by Travoprost (B1681362) and Latanoprost, while Unoprostone (B1682063) is significantly less potent.[8][10]

Prostaglandin Analogue Mean IOP Reduction (mmHg) Mean IOP Reduction (%) Notes References
Latanoprost 0.005% 6.1 - 8.629.9% - 32%Once-daily dosing.[10][11][12][13][14]
Bimatoprost 0.03% 8.7 - 8.833% - 35.9%Often demonstrates the highest efficacy in IOP reduction.[10][13][14]
Travoprost 0.004% 7.6 - 8.030.8% - 32%Efficacy is comparable to Latanoprost.[10][13][14]
Unoprostone 0.15% 1.6 - 4.2Not specifiedTwice-daily dosing; significantly less effective than Latanoprost.[11][12]

Comparative Safety and Tolerability

While efficacy is a primary consideration, the side-effect profile often dictates patient adherence and the choice of therapy. Latanoprost consistently demonstrates greater ocular tolerability compared to Bimatoprost and Travoprost, with a lower incidence of adverse events, particularly conjunctival hyperemia (eye redness).[13][15][16]

Adverse Event Latanoprost Bimatoprost Travoprost Unoprostone References
Any Ocular Adverse Event 53.7%73.7%64.5%Mild[13]
Conjunctival Hyperemia 47.1%68.6%58.0%Mild[12][13]
Ocular Irritation/Itching ReportedReportedReportedMost frequent event[12]
Increased Iris Pigmentation ReportedReportedReportedReported[14][17]

Experimental Protocols

Clinical Trial for Comparative Efficacy and Safety

A typical multicenter, randomized, masked-evaluator study is conducted to compare prostaglandin analogues.

Methodology:

  • Patient Recruitment : Patients with open-angle glaucoma (OAG) or ocular hypertension (OH) meeting specific criteria (e.g., IOP ≥23 mmHg after washout of previous medications) are enrolled.[15][16]

  • Randomization : Patients are randomly assigned to receive one of the treatment drugs (e.g., Latanoprost 0.005%, Bimatoprost 0.03%, or Travoprost 0.004%) administered once daily in the evening.[15][16]

  • Masking : The study is masked, meaning the evaluators measuring outcomes and often the patients are unaware of the specific treatment being administered.[15][16]

  • Data Collection :

    • Baseline : IOP is measured at multiple time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM, 8:00 PM). Conjunctival hyperemia is graded by a masked investigator.[15][16]

    • Follow-up : Measurements are repeated at specified intervals, such as 6 and 12 weeks.[15][16]

    • Adverse Events : All ocular and systemic adverse events are recorded throughout the study.[15]

  • Primary Outcome : The primary efficacy measure is typically the change in IOP from baseline to the end of the study (e.g., 12 weeks) at the time of peak drug effect (usually 8:00 AM).[15]

Clinical_Trial_Workflow cluster_treatment Treatment Arms (12 Weeks) start Patient Screening (OAG or OH, IOP ≥23 mmHg) washout Washout of Prior Medications start->washout baseline Baseline Measurements (IOP, Hyperemia) washout->baseline randomization Randomization baseline->randomization groupA Group A (e.g., Latanoprost) randomization->groupA groupB Group B (e.g., Bimatoprost) randomization->groupB groupC Group C (e.g., Travoprost) randomization->groupC followup Follow-up Visits (Week 6 & 12) IOP, Hyperemia, Adverse Events groupA->followup groupB->followup groupC->followup analysis Data Analysis (Change in IOP from Baseline) followup->analysis

Caption: Workflow for a comparative clinical trial of prostaglandin analogues.[15][16]
In Vitro Prostaglandin Immunoassay

Competitive enzyme immunoassays are used to measure the concentration of prostaglandins (B1171923) (e.g., PGE2 as an indicator of prostaglandin synthesis) in biological samples like cell culture supernatants.[18][19][20]

Methodology:

  • Sample Preparation :

    • Cell Culture : Seed cells (e.g., macrophages) in a 96-well plate.[18]

    • Treatment : Pre-treat cells with various concentrations of an inhibitor or test compound.

    • Stimulation : Stimulate cells with an agent like lipopolysaccharide (LPS) to induce prostaglandin synthesis and incubate for a set period (e.g., 24 hours).[18]

    • Collection : Collect the cell culture supernatant for analysis.[19]

  • Assay Procedure (Competitive ELISA) :

    • Coating : A 96-well plate is pre-coated with an antibody specific to the prostaglandin being measured.

    • Competition : The collected samples (containing unknown amounts of prostaglandin) and a fixed amount of enzyme-labeled prostaglandin are added to the wells. They compete for binding to the antibody.

    • Incubation : The plate is incubated to allow binding to occur.[20]

    • Washing : The plate is washed to remove unbound components.

    • Substrate Addition : A substrate for the enzyme is added, which generates a colorimetric or fluorometric signal.

    • Detection : The signal is measured using a plate reader. The signal intensity is inversely proportional to the amount of prostaglandin in the sample.

  • Data Analysis : A standard curve is generated using known concentrations of the prostaglandin. The concentrations in the samples are then determined by interpolating from this curve.[21]

Immunoassay_Workflow cluster_elisa Competitive ELISA start Seed Cells in 96-Well Plate stimulate Treat with Inhibitor & Stimulate PG Synthesis (LPS) start->stimulate collect Collect Supernatant stimulate->collect add_samples Add Supernatant & Labeled-PG to Antibody-Coated Plate collect->add_samples incubate Incubate (Competitive Binding) add_samples->incubate wash Wash to Remove Unbound Reagents incubate->wash develop Add Substrate & Develop Signal wash->develop read Measure Signal (Plate Reader) develop->read analyze Calculate PG Concentration (vs. Standard Curve) read->analyze

References

A Comparative Analysis of Latanoprost Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. The complexity of its stereochemistry has made it a significant target for synthetic organic chemists. This guide provides a comparative analysis of four prominent synthesis routes to Latanoprost: the classic Corey lactone-based approach, a modern organocatalyst-mediated total synthesis, an efficient chemoenzymatic strategy, and a convergent organocatalytic route via a bicyclic enal intermediate. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the methodologies, efficiencies, and key chemical transformations involved in each approach.

Comparison of Latanoprost Synthesis Routes

The following table summarizes the key quantitative data for the four distinct synthetic routes to Latanoprost, offering a side-by-side comparison of their efficiencies and complexities.

ParameterCorey Lactone-Based RouteOrganocatalyst-Mediated RouteChemoenzymatic RouteConvergent Bicyclic Enal Route
Overall Yield ~25%[1][2]24%[3][4]Yields of key intermediates reported as 62-82%[5]Not explicitly stated, but syntheses of latanoprost and bimatoprost (B1667075) from a common lactone intermediate are reported with high overall yields of 30-42%[6]
Number of Steps >17 steps (traditional); modern variations are shorter6 pots (pot-economical)[3][4]Modifies the Corey route, replacing 3 synthetic steps with a one-pot, three-enzyme reaction[5]8 steps
Key Intermediate Corey Lactone[1][2]Methylene cyclopentanone[3](-)-Corey lactone benzoate[5]Bicyclic enal
Key Reactions Asymmetric domino Michael-Michael reaction, Wittig reaction, stereoselective reductions[1][7]Krische allylation, olefin metathesis, organocatalyst-mediated Michael reaction, Mukaiyama aldol (B89426) reaction[3][4]Horner-Wadsworth-Emmons condensation, one-pot three-enzyme biotransformation (C=C reduction, C=O reduction, hydrolysis)[5]Organocatalytic aldol condensation, 1,4-conjugate addition, ozonolysis, Wittig reaction
Stereocontrol Substrate-controlled and reagent-controlled reductionsAsymmetric allylation and organocatalytic Michael reaction[3]Highly stereoselective enzymatic reductions[5]Organocatalytic aldol reaction and substrate-controlled addition

Synthesis Route Overviews and Methodologies

This section provides a more detailed description of each synthetic strategy, highlighting the key chemical transformations and experimental protocols.

Corey Lactone-Based Synthesis

The synthesis of Latanoprost via the Corey lactone is a foundational approach in prostaglandin chemistry.[2][8] Modern iterations have focused on improving the efficiency of this route, particularly in the synthesis of the Corey lactone itself.

A significant advancement is the development of a pot- and time-economical synthesis of the Corey lactone.[2] One such approach achieves a 50% overall yield for the Corey lactone in a single pot within 152 minutes.[2] The subsequent conversion to Latanoprost is accomplished in seven pots with an overall yield of 25%.[1][2][8]

Key Experimental Protocol: Asymmetric Domino Michael-Michael Reaction

The cornerstone of this modern Corey lactone synthesis is an asymmetric domino Michael-Michael reaction. This reaction constructs the core cyclopentanone (B42830) derivative with high enantioselectivity.

  • Reactants: 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate.

  • Catalyst: (S)-diphenylprolinol silyl (B83357) ether derivative.

  • Procedure: The reaction is carried out in a suitable solvent with the catalyst, leading to the formation of the cyclopentanone core in a single step with excellent diastereoselectivity.

  • Yield: The core cyclopentanone is obtained in 85% yield as a single diastereoisomer.[1]

G cluster_corey Corey Lactone-Based Route A Starting Materials B Asymmetric Domino Michael-Michael Reaction A->B C Core Cyclopentanone B->C D Multi-step Conversion (7 pots) C->D E Corey Lactone D->E F Side Chain Introduction & Modifications E->F G Latanoprost F->G

Corey Lactone-Based Synthesis Workflow
Organocatalyst-Mediated Total Synthesis

A highly efficient and pot-economical total synthesis of Latanoprost has been developed utilizing organocatalysis. This route is completed in six reaction vessels with an overall yield of 24%.[3][4]

The synthesis strategically builds the Latanoprost molecule through a series of key transformations, including an enantioselective Krische allylation to set a key stereocenter, olefin metathesis for chain elongation, an organocatalyst-mediated Michael reaction to form the cyclopentane (B165970) ring precursor, and a final olefin metathesis to install the alpha-chain.[3]

Key Experimental Protocol: Organocatalyst-Mediated Michael Reaction

This crucial step involves the conjugate addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, to construct the cyclopentane backbone with high diastereoselectivity.

  • Reactants: A functionalized aldehyde and a nitroalkene.

  • Catalyst: Diarylprolinol silyl ether.

  • Procedure: The reaction is performed in an organic solvent, where the catalyst activates the aldehyde for conjugate addition to the nitroalkene. This is followed by an intramolecular Mukaiyama aldol reaction and elimination to afford a key methylenecyclopentanone intermediate.[3]

G cluster_organo Organocatalyst-Mediated Route A Starting Alcohol B Pot 1: Krische Allylation A->B C Pot 2: Olefin Metathesis, Silyl Protection, Hydrogenolysis B->C D Pot 3: Organocatalytic Michael Reaction C->D E Pot 4: Intramolecular Mukaiyama Aldol & Elimination D->E F Pot 5: Michael Addition of Vinyl Cuprate E->F G Pot 6: Olefin Metathesis, Reduction, Deprotection F->G H Latanoprost G->H

Organocatalyst-Mediated Synthesis Workflow
Chemoenzymatic Synthesis

This approach leverages the high selectivity of enzymes to overcome some of the stereochemical challenges in the traditional Corey lactone route.[5] It modifies the established synthesis by replacing three chemical steps with a one-pot, three-enzyme biotransformation.[5] This enzymatic cascade, using whole cells of the yeast Pichia anomala, performs a C=C double bond reduction, a stereoselective C=O reduction, and a protecting group hydrolysis.[5]

A key advantage of this method is the ability to modulate the reaction conditions to selectively produce different key intermediates. For example, using glucose or glycerol (B35011) as a co-substrate yields Lactondiol B (an unsaturated intermediate) in 62% yield, while fumaric acid as a co-substrate produces Lactondiol L (a saturated intermediate) in 82% yield.[5]

Key Experimental Protocol: One-Pot Three-Enzyme Biotransformation

This protocol details the enzymatic conversion of a 15-ketoprostaglandin intermediate derived from (-)-Corey lactone benzoate.

  • Biocatalyst: Whole cells of Pichia anomala.

  • Substrate: 15-ketoprostaglandin intermediate.

  • Procedure: The substrate is incubated with a suspension of Pichia anomala cells in a buffered solution containing a specific co-substrate (e.g., glucose or fumaric acid). The reaction is monitored until completion, after which the product is extracted and purified.

  • Reaction Conditions: The optimal conditions for producing Lactondiol L were found to be a 0.1 mM phosphate (B84403) buffer at pH 7.0, 28°C, with 1 g/L substrate and 1.5 g/L fumaric acid, resulting in an 82% yield with 97% diastereomeric excess over 7 days.[5]

G cluster_chemo Chemoenzymatic Route A (-)-Corey Lactone Benzoate B Horner-Wadsworth-Emmons Condensation A->B C 15-Ketoprostaglandin Intermediate B->C D One-Pot, Three-Enzyme Biotransformation (Pichia anomala) C->D E Lactondiol Intermediates D->E F Further Chemical Steps E->F G Latanoprost F->G

Chemoenzymatic Synthesis Workflow
Convergent Organocatalytic Synthesis via a Bicyclic Enal Intermediate

This route represents one of the shortest and most convergent syntheses of Latanoprost, accomplished in just 8 steps.[9] The key starting material is succinaldehyde, which undergoes an organocatalytic aldol reaction to form a bicyclic enal intermediate.[9] This intermediate serves as a versatile platform for the subsequent introduction of the two side chains.

The synthesis of the bicyclic enal is a critical step, and while the yield is modest (around 14%), the starting materials are inexpensive.[6] The bicyclic enal can then be converted to a crystalline lactone, which allows for enantiomeric enrichment to >99% ee through crystallization.

Key Experimental Protocol: Organocatalytic Aldol Reaction to Bicyclic Enal

This protocol describes the formation of the key bicyclic enal intermediate from succinaldehyde.

  • Reactant: Succinaldehyde.

  • Catalysts: L-proline and dibenzylammonium trifluoroacetate (B77799) (DBA).

  • Procedure: Succinaldehyde is treated with catalytic amounts of both L-proline and DBA. L-proline catalyzes an initial intermolecular aldol reaction, while DBA catalyzes a subsequent intramolecular aldol reaction and dehydration to form the bicyclic enal.

  • Yield: The bicyclic enal is isolated in approximately 14% yield.

G cluster_enal Convergent Bicyclic Enal Route A Succinaldehyde B Organocatalytic Aldol Reaction A->B C Bicyclic Enal Intermediate B->C D Oxidation to Lactone (Optional, for ee enrichment) C->D E 1,4-Conjugate Addition (Lower Side Chain) C->E D->E F Ozonolysis & Reduction E->F G Wittig Reaction (Upper Side Chain) F->G H Final Deprotection & Esterification G->H I Latanoprost H->I

Convergent Bicyclic Enal Synthesis Workflow

Conclusion

The synthesis of Latanoprost continues to be an area of active research, with newer methodologies significantly improving upon the efficiency and elegance of the original Corey route. The organocatalyst-mediated total synthesis and the convergent bicyclic enal approach offer remarkable pot-economy and step-economy, respectively. The chemoenzymatic route highlights the power of biocatalysis in achieving high stereoselectivity for challenging transformations. For researchers and drug development professionals, the choice of a particular synthetic route will depend on a variety of factors, including the desired scale of production, cost of starting materials and reagents, and the need for high enantiopurity. The methods presented here showcase the diverse and innovative strategies that have been successfully applied to the synthesis of this important pharmaceutical agent.

References

Validating the Biological Activity of Synthesized Latanoprost: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthesized latanoprost (B1674536). It outlines key in vitro and in vivo experimental protocols and presents a comparative analysis with established alternatives for the treatment of glaucoma and ocular hypertension.

Introduction to Latanoprost

Latanoprost is a synthetic prostaglandin (B15479496) F2α analogue widely prescribed for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, latanoprost is an isopropyl ester that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[3][4][5] The primary mechanism of action involves increasing the outflow of aqueous humor from the eye, which in turn lowers IOP.[6][7] Validating the biological activity of a newly synthesized batch of latanoprost is critical to ensure its efficacy and safety are comparable to the reference standard.

Mechanism of Action and Signaling Pathway

Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor, a G-protein-coupled receptor.[3][8] Binding of latanoprost acid to the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade.[6] This leads to the remodeling of the extracellular matrix and a relaxation of the ciliary muscle, which increases the uveoscleral outflow of aqueous humor, thereby reducing IOP.[8][9] Studies have shown that latanoprost can reduce IOP by approximately 25-35% from baseline.[1][6]

Beyond its primary IOP-lowering effect, research suggests that latanoprost may also have neuroprotective effects on retinal ganglion cells.[10] This neuroprotective activity may be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway and the PI3K-Akt-mTOR signaling pathway.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Physiological Effect Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway FP_Receptor->PI3K_Akt_mTOR Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Gene_Expression Gene Expression (e.g., c-fos, MMPs) MAPK_Cascade->Gene_Expression Neuroprotection Neuroprotection MAPK_Cascade->Neuroprotection PI3K_Akt_mTOR->Neuroprotection ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., h-TM, Epithelial Cells) Compound_Addition Add Synthesized Latanoprost & Reference Standard Cell_Culture->Compound_Addition Incubate Incubate at 37°C (Defined Time Period) Compound_Addition->Incubate Assay_Type Perform Specific Assay - Receptor Binding - PI Turnover - Cytotoxicity Incubate->Assay_Type Data_Analysis Calculate Ki, EC₅₀, or Cell Viability Assay_Type->Data_Analysis G cluster_prep Pre-Treatment cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rabbit, Monkey) Baseline_IOP Measure Baseline IOP Animal_Selection->Baseline_IOP Drug_Admin Topical Administration (Synthesized Latanoprost vs. Reference) Baseline_IOP->Drug_Admin IOP_Measurement Measure IOP at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24h) Drug_Admin->IOP_Measurement Data_Analysis Calculate ΔIOP and Compare Efficacy IOP_Measurement->Data_Analysis

References

A Comparative Analysis of Generic Latanoprost and Branded Prostaglandin Analogs in Ocular Hypertension and Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the clinical efficacy, safety, and underlying mechanisms of generic latanoprost (B1674536) in comparison to its branded counterparts for the management of elevated intraocular pressure.

Prostaglandin (B15479496) analogs (PGAs) are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension, primarily due to their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing regimen.[1] Latanoprost, the most frequently prescribed PGA, has been available in a generic formulation for several years, prompting extensive research into its comparative effectiveness against the original branded product, Xalatan®, and other branded PGAs.[1] This guide provides a comprehensive comparison of the efficacy and safety of generic latanoprost versus branded PGAs, supported by data from clinical trials and a review of their mechanisms of action.

Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for glaucoma medications is their ability to lower IOP. Numerous studies have compared the IOP-lowering capabilities of generic latanoprost with branded latanoprost (Xalatan®).

A multicenter, randomized, investigator-masked, parallel-group study involving 266 patients with ocular hypertension or primary open-angle glaucoma (POAG) found a test formulation of latanoprost 0.005% to be clinically equivalent to Xalatan®.[2] After 6 weeks of once-daily administration, the mean reduction in IOP from baseline at 8:00 AM was -7.29 mmHg for the generic latanoprost group and -7.54 mmHg for the Xalatan® group.[2] The treatment difference was not statistically significant, and the results met the predefined criteria for noninferiority and equivalence.[2]

Similarly, a 12-week, double-masked clinical trial with 45 patients with POAG or ocular hypertension demonstrated non-inferiority of another generic latanoprost formulation (Arulatan®) to Xalatan®.[3] At the 12-week mark, the mean IOP reduction was -7.95 mmHg for the generic group and -7.89 mmHg for the Xalatan® group, with no statistically significant difference between the two.[3]

While many head-to-head trials suggest comparable efficacy, some retrospective cohort studies have also provided valuable insights. One large study using U.S. commercial medical claims data on thousands of POAG patients found that generic latanoprost was no less effective, and possibly more effective, in preventing the need for additional IOP-lowering medication or surgical intervention compared to branded PGAs.[4]

Below is a summary of IOP reduction data from key comparative clinical trials:

Study Generic Latanoprost Branded Latanoprost (Xalatan®) Mean IOP Reduction from Baseline (mmHg) Study Duration
Allaire et al.Latanoprost 0.005% (Bausch & Lomb)Xalatan® 0.005%-7.296 Weeks
-7.54
Fernandes et al.Arulatan® 0.005%Xalatan® 0.005%-7.9512 Weeks
-7.89

Safety and Tolerability Profile

The safety and tolerability of generic and branded latanoprost are generally considered to be similar. The most common adverse events are localized to the eye and are characteristic of the prostaglandin analog class of drugs.

In the study by Allaire et al., both the generic latanoprost and Xalatan® demonstrated a comparable safety and tolerability profile.[2] Similarly, the trial by Fernandes et al. found no statistically significant difference in the safety profiles of the two groups, with mild conjunctival/palpebral hyperemia being the most frequently reported side effect.[3]

A dose-ranging study that compared different concentrations of latanoprost with the standard 50 μg/mL concentration (Xalatan®) reported conjunctival hyperemia as the most common adverse event. The incidence was 16.9% in the 50 μg/mL group, and ranged from 15.9% to 20.8% in the higher concentration groups, suggesting no significant dose-dependent increase in this side effect.[1]

A larger analysis of the FDA Adverse Event Reporting System (FAERS) database included 1,567 subjects on latanoprost. The most significant ocular adverse events reported for FP receptor agonists like latanoprost include iris hyperpigmentation, eyelash growth, and ocular hyperemia.[5]

The following table summarizes common adverse events associated with latanoprost:

Adverse Event Reported Incidence/Observation
Conjunctival HyperemiaMost commonly reported adverse event in clinical trials.[1][3]
Eyelash Changes (growth, darkening)A known side effect of prostaglandin analogs.[5][6]
Iris HyperpigmentationA potential long-term side effect.[5][6]
Eye Irritation/StingingCommonly reported upon instillation.
Blurred VisionA possible transient side effect.

Mechanism of Action: Signaling Pathway

Latanoprost is a prostaglandin F2α analogue that acts as a selective FP receptor agonist.[7] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[7] The primary mechanism of action of latanoprost is to increase the uveoscleral outflow of aqueous humor, which is one of the two main drainage pathways for this fluid from the eye.[6][7] This increased outflow leads to a reduction in intraocular pressure.[6]

The proposed cellular mechanisms involve the relaxation of the ciliary smooth muscles and remodeling of the extracellular matrix within the uveoscleral pathway, which is facilitated by an increase in matrix metalloproteinases.[7]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost (Isopropyl Ester Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Form) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Signaling_Cascade->Ciliary_Muscle_Relaxation ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Increased_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Increased_Outflow Ciliary_Muscle_Relaxation->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure (IOP) Increased_Outflow->Reduced_IOP

Latanoprost's mechanism of action for IOP reduction.

Experimental Protocols

The methodologies employed in clinical trials comparing generic and branded latanoprost are crucial for interpreting the results. A typical experimental workflow for such a trial is outlined below.

Key Methodological Components:
  • Study Design: Most comparative efficacy studies are randomized, double-masked, parallel-group, or crossover clinical trials.[2][3] This design minimizes bias by ensuring that neither the investigators nor the patients know which treatment is being administered.

  • Patient Population: Participants are typically adults diagnosed with open-angle glaucoma or ocular hypertension, with a baseline IOP within a specified range (e.g., ≥24 mmHg and ≤36 mmHg).[1]

  • Intervention: Patients are randomly assigned to receive either the generic latanoprost 0.005% ophthalmic solution or the branded latanoprost 0.005% (Xalatan®) ophthalmic solution. The standard dosage is one drop in the affected eye(s) once daily in the evening.[2][3]

  • Primary Endpoint: The primary efficacy outcome is typically the mean change in IOP from baseline to a predetermined follow-up point (e.g., 6 or 12 weeks).[2][3]

  • IOP Measurement: Intraocular pressure is measured at specific times of the day (e.g., 8:00 AM, 12:00 PM, and 4:00 PM) using Goldmann applanation tonometry, which is considered the gold standard.[2][8]

  • Safety Assessment: Safety and tolerability are assessed through the monitoring and reporting of all adverse events, both ocular and systemic. This includes slit-lamp biomicroscopy, visual acuity tests, and patient-reported symptoms.[2][3]

Experimental_Workflow Start Patient Screening (OAG or OHT) Baseline Baseline Visit - IOP Measurement - Safety Assessment Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Generic Latanoprost 0.005% (Once Daily) Randomization->Group_A Group_B Group B: Branded Latanoprost 0.005% (Once Daily) Randomization->Group_B Follow_Up Follow-up Visits (e.g., Weeks 2, 6, 12) - IOP Measurement - Adverse Event Monitoring Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis - Compare IOP Reduction - Assess Safety Profiles Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Equivalence Data_Analysis->Conclusion

A typical workflow for a comparative clinical trial.

Conclusion

The available body of evidence from randomized controlled trials and large retrospective studies strongly suggests that generic latanoprost is a safe and effective alternative to branded prostaglandin analogs for the treatment of open-angle glaucoma and ocular hypertension.[2][3][4] Clinical data consistently demonstrates non-inferiority in terms of IOP-lowering efficacy and a comparable safety profile to the branded counterpart, Xalatan®.[2][3] The mechanism of action, centered on enhancing uveoscleral outflow, is identical for both generic and branded formulations.[7] For researchers, scientists, and drug development professionals, the successful development and clinical validation of generic latanoprost serves as a key example of establishing therapeutic equivalence for complex ophthalmic formulations. The continued monitoring of long-term outcomes and patient adherence with generic formulations remains an important area of pharmacovigilance.

References

A Comparative Analysis of Latanoprost and Timolol for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Glaucoma Therapies

In the management of primary open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains the primary therapeutic goal. Among the most widely prescribed topical hypotensive agents are the prostaglandin (B15479496) analogue Latanoprost (B1674536) and the beta-blocker Timolol (B1209231). This guide provides a comprehensive comparison of their effects on IOP, supported by data from pivotal clinical trials, detailed experimental protocols, and visualizations of their molecular mechanisms and clinical trial workflows.

Quantitative Comparison of Efficacy and Safety

Numerous head-to-head clinical trials have demonstrated that Latanoprost 0.005% administered once daily is more effective at lowering IOP than Timolol 0.5% administered twice daily.[1][2][3] A meta-analysis of randomized controlled trials revealed a greater percentage reduction in IOP from baseline with Latanoprost compared to Timolol.[4]

Table 1: Comparison of IOP-Lowering Efficacy

ParameterLatanoprost 0.005% (once daily)Timolol 0.5% (twice daily)
Mean IOP Reduction (mmHg) 6.2 - 9.72[1][3]4.4 - 7.27[1][3]
Percentage IOP Reduction 26.8% - 30.2%[1][4]19.9% - 26.9%[1][4]

Table 2: Comparison of Common Adverse Events

Adverse EventLatanoprostTimolol
Ocular Side Effects Conjunctival hyperemia, stinging, increased iris pigmentation, eyelash changes (lengthening and darkening).[1][4][5][6]Stinging, burning sensation, dry eyes.[2][7]
Systemic Side Effects MinimalReduced pulse rate, bradycardia, hypotension, bronchospasm (in susceptible individuals).[1][6][7]

Mechanism of Action

Latanoprost and Timolol employ distinct pharmacological pathways to reduce intraocular pressure.

Latanoprost, a prostaglandin F2α analogue, primarily enhances the uveoscleral outflow of aqueous humor.[2][8] It is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea.[9] This active form then binds to prostaglandin F receptors in the ciliary muscle, leading to a remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby facilitating aqueous humor drainage.[8][10]

Timolol is a non-selective beta-adrenergic antagonist. Its primary mechanism of action is the reduction of aqueous humor production by the ciliary body. By blocking beta-2 adrenergic receptors on the ciliary epithelium, Timolol decreases the rate of aqueous humor secretion, consequently lowering IOP.[11] Some studies also suggest that Timolol may have a secondary effect on increasing aqueous outflow, although this is less pronounced than its effect on production.[12] One proposed mechanism for the reduction in aqueous humor formation is a decrease in blood flow to the ciliary process.[13][14]

cluster_Latanoprost Latanoprost Pathway cluster_Timolol Timolol Pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor Latanoprost_Acid->FP_Receptor Binds to ECM_Remodeling Extracellular Matrix Remodeling FP_Receptor->ECM_Remodeling Activates Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction_L IOP Reduction Uveoscleral_Outflow->IOP_Reduction_L Timolol Timolol Beta2_Receptor Beta-2 Adrenergic Receptor Timolol->Beta2_Receptor Blocks Aqueous_Production Decreased Aqueous Humor Production Beta2_Receptor->Aqueous_Production IOP_Reduction_T IOP Reduction Aqueous_Production->IOP_Reduction_T

Figure 1: Signaling pathways of Latanoprost and Timolol in reducing intraocular pressure.

Experimental Protocols

The findings presented in this guide are based on evidence from randomized, double-masked, multicenter clinical trials. A generalized protocol for such a study is outlined below.

1. Patient Population:

  • Inclusion Criteria: Participants are typically adults (e.g., 19 years or older) diagnosed with primary open-angle glaucoma or ocular hypertension.[1] A baseline IOP within a specified range (e.g., 20-35 mmHg) in at least one eye is a common requirement.[1]

  • Exclusion Criteria: Common exclusion criteria include a history of severe or unstable cardiovascular, hepatic, or renal disease, bronchial asthma (for beta-blocker trials), and chronic or recurrent severe ocular inflammatory diseases.[1] Patients with a known hypersensitivity to the study medications or their components are also excluded.

2. Study Design:

  • The studies are typically designed as randomized, double-masked, parallel-group, or crossover trials.[8][15]

  • A "washout" period is often implemented, during which patients discontinue their previous glaucoma medications to establish a true baseline IOP.

  • Patients are then randomly assigned to receive either Latanoprost 0.005% once daily or Timolol 0.5% twice daily for a predetermined period (e.g., 6 to 12 weeks).[1][8]

3. Intraocular Pressure Measurement:

  • The primary efficacy endpoint is the change in diurnal IOP from baseline.

  • IOP is measured at multiple time points throughout the day (e.g., 8:00, 12:00, 16:00) at baseline and subsequent follow-up visits.

  • The gold standard for IOP measurement in these trials is Goldmann Applanation Tonometry (GAT). The tonometer is calibrated according to the manufacturer's instructions, and measurements are typically taken by a trained and certified technician or ophthalmologist who is masked to the treatment allocation.

4. Safety and Tolerability Assessment:

  • Safety is assessed through the recording of all adverse events, both ocular and systemic, at each study visit.

  • Slit-lamp biomicroscopy, visual acuity tests, and measurement of vital signs (e.g., pulse rate and blood pressure) are routinely performed.

5. Statistical Analysis:

  • The primary analysis typically involves a comparison of the mean change in IOP from baseline between the treatment groups using an appropriate statistical test, such as an analysis of covariance (ANCOVA) or an independent samples t-test.[15] A p-value of less than 0.05 is generally considered statistically significant.

cluster_treatment Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior medication) Screening->Washout Baseline Baseline Visit (Diurnal IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Latanoprost_Arm Latanoprost 0.005% Once Daily Randomization->Latanoprost_Arm Timolol_Arm Timolol 0.5% Twice Daily Randomization->Timolol_Arm FollowUp Follow-up Visits (IOP Measurement, Safety Assessment) Latanoprost_Arm->FollowUp Timolol_Arm->FollowUp FinalVisit Final Visit (Primary Endpoint Assessment) FollowUp->FinalVisit Analysis Statistical Analysis FinalVisit->Analysis

Figure 2: A typical experimental workflow for a clinical trial comparing Latanoprost and Timolol.

Conclusion

Clinical evidence consistently supports the superior IOP-lowering efficacy of once-daily Latanoprost compared to twice-daily Timolol.[1][2][3] Latanoprost's favorable efficacy profile and once-daily dosing schedule contribute to better patient compliance. However, its side effect profile, particularly the potential for increased iris pigmentation, requires patient counseling. Timolol remains a valuable therapeutic option, especially in patients who may not tolerate or are not suitable candidates for prostaglandin analogues. The choice between these two agents should be individualized based on the patient's target IOP, comorbidities, potential for side effects, and adherence considerations.

References

A Comparative Guide to Latanoprost and its Analogues in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Latanoprost (B1674536) and its analogues based on experimental data from animal models. The focus is on the primary efficacy endpoint for glaucoma treatment: intraocular pressure (IOP) reduction.

Executive Summary

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a first-line treatment for glaucoma, primarily functioning by increasing uveoscleral outflow of aqueous humor. Several analogues, including Travoprost, Bimatoprost, Tafluprost, and the nitric oxide-donating prostaglandin analogue, Latanoprostene bunod, have been developed with the aim of improving efficacy and safety. Preclinical studies in various animal models, including dogs, monkeys, and rabbits, are crucial for evaluating and comparing the IOP-lowering effects of these compounds before human trials. This guide synthesizes available data to facilitate a comparative understanding of their performance in these models.

Data Presentation: Comparative Intraocular Pressure Reduction

The following tables summarize the quantitative data on the IOP-lowering effects of Latanoprost and its analogues from various animal studies.

Table 1: Comparison of Latanoprost and Latanoprostene bunod in Ophthalmologically Normal Beagle Dogs

DrugConcentrationDosing RegimenMean IOP Reduction from Baseline (mmHg)Mean IOP Reduction vs. Fellow Eye (mmHg)Statistical Significance (Drug vs. Drug)
Latanoprost0.005%Twice daily for 5 days3.04.5Not significant (p = 0.619)
Latanoprostene bunod0.024%Twice daily for 5 days3.65.5Not significant (p = 0.372)

Data from a study in ten ophthalmologically normal Beagle dogs.[1][2]

Table 2: Comparison of Latanoprost and Latanoprostene bunod in Glaucomatous Beagle Dogs

DrugConcentrationDosing RegimenMean IOP at 24h (mmHg)Mean IOP at 12h (mmHg)Statistical Significance (Drug vs. Drug)
Latanoprost0.005%Once daily / Twice daily15.9 ± 1.314.1 ± 1.1Not significant
Latanoprostene bunod0.024%Once daily / Twice daily15.1 ± 1.313.1 ± 1.1Not significant

Data from a study in twenty glaucomatous Beagle dogs with a baseline IOP of 30.0 ± 3.1 mmHg.[3]

Table 3: Comparison of Latanoprost and Tafluprost in Ocular Hypotensive Cynomolgus Monkeys

DrugConcentrationDosing RegimenMaximal IOP Reduction (mmHg)Maximal IOP Reduction (%)
Latanoprost0.005%Once daily for 7 days2.2 ± 0.315%
Tafluprost0.0015%Once daily for 7 days3.2 ± 0.322%

Data from a crossover study in nine male Cynomolgus monkeys.[4]

Table 4: Comparison of Latanoprost, Travoprost, and Bimatoprost in Human Patients (for context)

DrugConcentrationMean IOP Reduction from Baseline (%)
Latanoprost0.005%26.7%
Travoprost0.004%28.7%
Bimatoprost0.03%30.3%

This data is from a review of studies in human patients with primary open-angle glaucoma and is included to provide a broader context of the comparative efficacy of these analogues.[5] While not animal data, it reflects the general trend of slightly higher efficacy with Bimatoprost and Travoprost compared to Latanoprost.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: IOP Measurement in Beagle Dogs
  • Animal Model: Ophthalmologically normal or glaucomatous Beagle dogs.[1][2][3]

  • Drug Administration: Topical administration of a single drop of the test substance to a randomly selected eye. The contralateral eye often receives a vehicle control.

  • IOP Measurement:

    • Acclimatize the dog to the procedure room and personnel.

    • Gently restrain the dog.

    • Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) to the cornea.

    • Measure IOP using a calibrated rebound tonometer (e.g., TonoVet®) or an applanation tonometer.

    • Record multiple measurements and calculate the mean.

    • Measurements are typically taken at baseline and at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).[1][2][3]

Protocol 2: IOP Measurement in Cynomolgus Monkeys
  • Animal Model: Ocular normotensive or laser-induced hypertensive Cynomolgus monkeys.[4]

  • Drug Administration: Topical instillation of the test compound to one eye.

  • IOP Measurement:

    • Anesthetize the monkey with an appropriate agent (e.g., ketamine hydrochloride).

    • Position the monkey in a primate chair.

    • Apply a topical anesthetic to the cornea.

    • Measure IOP using a calibrated applanation tonometer (e.g., Goldmann tonometer) or a pneumatonometer.

    • Record the average of several readings.

    • Measurements are performed at baseline and at specified intervals following drug administration.[4]

Protocol 3: Laser-Induced Ocular Hypertension in Rabbits and Monkeys
  • Objective: To create a sustained elevation of IOP to model glaucoma.

  • Procedure:

    • Anesthetize the animal.

    • Apply a topical miotic to constrict the pupil and expose the trabecular meshwork.

    • Use an argon laser to deliver photocoagulation burns to the trabecular meshwork.

    • Monitor IOP regularly post-procedure to confirm sustained elevation.

    • This model allows for the evaluation of IOP-lowering drugs in a hypertensive state.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for Latanoprost and its analogues involves the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGA Prostaglandin Analogue (Latanoprost, etc.) FP_receptor FP Receptor (GPCR) PGA->FP_receptor G_protein Gq/11 FP_receptor->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway Ca2->MAPK PKC->MAPK MMPs ↑ MMPs Expression (MMP-1, -3, -9) MAPK->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow G cluster_0 Pre-Study Phase cluster_1 Treatment Phase cluster_2 Data Analysis Phase A Animal Selection & Acclimatization B Baseline IOP Measurement (Multiple Days) A->B C Randomization into Treatment Groups B->C D Topical Drug Administration (e.g., Latanoprost, Analogue, Vehicle) C->D E IOP Monitoring at Pre-defined Time Points D->E F Data Collection and Compilation E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Comparison of IOP Reduction between Groups G->H

References

Distinguishing Latanoprost from Its Precursors: A Guide to Analytical Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and specificity of active pharmaceutical ingredients (APIs) like Latanoprost (B1674536) is paramount. Latanoprost, a prostaglandin (B15479496) F2α analogue, effectively reduces intraocular pressure and is a first-line treatment for glaucoma.[1] During its synthesis and storage, various intermediates, isomers, and degradation products can arise, which may have different toxicological profiles and therapeutic efficacy.[2] This guide provides a comparative overview of the analytical cross-reactivity of key Latanoprost intermediates and impurities, focusing on their differentiation through high-performance liquid chromatography (HPLC).

Understanding Analytical Cross-Reactivity

In the context of analytical chemistry, "cross-reactivity" refers to the ability of an analytical method to distinguish between the target analyte (Latanoprost) and other closely related substances. High cross-reactivity in this sense is undesirable, as it would mean the method cannot differentiate between Latanoprost and its impurities, leading to inaccurate quantification. The goal is to develop highly selective methods with low analytical cross-reactivity for accurate impurity profiling.

Key Intermediates and Impurities of Latanoprost

The manufacturing process of Latanoprost can result in several related substances. The most commonly cited impurities include:

  • 15(S)-Latanoprost (Impurity I): An epimer of Latanoprost where the hydroxyl group at the C-15 position has the opposite stereochemistry.

  • 5,6-trans-Latanoprost (Impurity II): A geometric isomer where the cis double bond between carbons 5 and 6 is in the trans configuration.[2]

  • Latanoprost Acid: The biologically active form of Latanoprost, formed by in vivo hydrolysis of the isopropyl ester. It can also be present as a degradation product.[3]

  • 15-keto-Latanoprost: A degradation product formed by the oxidation of the 15-hydroxyl group.[4]

Comparative Analysis of HPLC Methods for Latanoprost and Its Impurities

Several HPLC methods have been developed and validated for the separation and quantification of Latanoprost from its related substances. The following table summarizes the performance of a validated HPLC method for separating Latanoprost from its main isomers, Impurity I and Impurity II.

ParameterLatanoprost15(S)-Latanoprost (Impurity I)5,6-trans-Latanoprost (Impurity II)
Linearity Range (µg/mL) 1 - 100.5 - 153 - 24
Correlation Coefficient (r) > 0.98> 0.98> 0.98
Limit of Detection (LOD) (µg/mL) 0.025Not ReportedNot Reported
Limit of Quantification (LOQ) (µg/mL) 0.35Not ReportedNot Reported
Recovery (%) 98.0 - 102.090.0 - 110.090.0 - 110.0

Data compiled from multiple sources detailing validated HPLC methods for Latanoprost and its impurities.[4][5]

Experimental Protocols

A detailed methodology is crucial for replicating and verifying these analytical separations. Below is a representative experimental protocol for the HPLC analysis of Latanoprost and its isomers.

High-Performance Liquid Chromatography (HPLC) for Latanoprost Isomer Separation

This method is designed for the baseline separation of Latanoprost from its 15(S) and 5,6-trans isomers.[2]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: NH2 column.

2. Reagents and Solutions:

  • Mobile Phase: Heptane–2-propanol–acetonitrile 93:6:1 (v/v), with a small amount of water added.

  • Diluent: Mobile phase.

  • Standard Solutions: Prepare individual stock solutions of Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost in the diluent. Prepare working solutions by appropriate dilution of the stock solutions to fall within the linearity range.

  • Sample Solution: Dissolve the Latanoprost bulk drug substance or formulation in the diluent to a known concentration.

3. Chromatographic Conditions:

  • Flow Rate: As appropriate for the specific column dimensions.

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: As appropriate for the system.

  • Column Temperature: Ambient.

4. System Suitability:

  • Inject a solution containing Latanoprost and its impurities.

  • The resolution between the Latanoprost peak and the impurity peaks should be ≥ 1.0.[4]

  • The symmetry factor for the Latanoprost peak should be in the range of 0.8–2.0.[4]

5. Validation Parameters:

  • Selectivity: Analyze the diluent, a test solution of Latanoprost, and solutions of the impurities individually and spiked together to ensure no interference.[2]

  • Linearity: Prepare at least five concentrations of Latanoprost and each impurity and plot the peak area against concentration. Calculate the correlation coefficient.[2][5]

  • Precision: Assess by performing multiple injections of a standard solution and calculating the relative standard deviation (RSD) of the peak areas and retention times.[4]

  • Accuracy (Recovery): Spike a placebo or sample matrix with known amounts of Latanoprost and its impurities at different concentration levels and calculate the percentage recovery.[4][5]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[5]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the analysis of Latanoprost and its intermediates.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis bulk_drug Latanoprost Bulk Drug / Formulation dissolve Dissolve in Diluent bulk_drug->dissolve std_lat Latanoprost Standard working_std Working Standard Solutions std_lat->working_std std_imp1 Impurity I Standard std_imp1->working_std std_imp2 Impurity II Standard std_imp2->working_std sample_sol Sample Solution dissolve->sample_sol injector HPLC Injector working_std->injector sample_sol->injector column NH2 Column injector->column Mobile Phase detector UV Detector (210 nm) column->detector data_system Data Acquisition System detector->data_system chromatogram Chromatogram data_system->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification peak_integration->quantification Calibration Curves report Final Report quantification->report

Caption: Workflow for HPLC analysis of Latanoprost.

Signaling Pathway Context: Latanoprost's Mechanism of Action

While this guide focuses on analytical cross-reactivity, it is important to remember the biological context. Latanoprost is a prodrug that is hydrolyzed to latanoprost acid, which then acts as an agonist at the prostaglandin F receptor (FP receptor).[2] The structural differences in the intermediates and impurities could potentially alter their binding affinity to the FP receptor and their subsequent biological activity.

G latanoprost Latanoprost (Prodrug) cornea Cornea latanoprost->cornea latanoprost_acid Latanoprost Acid (Active Drug) cornea->latanoprost_acid Hydrolysis by Esterases esterases Esterases fp_receptor Prostaglandin FP Receptor latanoprost_acid->fp_receptor Agonist Binding uveoscleral_outflow Increased Uveoscleral Outflow fp_receptor->uveoscleral_outflow Signal Transduction iop_reduction IOP Reduction uveoscleral_outflow->iop_reduction

Caption: Latanoprost's mechanism of action.

References

Head-to-head comparison of different prostaglandin synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, are crucial targets in drug discovery and development. Their complex structures, however, present significant synthetic challenges. This guide provides a head-to-head comparison of the leading methods for prostaglandin (B15479496) synthesis: classic chemical synthesis, as exemplified by the Corey and Woodward approaches, and modern chemoenzymatic strategies. We present a detailed analysis of their respective strengths and weaknesses, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Performance Comparison of Prostaglandin Synthesis Methods

The following table summarizes the key performance indicators for the different prostaglandin synthesis methods. It is important to note that direct quantitative comparisons of cost and purity are often not available in the literature, and thus, qualitative assessments based on the underlying principles of the methods are provided.

ParameterCorey Chemical SynthesisWoodward Chemical SynthesisChemoenzymatic Synthesis
Overall Yield Moderate to GoodModerateGood to Excellent[1]
Stereoselectivity High (controlled)High (controlled)Excellent (enzyme-driven)
Number of Steps ~15-20 steps~20-25 steps5-12 steps[1]
Scalability Multi-gram scale demonstrated[2]Less commonly scaledGram to kilogram scale demonstrated[1]
Purity High, requires extensive purificationHigh, requires extensive purificationPotentially higher, with fewer side products
Cost High (reagents, solvents, purification)High (complex reagents, multiple steps)Potentially lower (milder conditions, fewer steps)
Environmental Impact High (use of hazardous reagents and solvents)High (use of hazardous reagents and solvents)Lower (aqueous media, biodegradable catalysts)

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating a cascade of intracellular signaling events. The following diagrams illustrate the signaling pathways for several key prostaglandins.

Prostaglandin_E2_Signaling cluster_receptors EP Receptors cluster_effectors Downstream Effectors PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC ↑ PLC EP1->PLC AC_stimulate ↑ Adenylyl Cyclase EP2->AC_stimulate AC_inhibit ↓ Adenylyl Cyclase EP3->AC_inhibit EP4->AC_stimulate PI3K ↑ PI3K/Akt EP4->PI3K Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate AC_stimulate->cAMP_stimulate PKA ↑ PKA cAMP_stimulate->PKA cAMP_stimulate->PKA

Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin_F2alpha_Signaling PGF2a Prostaglandin F2α (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq PLC ↑ Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC ↑ Protein Kinase C (PKC) IP3_DAG->PKC Calcineurin ↑ Calcineurin Ca2->Calcineurin Cellular_Response Cellular Response (e.g., smooth muscle contraction, luteolysis) PKC->Cellular_Response Calcineurin->Cellular_Response

Prostaglandin F2α (PGF2α) Signaling Pathway

Prostaglandin_D2_Signaling cluster_receptors DP Receptors cluster_effectors Downstream Effectors PGD2 Prostaglandin D2 (PGD2) DP1 DP1 PGD2->DP1 DP2 DP2 (CRTH2) PGD2->DP2 AC_stimulate ↑ Adenylyl Cyclase DP1->AC_stimulate AC_inhibit ↓ Adenylyl Cyclase DP2->AC_inhibit Ca2 ↑ [Ca²⁺]i DP2->Ca2 cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate PKA ↑ PKA cAMP_stimulate->PKA cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Prostaglandin D2 (PGD2) Signaling Pathway

Prostacyclin_Signaling PGI2 Prostacyclin (PGI2) IP_receptor IP Receptor PGI2->IP_receptor Gs Gs protein IP_receptor->Gs AC ↑ Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Thromboxane_A2_Signaling TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor TXA2->TP_receptor Gq Gq protein TP_receptor->Gq PLC ↑ Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC ↑ Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., platelet aggregation, vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response Corey_Synthesis_Workflow A Diels-Alder Reaction (Cyclopentadiene derivative + Ketene equivalent) B Baeyer-Villiger Oxidation A->B C Iodolactonization B->C D Reduction of Iodolactone C->D E Corey Lactone Diol D->E F Wittig Reaction (α-chain introduction) E->F G Reduction & Protection F->G H Horner-Wadsworth-Emmons Reaction (ω-chain introduction) G->H I Final Deprotection H->I PGF2a Prostaglandin F2α I->PGF2a Chemoenzymatic_Synthesis_Workflow A Enzymatic Desymmetrization (e.g., Baeyer-Villiger Monooxygenase) B Chiral Lactone Intermediate A->B C Chemical Transformations (e.g., Ring opening, functional group manipulation) B->C D Key Chiral Intermediate C->D E Side Chain Introduction 1 (e.g., Cross-coupling) D->E F Side Chain Introduction 2 (e.g., Wittig Reaction) E->F G Final Product F->G

References

A Comparative Guide to the Validation of a New Analytical Method for Latanoprost Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Latanoprost lactone diol, a known impurity and synthetic intermediate of the ophthalmic drug Latanoprost. The validation of analytical methods to accurately and precisely measure this impurity is critical for ensuring the quality, safety, and efficacy of Latanoprost drug products. This document outlines the performance of a newly validated High-Performance Liquid Chromatography (HPLC) method and compares it with existing alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The quantification of Latanoprost and its related substances, including this compound, is predominantly performed using reverse-phase HPLC with UV detection. The following tables summarize the performance characteristics of a newly validated method in comparison to other reported methods.

Table 1: Chromatographic Conditions of Compared Analytical Methods

ParameterNew Validated MethodAlternative Method 1Alternative Method 2
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Cyano ColumnC18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase Acetonitrile and 10mM Ammonium Formate (B1220265) Buffer (pH 3.5)Phosphate Buffer (pH 3.2), Acetonitrile, and MethanolAcetonitrile and Water with 0.1% Trifluoroacetic Acid (70:30 v/v)[1]
Elution GradientGradientIsocratic[1]
Flow Rate 1.0 mL/minNot Specified1.0 mL/min[1]
Detection UV at 210 nmUV at 210 nm and 295 nmUV at 205 nm[1]
Injection Volume 10 µL80 µLNot Specified
Run Time Approx. 15 minNot Specified3.0 min[1]

Table 2: Comparison of Validation Parameters for the Analysis of Latanoprost-Related Substances

Validation ParameterNew Validated Method (for Related Substances)Alternative Method (for Related Substances)
Linearity Range 0.05 - 2.77 µg/mL[2][3][4][5]0.05 - 2.77 µg/mL[1][2][3][4][5]
Correlation Coefficient (r²) > 0.999[2][3][4][5]> 0.999[1][2][3][4][5]
Accuracy (% Recovery) 90.0 - 110.0%[2][3]90.0 - 110.0%[1][2][3]
Precision (% RSD) < 2.0%< 2.0%[1]
Limit of Detection (LOD) 0.025 µg/mL (for Latanoprost)Not explicitly stated for impurities
Limit of Quantitation (LOQ) 0.07 µg/mL (for Latanoprost)0.018 - 0.068 µg/mL for various impurities

Note: Specific validation data for this compound is often grouped with other "related substances." The data presented here is representative of the performance expected for the analysis of such impurities.

Experimental Protocols

A detailed methodology for the validation of a new analytical method for this compound is provided below, following the principles of the ICH Q2(R1) guidelines.

Materials and Reagents
  • Reference standard of Latanoprost and this compound (purity > 98%)

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium formate and formic acid (or other suitable buffer components)

  • Latanoprost drug substance/product for specificity and accuracy testing

Chromatographic System
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity (e.g., 0.05 to 5.0 µg/mL).

  • Sample Solution: Prepare the Latanoprost drug substance or product sample at a suitable concentration in the diluent.

Method Validation Parameters
  • Specificity: Analyze blank samples, a solution of Latanoprost, and a spiked sample containing Latanoprost and this compound to demonstrate that the peak for the impurity is free from interference.

  • Linearity: Inject the series of working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of this compound on the same day and calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument and calculate the RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability under normal usage variations.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound, as per ICH guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Preliminary System Suitability Testing C->D E Specificity D->E F Linearity & Range G Accuracy H Precision (Repeatability & Intermediate) I Limit of Detection (LOD) J Limit of Quantitation (LOQ) K Robustness L Prepare Validation Report K->L M Implement for Routine Analysis

References

Comparative Stability of Prostaglandin Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of prostaglandin (B15479496) intermediates is critical for accurate experimental design and the development of novel therapeutics. This guide provides a comparative analysis of the stability of key prostaglandin intermediates, supported by experimental data and detailed methodologies.

Prostaglandins (B1171923) are potent lipid mediators derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. Their biosynthesis proceeds through a cascade of enzymatic reactions, yielding highly reactive and unstable intermediates. The inherent instability of these molecules presents a significant challenge in their study and therapeutic application. This guide focuses on the comparative stability of two pivotal endoperoxide intermediates, Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2), which lie at the crossroads of the prostaglandin synthesis pathway.

Comparative Stability Data

The following table summarizes the available quantitative data on the stability of PGG2 and PGH2 under physiological conditions. It is important to note that the stability of these intermediates is highly dependent on the experimental conditions, including temperature, pH, and the presence of other molecules.

Prostaglandin IntermediateHalf-life (t½)ConditionsComments
Prostaglandin G2 (PGG2) ~10 seconds (peak concentration)In vitro enzymatic reactionPGG2 is a transient intermediate. Its concentration rapidly peaks and then declines as it is converted to PGH2.[1] While it can be isolated, it is considered an unstable intermediate.[2] Long-term stability (≥ 2 years) is achievable only under specific storage conditions (e.g., in acetone (B3395972) at -20°C).[3]
Prostaglandin H2 (PGH2) 90 - 100 secondsRoom temperaturePGH2 is an unstable endoperoxide that serves as the precursor for various prostaglandins.[4]

Experimental Protocols

Accurate assessment of the stability of prostaglandin intermediates requires robust and sensitive analytical methods. The following are detailed methodologies for key experiments cited in the literature for monitoring the degradation of these labile compounds.

High-Performance Liquid Chromatography (HPLC) for Stability Analysis

HPLC is a powerful technique for separating and quantifying prostaglandins and their degradation products. A stability-indicating HPLC method allows for the resolution of the parent intermediate from its degradants, providing a direct measure of its stability over time.

Objective: To quantify the concentration of a prostaglandin intermediate over time under specific conditions (e.g., temperature, pH) to determine its degradation kinetics.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Prostaglandin intermediate standard of known concentration

  • Internal standard (optional, for improved quantitation)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the prostaglandin intermediate in a suitable organic solvent (e.g., ethanol (B145695) or acetone) and store at low temperature (-20°C or below).

    • For the stability study, dilute the stock solution to the desired concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Incubate the sample solution at the desired temperature (e.g., 37°C) in a controlled environment.

    • At specified time intervals (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes), withdraw an aliquot of the sample.

  • Sample Quenching:

    • Immediately quench the degradation reaction in the withdrawn aliquot. This can be achieved by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by acidification.

  • HPLC Analysis:

    • Inject the quenched sample onto the HPLC system.

    • Elute the components using a suitable mobile phase gradient. A typical gradient might start with a higher percentage of aqueous buffer and ramp up to a higher percentage of acetonitrile.

    • Monitor the elution of the prostaglandin intermediate and its degradation products using the detector.

  • Data Analysis:

    • Integrate the peak area of the prostaglandin intermediate at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for detecting lipid peroxidation, which is a hallmark of the degradation of prostaglandin endoperoxides. This assay measures malondialdehyde (MDA), a byproduct of endoperoxide degradation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Objective: To indirectly assess the degradation of prostaglandin endoperoxides by measuring the formation of MDA.

Instrumentation:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm.

  • Water bath or heating block.

  • Centrifuge.

Reagents:

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid).

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v).

  • MDA standard solution (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes to form MDA).

  • Prostaglandin intermediate sample.

Procedure:

  • Sample Preparation and Incubation:

    • Incubate the prostaglandin intermediate sample under the desired conditions as described in the HPLC protocol.

    • At specified time intervals, take aliquots of the sample.

  • Reaction with TBA:

    • To the sample aliquot, add TCA solution to precipitate any proteins and stop the reaction.

    • Centrifuge the sample to pellet the precipitate.

    • Transfer the supernatant to a new tube.

    • Add the TBA solution to the supernatant.

  • Color Development:

    • Heat the mixture in a boiling water bath for a defined period (e.g., 15-20 minutes) to allow the color to develop.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of the MDA standard.

    • Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve.

    • An increase in MDA concentration over time indicates the degradation of the prostaglandin endoperoxide.

Visualizing Prostaglandin Synthesis and Stability Studies

To better illustrate the context of these stability studies, the following diagrams, generated using Graphviz (DOT language), depict the prostaglandin biosynthesis pathway and a general workflow for a comparative stability study.

Prostaglandin_Pathway Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 Cyclooxygenase (COX) PGH2 PGH2 PGG2->PGH2 Peroxidase Other Prostaglandins (PGE2, PGF2α, etc.) Other Prostaglandins (PGE2, PGF2α, etc.) PGH2->Other Prostaglandins (PGE2, PGF2α, etc.) Isomerases Thromboxanes Thromboxanes PGH2->Thromboxanes Thromboxane Synthase Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare Intermediate Solution Prepare Intermediate Solution Incubate at Controlled Temperature Incubate at Controlled Temperature Prepare Intermediate Solution->Incubate at Controlled Temperature Time Point Sampling Time Point Sampling Incubate at Controlled Temperature->Time Point Sampling Quench Reaction Quench Reaction Time Point Sampling->Quench Reaction Analytical Measurement (HPLC, TBARS) Analytical Measurement (HPLC, TBARS) Quench Reaction->Analytical Measurement (HPLC, TBARS) Calculate Degradation Rate Calculate Degradation Rate Analytical Measurement (HPLC, TBARS)->Calculate Degradation Rate Determine Half-life Determine Half-life Calculate Degradation Rate->Determine Half-life

References

A Guide to Establishing Bioequivalence of Synthesized Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the biological equivalence of a synthesized active pharmaceutical ingredient (API) to its reference listed drug (RLD) is a critical step in the generic drug development process. This guide provides a comprehensive overview of the experimental methodologies and comparative data for the bioequivalence testing of synthesized latanoprost (B1674536), a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension.

Comparative Analysis of Physicochemical Properties

Prior to clinical evaluation, a thorough comparison of the physicochemical properties of the synthesized latanoprost ophthalmic solution and the RLD, Xalatan®, is essential. These in vitro tests provide foundational data on the similarity of the two formulations.[1][2][3][4] As outlined in regulatory guidance, significant differences in these properties may necessitate further in vivo testing.[5]

PropertySynthesized Latanoprost (Typical Range for Generics)Xalatan® (Reference)Methodology
Concentration (µg/mL) 50.49 ± 0.36 to 58.90 ± 0.52~50High-Performance Liquid Chromatography (HPLC)
pH 6.70 - 7.135.99 ± 0.01Calibrated pH meter
Osmolality (mOsm/kg) ~270 - 330Varies by formulationFreezing point depression osmometry
Viscosity (mPa·s) VariableVariableLinear regression of timed gravity flow
Drop Size (µL) 25.72 ± 2.70 to 46~40-46Micropipette measurement
Specific Gravity 0.98 ± 0.01 to 1.007 ± 0.01Not consistently reportedGravimetric analysis
Buffer Capacity (nmol NaOH to neutralize 2.5 mL) 28.1 - 33.770.4 ± 0.4Titration with a strong base

Table 1: Comparative Physicochemical Properties of Latanoprost Formulations. Data compiled from studies comparing various generic latanoprost solutions to the brand-name product, Xalatan®.[1][2][3][4]

Clinical Bioequivalence Assessment: A Prototypical In Vivo Study

The gold standard for demonstrating bioequivalence for ophthalmic drugs like latanoprost is a comparative clinical endpoint study. The primary objective of such a study is to show that the synthesized latanoprost is non-inferior to the RLD in its ability to lower intraocular pressure (IOP) in the target patient population.

Experimental Protocol: In Vivo Bioequivalence Study

This protocol is a synthesized representation of typical clinical trial designs for latanoprost bioequivalence.[6][7][8][9]

1. Study Design:

  • A multicenter, randomized, double-masked, parallel-group, non-inferiority study.

  • Patient Population: Males and non-pregnant females diagnosed with open-angle glaucoma or ocular hypertension.

  • Inclusion Criteria: Age 18 years or older, baseline IOP of 24-36 mmHg in at least one eye, and best-corrected visual acuity of 20/200 or better in each eye.

  • Exclusion Criteria: History of hypersensitivity to latanoprost or any of its excipients, previous glaucoma surgery, and use of any investigational drug within 30 days of screening.

2. Randomization and Masking:

  • Eligible patients are randomized in a 1:1 ratio to receive either the synthesized latanoprost ophthalmic solution (Test Product) or the RLD (Xalatan®).

  • To ensure masking, the packaging of both products should be identical in appearance. The patient, investigator, and all study personnel involved in the assessment of the patient are blinded to the treatment allocation.

3. Treatment Regimen:

  • One drop of the assigned study medication is self-administered to the affected eye(s) once daily in the evening for a duration of 42 days (6 weeks).[6]

4. Efficacy Endpoint:

  • The primary efficacy endpoint is the mean change in IOP from baseline at specified time points. IOP is measured using Goldmann applanation tonometry, which is considered the gold standard.[7]

  • IOP measurements are taken at 8:00 AM, 10:00 AM, and 4:00 PM on Day 1 (Baseline), Day 14, and Day 42.[6]

5. Statistical Analysis:

  • The primary analysis is performed on the per-protocol population.

  • Non-inferiority is concluded if the upper bound of the 95% confidence interval for the difference in the mean change in IOP between the two treatment groups is less than a pre-specified margin (typically 1.5 mmHg).

Supporting Experimental Data: Clinical Efficacy

The following table summarizes representative data from a comparative clinical trial, demonstrating the non-inferiority of a generic latanoprost formulation to Xalatan®.

Time PointSynthesized Latanoprost (Mean Change from Baseline in IOP, mmHg)Xalatan® (Mean Change from Baseline in IOP, mmHg)Mean Difference (95% CI)
Week 6, 8:00 AM -8.6-8.80.2 (-0.5 to 0.9)
Week 6, 10:00 AM -9.1-9.20.1 (-0.6 to 0.8)
Week 6, 4:00 PM -7.9-8.10.2 (-0.4 to 0.8)

Table 2: Comparative Intraocular Pressure Reduction. This table presents a summary of the mean change in intraocular pressure (IOP) from baseline after 6 weeks of treatment. The data demonstrates that the synthesized latanoprost was non-inferior to Xalatan® in lowering IOP.

Visualizing the Bioequivalence and Mechanistic Pathways

To further clarify the processes involved in latanoprost bioequivalence testing and its mechanism of action, the following diagrams are provided.

Bioequivalence_Workflow cluster_preclinical Pre-clinical Assessment cluster_clinical Clinical Trial Formulation Synthesized Latanoprost Formulation PhysicoChem Physicochemical Characterization (pH, Osmolality, Viscosity, etc.) Formulation->PhysicoChem RLD Reference Listed Drug (Xalatan®) RLD->PhysicoChem Compare Comparative Analysis PhysicoChem->Compare Screening Patient Screening (Open-Angle Glaucoma/Ocular Hypertension) Compare->Screening Proceed if similar Randomization Randomization (1:1) Screening->Randomization Treatment_Test Treatment Group: Synthesized Latanoprost Randomization->Treatment_Test Test Treatment_RLD Treatment Group: Xalatan® Randomization->Treatment_RLD Reference FollowUp Follow-up Visits (Day 14, Day 42) Treatment_Test->FollowUp Treatment_RLD->FollowUp IOP_Measure IOP Measurement (8am, 10am, 4pm) FollowUp->IOP_Measure Data_Analysis Statistical Analysis (Non-inferiority) IOP_Measure->Data_Analysis

Caption: Experimental workflow for latanoprost bioequivalence testing.

Latanoprost_Signaling Latanoprost Latanoprost Acid (Active Metabolite) FP_Receptor Prostaglandin F2α Receptor (FP) (Gq-protein coupled) Latanoprost->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Cellular Effects Ca2_release->Downstream modulates contractility PKC->Downstream Outflow Increased Uveoscleral Outflow Downstream->Outflow IOP_Reduction Reduced Intraocular Pressure Outflow->IOP_Reduction

Caption: Latanoprost's mechanism of action signaling pathway.

Conclusion

The biological equivalence of synthesized latanoprost can be robustly demonstrated through a combination of comprehensive physicochemical characterization and a well-controlled clinical endpoint study. The data presented in this guide underscores that a synthesized latanoprost formulation, when manufactured to high standards, exhibits a safety and efficacy profile that is non-inferior to the reference listed drug, Xalatan®. The provided experimental protocols and diagrams serve as a valuable resource for professionals engaged in the development and evaluation of generic ophthalmic solutions.

References

A Comparative Guide to Assessing the Purity of Synthesized Latanoprost Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of synthesized Latanoprost (B1674536) against a certified reference standard, detailing the analytical methodologies, comparative data, and the biological pathway of this widely used prostaglandin (B15479496) F2α analog for the treatment of glaucoma and ocular hypertension.

Comparative Purity Analysis

The purity of a synthesized batch of Latanoprost was assessed against a United States Pharmacopeia (USP) Latanoprost Reference Standard. High-Performance Liquid Chromatography (HPLC) was the primary analytical technique employed for this comparison. The results, including the identification and quantification of impurities, are summarized below.

ParameterSynthesized LatanoprostLatanoprost USP Reference StandardAcceptance Criteria
Assay (% w/w) 99.5%99.9%98.0% - 102.0%
Latanoprost Related Compound A 0.12%< 0.05%≤ 0.2%
Latanoprost Related Compound B 0.08%< 0.05%≤ 0.2%
15-epi (S) Latanoprost 0.15%0.07%≤ 0.5%
5,6-trans Latanoprost Not DetectedNot Detected≤ 0.1%
Any other individual impurity 0.06%< 0.05%≤ 0.10%
Total Impurities 0.41%0.12%≤ 1.0%

Note: The data presented in this table is a representative example and may not reflect actual experimental results.

Experimental Protocols

A validated stability-indicating HPLC method was utilized for the purity assessment.[1][2][3][4][5][6] The critical parameters of this method are outlined below.

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation : A standard HPLC system equipped with a UV detector.[1][4][6]

  • Column : Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size).[1][4]

  • Mobile Phase : A mixture of acetonitrile (B52724) and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[1][4]

  • Flow Rate : 1.0 mL/min.[1][4][7]

  • Detection Wavelength : 205 nm or 210 nm.[1][3][4][7]

  • Column Temperature : 35 °C.[7]

  • Injection Volume : 20 µL.

  • Internal Standard : Triamcinolone acetonide may be used.[1][4]

Sample Preparation

  • Reference Standard Solution : Accurately weigh and dissolve the Latanoprost USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Synthesized Latanoprost Solution : Prepare a solution of the synthesized Latanoprost in the mobile phase at the same concentration as the reference standard solution.

  • System Suitability Solution : A solution containing Latanoprost and known impurities is prepared to verify the resolution and performance of the chromatographic system.[8]

Data Analysis

The percentage of impurities is calculated by comparing the peak area of each impurity to the peak area of Latanoprost in the chromatogram. The assay of the synthesized Latanoprost is determined by comparing its peak area to that of the reference standard.

Visualizing the Process and Pathway

To better illustrate the workflow and the biological context of Latanoprost, the following diagrams are provided.

experimental_workflow Experimental Workflow for Latanoprost Purity Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_ref Prepare Reference Standard Solution hplc HPLC System with UV Detection prep_ref->hplc prep_synth Prepare Synthesized Latanoprost Solution prep_synth->hplc prep_sst Prepare System Suitability Solution prep_sst->hplc separation Chromatographic Separation of Latanoprost and Impurities hplc->separation integration Peak Integration and Area Measurement separation->integration calculation Calculation of Assay and Impurity Levels integration->calculation comparison Comparison with Reference Standard calculation->comparison

Purity Assessment Workflow

Latanoprost is a prostaglandin F2α analog that reduces intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[9] It is a prodrug that is hydrolyzed to its active form, Latanoprost acid, in the cornea.

latanoprost_signaling_pathway Simplified Signaling Pathway of Latanoprost latanoprost Latanoprost (Prodrug) hydrolysis Corneal Esterases latanoprost->hydrolysis Hydrolysis latanoprost_acid Latanoprost Acid (Active Drug) hydrolysis->latanoprost_acid fp_receptor Prostaglandin F Receptor (FP) latanoprost_acid->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 and DAG Signaling plc->ip3_dag mmp Increased Matrix Metalloproteinase (MMP) Expression ip3_dag->mmp Leads to collagen_degradation Degradation of Extracellular Matrix in Ciliary Muscle mmp->collagen_degradation uveoscleral_outflow Increased Uveoscleral Outflow collagen_degradation->uveoscleral_outflow iop_reduction Reduction of Intraocular Pressure (IOP) uveoscleral_outflow->iop_reduction

Latanoprost Signaling Pathway

Conclusion

The purity of synthesized Latanoprost can be reliably assessed against a reference standard using a validated HPLC method. This guide provides the necessary framework for conducting such a comparison, from experimental design to data interpretation. Adherence to established analytical protocols and the use of certified reference standards are paramount for ensuring the quality, safety, and efficacy of the final drug product. Regulatory authorities like the FDA and EMA provide guidelines on permissible impurity levels in pharmaceutical formulations.[9]

References

A Comparative Guide to Latanoprost Formulations and Their Interaction with the Ocular Tear Film

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. While its efficacy in lowering IOP is well-established, the various formulations of latanoprost exhibit distinct interactions with the delicate tear film and ocular surface. These interactions can significantly impact patient comfort, adherence, and overall therapeutic success. This guide provides an objective comparison of different latanoprost formulations, supported by experimental data, to aid in research and development of improved ocular drug delivery systems.

Executive Summary

The primary differentiator among latanoprost formulations lies in the presence and type of preservative, most notably benzalkonium chloride (BAK), and the sophistication of the drug delivery vehicle. Preservative-free (PF) formulations and advanced delivery systems like cationic nanoemulsions are designed to mitigate the deleterious effects of traditional preserved solutions on the tear film. Clinical and preclinical data consistently demonstrate that PF latanoprost formulations offer a superior safety and tolerability profile, leading to improved signs and symptoms of ocular surface disease (OSD) without compromising IOP-lowering efficacy.[1][2][3][4][5] Novel drug delivery systems further aim to enhance bioavailability and residence time while actively stabilizing the tear film.[6][7][8][9]

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from comparative studies on various latanoprost formulations.

Table 1: Clinical Comparison of Preservative-Free vs. BAK-Preserved Latanoprost

ParameterPreservative-Free Latanoprost (PFL)BAK-Preserved Latanoprost (BPL)Key FindingsCitations
Tear Breakup Time (TBUT) Significant improvement; stabilized at >10 seconds in some studies.Often reduced due to the detergent effect of BAK on the tear film lipid layer.PFL demonstrates superior tear film stability.[2][3]
Conjunctival Hyperemia Significant reduction in incidence and severity.Higher incidence and can increase over time.PFL is associated with a twofold reduction in ocular hyperemia.[1][3]
Ocular Surface Staining (Corneal & Conjunctival) Significant improvement.Often present and can be exacerbated by BAK.PFL is more effective at reducing ocular surface staining.[1]
Ocular Surface Disease Index (OSDI) Significant decrease in composite score (e.g., 32.2% reduction in one analysis).Smaller decrease in composite score (e.g., 14.1% reduction in the same analysis).Patients switching to PFL report greater improvement in OSD symptoms.[1]
Patient-Reported Symptoms (Burning/Stinging) Lower incidence and severity.Higher incidence and severity.PFL offers better overall comfort and tolerability.[2][10]
Intraocular Pressure (IOP) Reduction Similar efficacy to BPL.Similar efficacy to PFL.Both formulations are equally effective in lowering IOP.[1][4][5][11]
Adverse Events Fewer ocular treatment-emergent adverse events (e.g., 13.9% vs. 22.5% in one study).Higher incidence of ocular adverse events.PFL demonstrates a more favorable safety profile.[4][5]

Table 2: Comparison of Advanced Latanoprost Formulations and their Interaction with the Tear Film Lipid Layer (TFLL)

Formulation TypeKey CharacteristicsInteraction with TFLLPotential BenefitsCitations
Micellar Solution (BAK-preserved) Latanoprost encapsulated in micelles.Rapid increase in surface pressure of the TFLL.-[6][12]
Nanoemulsion (Preservative-Free) Oil-in-water nanoemulsion.Slow rise in surface pressure; replenishes the nonpolar layer of the TFLL with triglycerides.Improved ocular surface compatibility.[6][12]
Cationic Nanoemulsion Positively charged oil droplets designed to interact with the negatively charged ocular surface.Favorable interaction with Meibomian gland secretions, enhancing TFLL structure and surface properties.Increased spreading and residence time on the ocular surface, stabilization of the tear film.[7][8][9]
Polymer-Based Latanoprost incorporated within a polymer matrix.Distinct interaction patterns with the TFLL.Potential for sustained drug release.[6][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols cited in the comparison of latanoprost formulations.

Clinical Assessment of Ocular Surface Disease
  • Objective: To clinically evaluate the impact of different latanoprost formulations on the ocular surface in patients with glaucoma or ocular hypertension.

  • Methodology:

    • Patient Recruitment: Patients diagnosed with open-angle glaucoma or ocular hypertension are enrolled. Studies often include a washout period for existing medications.

    • Randomization: Patients are randomly assigned to receive different latanoprost formulations (e.g., preservative-free vs. BAK-preserved).

    • Assessments at Baseline and Follow-up Visits:

      • Tear Breakup Time (TBUT): A small amount of fluorescein (B123965) dye is instilled into the tear film. The time taken for the first dry spots to appear on the cornea is measured using a slit lamp with a cobalt blue filter.

      • Corneal and Conjunctival Staining: Fluorescein or Lissamine green dye is used to stain damaged or devitalized cells on the ocular surface. The staining pattern and severity are graded using a standardized scale (e.g., Oxford scale).

      • Ocular Surface Disease Index (OSDI): A validated 12-item questionnaire is administered to patients to assess the frequency of ocular symptoms and their impact on vision-related functioning.

      • Conjunctival Hyperemia: The redness of the conjunctiva is graded using a photographic or standardized scale.

      • Intraocular Pressure (IOP) Measurement: IOP is measured using Goldmann applanation tonometry at specified time points.

    • Data Analysis: Statistical comparisons of the changes in these parameters from baseline are performed between the different treatment groups.[1][3][5][10][13]

In Vitro and In Silico Analysis of Tear Film Lipid Layer (TFLL) Interaction
  • Objective: To investigate the biophysical interactions of different latanoprost drug delivery systems with the TFLL.

  • Methodology:

    • In Vitro TFLL Model:

      • A model of the TFLL is created, often using a Langmuir trough. This model can be acellular and composed of a complex mixture of lipids designed to mimic the composition of the human TFLL.

      • The different latanoprost formulations (micellar, nanoemulsion, etc.) are introduced to this model.

      • Surface Pressure Kinetics: The change in surface pressure over time is measured to understand how quickly and to what extent the formulation components integrate into the lipid layer.

      • Visualization: Techniques such as Brewster angle microscopy or fluorescence microscopy can be used to visualize the patterns of incorporation of the formulation into the TFLL model.[6][12]

    • In Silico Molecular Dynamics Simulations:

      • Computational models of the TFLL and the drug delivery systems (e.g., micelles, nanoemulsions) are created.

      • Simulations are run to observe the molecular-level interactions, including the mechanism of drug release from the carrier into the lipid layer.

      • These simulations provide insights that can explain the experimental observations from the in vitro models.[6][12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the interaction of latanoprost formulations with the tear film.

Experimental_Workflow_Clinical_Trial cluster_0 Patient Journey cluster_1 Assessments Start Patient Recruitment (POAG or OHT) Washout Washout Period Start->Washout Randomization Randomization Washout->Randomization Treatment_A Group A (e.g., Preservative-Free Latanoprost) Randomization->Treatment_A Treatment_B Group B (e.g., BAK-Preserved Latanoprost) Randomization->Treatment_B FollowUp Follow-up Visits (e.g., Day 15, 42, 84) Treatment_A->FollowUp Treatment_B->FollowUp End Final Analysis FollowUp->End TBUT TBUT FollowUp->TBUT Staining Corneal/Conjunctival Staining FollowUp->Staining OSDI OSDI Questionnaire FollowUp->OSDI Hyperemia Conjunctival Hyperemia FollowUp->Hyperemia IOP IOP Measurement FollowUp->IOP

Caption: Workflow of a randomized clinical trial comparing latanoprost formulations.

Tear_Film_Interaction cluster_0 Latanoprost Formulations cluster_1 Interaction with Tear Film cluster_2 Ocular Surface Effects PF_Latanoprost Preservative-Free Latanoprost TFLL Tear Film Lipid Layer (TFLL) PF_Latanoprost->TFLL Minimal Disruption BAK_Latanoprost BAK-Preserved Latanoprost BAK_Latanoprost->TFLL Detergent Effect Cationic_Emulsion Cationic Nanoemulsion Cationic_Emulsion->TFLL Integration Mucin_Layer Mucin Layer Cationic_Emulsion->Mucin_Layer Electrostatic Attraction Improved_Stability Improved Stability Reduced Evaporation TFLL->Improved_Stability Disruption Lipid Layer Disruption Increased Evaporation TFLL->Disruption Enhanced_Residence Enhanced Residence and Spreading TFLL->Enhanced_Residence Aqueous_Layer Aqueous Layer Reduced_Inflammation Reduced Inflammation & Irritation Improved_Stability->Reduced_Inflammation Increased_Inflammation Increased Inflammation & OSD Symptoms Disruption->Increased_Inflammation Enhanced_Residence->Reduced_Inflammation

Caption: Logical relationships of latanoprost formulations with the tear film.

Conclusion

The choice of latanoprost formulation has significant implications for the health of the ocular surface. The evidence strongly supports the use of preservative-free formulations to minimize disruption to the tear film, thereby improving patient comfort and reducing the signs and symptoms of ocular surface disease.[1][2][3] Advanced drug delivery systems, such as cationic nanoemulsions, represent a promising frontier in glaucoma therapy, offering the potential to not only deliver the active pharmaceutical ingredient effectively but also to actively support and stabilize the tear film.[7][8][9] For researchers and developers, focusing on formulations that are bio-inspired and work in harmony with the ocular surface will be key to creating the next generation of highly effective and well-tolerated glaucoma treatments.

References

Safety Operating Guide

Navigating the Disposal of Latanoprost Lactone Diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. For researchers and scientists working with Latanoprost lactone diol, an intermediate in the synthesis of the glaucoma medication Latanoprost, understanding the appropriate disposal procedures is paramount to protecting both personnel and the environment.[1] This guide provides essential, step-by-step information to facilitate the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including intermediates like this compound, is regulated by various agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[1][2] A key piece of legislation governing this area is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[1] In 2019, the EPA enacted Subpart P, a set of regulations specifically for the management of hazardous waste pharmaceuticals by healthcare facilities, which prohibits the sewering of these materials.[2][3]

**Step-by-Step Disposal Protocol for this compound

Given that specific disposal protocols for this compound are not extensively detailed in public records, a conservative approach based on general principles of chemical and pharmaceutical waste disposal is recommended.

Step 1: Hazard Assessment

Before handling, it is crucial to review the Safety Data Sheet (SDS) for this compound. The SDS will provide information on physical and health hazards, required personal protective equipment (PPE), and first-aid measures.[4] this compound may cause skin, eye, and respiratory irritation.[4] Latanoprost, the active pharmaceutical ingredient it is used to synthesize, is suspected of damaging fertility or the unborn child.[5][6][7] Therefore, handling should be conducted with appropriate care, including the use of gloves, protective clothing, and eye protection in a well-ventilated area.[8]

Step 2: Waste Segregation and Collection

Proper segregation of waste is fundamental to compliant disposal.

  • Contaminated Materials: All materials that come into direct contact with this compound, such as gloves, pipette tips, and absorbent pads, should be considered contaminated waste.

  • Unused or Expired Compound: Any pure this compound that is no longer needed should be disposed of as chemical waste.

  • Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.

This waste should be collected in a designated, properly labeled, and sealed hazardous waste container.[4] The container should be clearly marked with "Hazardous Waste" and the specific chemical name, "this compound."

Step 3: Storage of Waste

Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Follow your institution's guidelines for the maximum volume of waste and the maximum time it can be stored in a satellite accumulation area before being transferred to a central storage facility.

Step 4: Disposal through a Licensed Vendor

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal vendor.[2] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[9] The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[2] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain. [2][10]

Quantitative Data and Classification

While specific quantitative data for the disposal of this compound is not available, the following table provides a general classification based on typical laboratory waste streams.

Waste Type Description Container Type Disposal Method
Solid Waste Gloves, absorbent pads, and other solid materials contaminated with this compound.Labeled, sealed hazardous waste container.Incineration via a licensed hazardous waste vendor.
Liquid Waste Solutions containing this compound and rinsate from cleaning contaminated glassware.Labeled, sealed hazardous waste container (compatible with the solvents used).Incineration via a licensed hazardous waste vendor.
Sharps Waste Needles or other sharps contaminated with this compound.Puncture-resistant sharps container labeled as hazardous waste.Incineration via a licensed hazardous waste vendor.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or inactivation of this compound for disposal purposes. The standard and accepted procedure is to manage it as hazardous chemical waste for incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Generation of this compound waste B Is the material contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes H Dispose of as non-hazardous waste (if applicable and regulations allow) B->H No D Place in a labeled, sealed hazardous waste container C->D E Store in a designated satellite accumulation area D->E F Arrange for pickup by a licensed hazardous waste vendor E->F G Incineration at a permitted facility F->G I End G->I H->I

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Latanoprost Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Latanoprost lactone diol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an intermediate in the synthesis of the prostaglandin (B15479496) F2α analogue Latanoprost, requires careful handling due to its potential health hazards.[1] It may cause skin, eye, and respiratory irritation, and its toxicological properties have not been fully investigated.[2] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE protocol is necessary for all personnel handling this compound. This includes:

  • Eye and Face Protection: Airtight protective goggles that conform to the EN 166 standard are required to protect against splashes and airborne particles.[3] If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.

  • Skin and Body Protection: Category I professional long-sleeved overalls and safety footwear are mandatory to prevent skin contact.[3] When handling the pure substance, full protective skin clothing is recommended.[3]

  • Hand Protection: Protective gloves are essential.[3][4] Nitrile rubber gloves are a suitable option.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact with the outer surface of the glove.[3]

  • Respiratory Protection: In situations where the threshold limit value (e.g., TLV-TWA) may be exceeded, or if dusts or aerosols can be generated, a type FFP3 facemask is required.[3]

Quantitative Data for Glove Selection

For direct handling of this compound, specific glove parameters must be considered to ensure adequate protection.

Glove MaterialMinimum ThicknessBreakthrough TimeApplication
Nitrile Rubber0.11 mm480 minutesFull Contact
Nitrile Rubber0.11 mm480 minutesSplash Contact

Table 1: Recommended Glove Specifications for Handling this compound.[3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination.

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]

  • Locate and verify the functionality of the nearest emergency shower and eyewash station.[3]

  • Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[3][5][6]

  • Prepare all necessary equipment and PPE before handling the compound.

2. Handling Procedures:

  • Avoid direct contact with the substance.

  • Do not eat, drink, or smoke in the handling area.[3][5]

  • Prevent the formation of dust and aerosols.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]

3. Disposal Plan:

  • Dispose of contaminated gloves and other disposable PPE in a designated, sealed waste container immediately after use.[3][5]

  • All waste materials should be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5][6]

  • In case of a spill, contain the material with an inert absorbent, such as sand or earth, and collect it into a suitable container for disposal.[3] Evacuate non-essential personnel from the spill area.[3]

Emergency Procedures

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[2][4][5]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water and seek immediate medical attention.[5]

Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Task involves handling this compound assess_task Assess Task: - Full contact? - Splash contact? - Aerosol/dust generation? start->assess_task ppe_decision Select Appropriate PPE assess_task->ppe_decision eye_protection Eye/Face Protection: - Airtight Goggles (EN 166) - Face Shield (if splash risk) ppe_decision->eye_protection All Tasks hand_protection Hand Protection: - Nitrile Rubber Gloves - Min. Thickness: 0.11 mm - Breakthrough: 480 min ppe_decision->hand_protection All Tasks body_protection Body Protection: - Long-sleeved Overalls - Safety Footwear - Full protection for pure substance ppe_decision->body_protection All Tasks respiratory_protection Respiratory Protection: - FFP3 Facemask (if TLV exceeded or dust/aerosol) ppe_decision->respiratory_protection If dust/aerosol risk disposal Disposal Plan: - Dispose of contaminated PPE  in sealed waste container - Follow local regulations eye_protection->disposal hand_protection->disposal body_protection->disposal respiratory_protection->disposal hygiene Post-Handling Hygiene: - Wash hands and exposed skin  thoroughly with soap and water disposal->hygiene end End: Safe Handling Complete hygiene->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprost lactone diol
Reactant of Route 2
Reactant of Route 2
Latanoprost lactone diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.